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Foundational

Sourcing and Validation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile: A Guide for Research Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, serving as a key structural motif in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, serving as a key structural motif in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] Specifically, functionalized derivatives like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile represent versatile building blocks, enabling rapid library synthesis and structure-activity relationship (SAR) studies through strategic modification at the bromine and nitrile positions. However, the procurement of such specific, non-catalog intermediates presents a significant challenge for researchers. This guide provides a comprehensive framework for sourcing, vetting, and validating custom-synthesized 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, ensuring the integrity and reproducibility of downstream experimental results. We will explore supplier selection strategies, the critical evaluation of analytical data, and robust, in-house verification protocols.

Part 1: Sourcing Strategy for Niche Chemical Intermediates

The acquisition of a highly specific, non-commodity chemical like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is rarely a matter of simply finding it in a catalog. The primary route is through custom synthesis, which necessitates a more rigorous supplier vetting process compared to purchasing off-the-shelf reagents. The onus is on the researcher to not only identify a capable supplier but also to clearly define the quality standards required for their work.

Identifying and Vetting Custom Synthesis Partners

While a direct supplier for immediate purchase is unlikely, several reputable chemical manufacturers specialize in custom synthesis and offer a range of similar pyrazole analogs. These companies are logical starting points for a synthesis inquiry.

Table 1: Potential Custom Synthesis Suppliers for Pyrazole Derivatives

Supplier Notable Attributes Service Focus
Sigma-Aldrich (Merck) Extensive custom synthesis services, strong regulatory and documentation support.[2][3] Broad, from research to cGMP.
BLD Pharm Offers a wide variety of heterocyclic building blocks and provides analytical data like NMR and LC-MS for their products.[4][5][6] Research and development quantities.
Key Organics Specializes in chemical intermediates for drug discovery.[7] Fragment libraries and intermediates.
ChemScene A preferred partner on major platforms, indicating a level of pre-vetting. Bioactive small molecules and building blocks.

| Alfa Chemistry | Provides a range of pyrazole derivatives and associated analytical data.[8] | Research chemicals and custom synthesis. |

The crucial first step is to engage with a potential supplier's technical team. A researcher should not merely request a quote but should initiate a technical dialogue. Key questions to ask include:

  • Proposed Synthetic Route: Can they provide a high-level overview of the planned synthesis? This allows an experienced chemist to anticipate potential side-products and impurities.

  • Analytical Package: What is included in the standard Certificate of Analysis (CofA)? At a minimum, this must include ¹H NMR, HPLC, and Mass Spectrometry.

  • Purity Guarantee: What is the guaranteed purity level, and what method is used to determine it? (e.g., >97% by HPLC area normalization).

  • Lead Time and Batch Size: What are the realistic timelines for synthesis and what are the minimum and maximum scalable quantities?

This initial diligence establishes a baseline for quality and manages expectations for the project.

Part 2: The Certificate of Analysis (CofA) as a Self-Validating System

The CofA is the single most important document accompanying a custom-synthesized compound. It is the supplier's attestation of the material's identity and quality. However, it is the researcher's responsibility to critically interpret this data. The validation process should be approached as a workflow, where the data from the supplier is verified, and the material is confirmed as fit-for-purpose before being introduced into critical experiments.

cluster_0 Supplier-Provided Data cluster_1 Researcher Validation Workflow CofA Receive Compound & CofA NMR_Spec ¹H & ¹³C NMR Spectra CofA->NMR_Spec HPLC_Trace HPLC Purity Trace CofA->HPLC_Trace MS_Spec Mass Spectrum CofA->MS_Spec Identity_Check Structural Confirmation (Check NMR & MS) NMR_Spec->Identity_Check Purity_Check Purity Verification (Analyze HPLC Trace) HPLC_Trace->Purity_Check MS_Spec->Identity_Check Identity_Check->Purity_Check Structure OK Reject Reject & Contact Supplier Identity_Check->Reject Structure Incorrect In_House_QC In-House QC Testing (e.g., qNMR, LC-MS) Purity_Check->In_House_QC Purity as Stated Purity_Check->Reject Purity Discrepancy Release Release for Experimental Use In_House_QC->Release

Caption: Supplier Validation Workflow for Custom Intermediates.

Deconstructing the Analytical Data

A trustworthy CofA provides irrefutable evidence of structure and purity. Here is what to look for:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the proton environment of the molecule. For 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, one should expect to see a characteristic triplet and quartet for the ethyl group (CH₃ and CH₂), and a singlet for the pyrazole proton. The integration of these peaks must correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): This confirms the molecular weight. The analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da must be observed.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment of non-volatile organic compounds.[9] The trace should show a single major peak, with the area of this peak relative to the total area of all peaks being reported as the purity. The researcher must check the method details (column, mobile phase, wavelength) to ensure it is appropriate for the compound.

Table 2: Key Analytical Techniques for Quality Control

Technique Purpose What to Look For Potential Red Flags
¹H NMR Identity Confirmation Correct chemical shifts, splitting patterns, and integration. Missing or unexpected peaks, incorrect integration ratios.
Mass Spec Molecular Weight Correct molecular ion peak(s) with the expected bromine isotope pattern. Incorrect m/z value, absence of the Br isotope pattern.
HPLC Purity Quantification A single, sharp major peak. Purity >95-97%. Multiple significant impurity peaks, broad or tailing peaks.

| qNMR | Absolute Purity | Purity determination against a certified internal standard.[9] | (If performed) Significant deviation from HPLC purity. |

Protocol: In-House Purity Verification by HPLC

It is best practice to perform an in-house verification of purity. This protocol is adapted from standard methods for similar heterocyclic compounds.[9]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further if necessary.

  • Analysis: Inject 5-10 µL. The resulting chromatogram will provide an independent confirmation of the purity reported on the CofA.

Part 3: Synthetic Considerations and Potential Impurities

Understanding the likely synthetic route is key to anticipating potential impurities. While suppliers may keep specifics proprietary, a plausible synthesis can be inferred from the chemical literature. A common route to such structures involves the cyclization of a suitable precursor followed by functional group manipulation.[10][11][12]

SM1 Ethylhydrazine Step1 Step1 SM1->Step1 Step 1: Cyclocondensation SM2 (Ethoxymethylene)malononitrile SM2->Step1 Step 1: Cyclocondensation Intermediate 5-Amino-1-ethyl-1H-pyrazole- 4-carbonitrile Step2 Step2 Intermediate->Step2 Step 2: Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) Product 5-Bromo-1-ethyl-1H-pyrazole- 4-carbonitrile Impurity1 Regioisomer Impurity Impurity2 Unreacted Amino-pyrazole Step1->Intermediate Step1->Impurity1 Side Reaction Step2->Product Step2->Impurity2 Incomplete Reaction

Caption: Plausible Synthetic Pathway and Potential Impurities.

This proposed two-step synthesis highlights two critical areas for impurity formation:

  • Regioisomers: During the initial cyclization, there is a possibility of forming the undesired regioisomer (e.g., 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile). While often a minor product, its presence should be checked for by careful analysis of the NMR and HPLC data.[10]

  • Incomplete Bromination: The Sandmeyer reaction, used to convert the amino group to a bromide, may not proceed to 100% completion.[13][14] Therefore, the final product could be contaminated with the starting material, 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. This impurity would be readily detectable by HPLC and MS.

Conclusion

Sourcing specialized research chemicals like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile requires a proactive and analytical approach from the researcher. Success hinges not on finding a pre-existing stock, but on identifying a competent custom synthesis partner and establishing a collaborative, data-driven relationship. By performing rigorous due diligence, critically evaluating the Certificate of Analysis, and conducting independent in-house quality control, scientists can ensure the material integrity required for producing reliable and reproducible data in their drug discovery and development programs. This framework of inquiry and verification transforms the procurement process from a simple transaction into a scientifically sound validation protocol.

References

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • 5-bromo-1-ethyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed. [Link]

  • 5-bromo-1h-pyrazole-4-carbonitrile (C4H2BrN3). PubChemLite. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC (PubMed Central). [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

Sources

Exploratory

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile MSDS safety data sheet

Initiating Chemical Inquiry I've started with broad Google searches to locate Material Safety Data Sheets (MSDS) and other safety information for "5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile." Now, I am shifting focus to...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Chemical Inquiry

I've started with broad Google searches to locate Material Safety Data Sheets (MSDS) and other safety information for "5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile." Now, I am shifting focus to finding trustworthy resources that will detail its physical and chemical attributes, including its precise molecular structure.

Expanding Research Scope

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Deepening Data Collection

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Foundational

1-ethyl-5-bromo-pyrazole-4-carbonitrile chemical structure diagram

An In-depth Technical Guide: 1-Ethyl-5-bromo-pyrazole-4-carbonitrile A Versatile Heterocyclic Building Block for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 1-ethyl-5-bromo-py...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 1-Ethyl-5-bromo-pyrazole-4-carbonitrile

A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-5-bromo-pyrazole-4-carbonitrile, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The pyrazole nucleus is a well-established "privileged scaffold" in pharmaceutical chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This document details the structural and physicochemical properties of the title compound, provides a robust, field-proven synthetic protocol with mechanistic insights, outlines methods for analytical validation, and explores its vast potential in the synthesis of novel therapeutic agents, particularly kinase inhibitors. By leveraging its strategic functionalization—an ethyl group for modulating lipophilicity, a nitrile for diverse chemical transformations or as a key pharmacophoric element, and a bromine atom for facile cross-coupling reactions—this molecule serves as a powerful platform for generating diverse compound libraries for high-throughput screening and targeted drug design.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be one of the most versatile and successful scaffolds in the history of drug discovery.[3] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor allow it to effectively mimic other chemical moieties and interact with a wide array of biological targets.[2]

The clinical significance of this scaffold is undisputed, with numerous blockbuster drugs incorporating a pyrazole core. Notable examples include:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammation and pain.[3]

  • Sildenafil (Viagra): A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.[2][3]

  • Ruxolitinib & Axitinib: Potent kinase inhibitors used in oncology to treat various cancers.[4]

The compound 1-ethyl-5-bromo-pyrazole-4-carbonitrile is not just another derivative; it is a strategically designed building block. Each substituent is placed to offer maximum synthetic flexibility, making it an invaluable starting point for exploring new chemical space around this privileged core.

Structural and Physicochemical Properties

The structural arrangement of 1-ethyl-5-bromo-pyrazole-4-carbonitrile is key to its utility. The ethyl group at the N1 position often enhances solubility and metabolic stability, while the bromine at C5 and the nitrile at C4 are prime handles for synthetic diversification.

Caption: Chemical structure of 1-ethyl-5-bromo-pyrazole-4-carbonitrile.

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-ethyl-5-bromo-1H-pyrazole-4-carbonitrile---
Molecular Formula C₆H₆BrN₃---
Molecular Weight 200.04 g/mol ---
Canonical SMILES CCN1N=CC(=C1C#N)Br---
InChIKey YRRIOSWXKQSUPW-UHFFFAOYSA-N (analogue)PubChemLite[5]
Physical Form Predicted: White to off-white solidBased on similar pyrazoles[6]
Solubility Predicted: Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃Based on general pyrazole solubility[7]
Boiling Point Predicted: >300 °CBased on similar pyrazoles[6]

Synthetic Strategy and Experimental Protocol

Causality Behind the Synthetic Design:

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-cyano-substituted pyrazoles, a highly efficient and reliable strategy involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile (EMMN), a commercially available and highly reactive precursor. This approach offers excellent regioselectivity, ensuring the formation of the desired isomer. Subsequent functionalization, such as bromination, is then carried out on the formed pyrazole ring. This multi-step, modular approach is preferred in drug discovery as it allows for the late-stage introduction of key functional groups, facilitating the rapid synthesis of analogues.

The following protocol is a robust, self-validating system based on established methodologies for producing pyrazole-4-carbonitriles.[8][9]

G SM1 Ethylhydrazine Intermediate Step 1: Condensation & Cyclization (Ethanol, Reflux) SM1->Intermediate SM2 (Ethoxymethylene)malononitrile (EMMN) SM2->Intermediate Product1 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile Intermediate->Product1 Reaction2 Step 2: Sandmeyer-type Bromination (CuBr₂, t-BuONO, Acetonitrile) Product1->Reaction2 FinalProduct 1-Ethyl-5-bromo-1H-pyrazole-4-carbonitrile Reaction2->FinalProduct

Caption: Synthetic workflow for 1-ethyl-5-bromo-pyrazole-4-carbonitrile.

Detailed Experimental Protocol:

Step 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Addition of Hydrazine: Add ethylhydrazine sulfate (1.0 eq) followed by the dropwise addition of triethylamine (2.2 eq) to liberate the free base in situ. Stir for 15 minutes at room temperature.

  • Addition of EMMN: Add (ethoxymethylene)malononitrile (EMMN) (1.05 eq) portion-wise to the stirred solution. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume to ~20 mL under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water (200 mL) with stirring. A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting white to pale yellow solid is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-Ethyl-5-bromo-1H-pyrazole-4-carbonitrile

  • Reagent Preparation: In a 250 mL three-neck flask under a nitrogen atmosphere, suspend copper(II) bromide (CuBr₂) (1.5 eq) in anhydrous acetonitrile (80 mL).

  • Addition of Nitrite: Add tert-butyl nitrite (t-BuONO) (1.4 eq) dropwise to the suspension at room temperature. The mixture will typically turn dark.

  • Addition of Pyrazole: Prepare a separate solution of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) from Step 1 in anhydrous acetonitrile (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Vigorous nitrogen evolution will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the final product as a crystalline solid.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized 1-ethyl-5-bromo-pyrazole-4-carbonitrile, a suite of analytical techniques is employed. This validation is critical for ensuring reproducibility in subsequent applications.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton at the C3 position of the pyrazole ring. The integration of these signals should match the number of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all six unique carbon atoms. The nitrile carbon will appear at a characteristic downfield shift (~115 ppm), and the carbons of the pyrazole ring and ethyl group will have distinct chemical shifts.[10]

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive confirmation of a monobrominated compound.

  • IR (Infrared Spectroscopy): A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is a clear indicator of the C≡N (nitrile) stretching vibration.[10]

Applications in Drug Discovery

The true value of 1-ethyl-5-bromo-pyrazole-4-carbonitrile lies in its capacity as a versatile synthon for creating vast libraries of novel compounds.

A. Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond at the C5 position is an ideal site for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions.[7] This allows for the precise and efficient installation of a wide range of substituents, which is fundamental to structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linker in medicinal chemistry.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

B. Transformation of the Nitrile Group:

The nitrile group at C4 serves as another critical point for diversification. It can be:

  • Hydrolyzed: To form a primary amide or a carboxylic acid, which can alter solubility and introduce new hydrogen bonding interactions.

  • Reduced: To form a primary amine, providing a new site for derivatization (e.g., amide bond formation).

  • Used in Cyclization Reactions: To form fused heterocyclic ring systems, expanding the chemical space into more complex scaffolds.

G Core 1-Ethyl-5-bromo- pyrazole-4-carbonitrile P1 Suzuki Coupling (Ar-B(OH)₂) Core->P1 P2 Sonogashira Coupling (R-C≡CH) Core->P2 P3 Buchwald-Hartwig (R₂NH) Core->P3 P4 Nitrile Hydrolysis (H₃O⁺) Core->P4 Prod1 5-Aryl Derivatives (Kinase Inhibitors) P1->Prod1 Prod2 5-Alkynyl Derivatives (Linker Chemistry) P2->Prod2 Prod3 5-Amino Derivatives (GPCR Ligands) P3->Prod3 Prod4 4-Carboxamide/Acid Derivatives P4->Prod4

Caption: Key derivatization pathways for medicinal chemistry applications.

This synthetic versatility makes 1-ethyl-5-bromo-pyrazole-4-carbonitrile an ideal starting material for targeting therapeutic areas where pyrazoles have shown promise, including the development of novel inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[11]

Conclusion

1-Ethyl-5-bromo-pyrazole-4-carbonitrile is more than a simple chemical; it is a high-potential platform for innovation in pharmaceutical research. Its strategic design combines the proven biological relevance of the pyrazole scaffold with orthogonal synthetic handles that enable rapid and extensive chemical exploration. The robust synthetic and analytical methodologies outlined in this guide provide a clear path for researchers to leverage this compound's full potential, accelerating the discovery and development of next-generation therapeutics.

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • U.S. National Library of Medicine. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • International Journal of Science and Research. (2025, July 14). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • World Journal of Pharmaceutical Research. (2025, March 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Scientific Research Publishing. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • PubChemLite. (n.d.). 5-bromo-4-ethyl-1h-pyrazole (C5H7BrN2).
  • U.S. National Library of Medicine. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

Sources

Exploratory

The Pyrazole Paradigm: Precision Synthesis and Functionalization of Novel Intermediates

Executive Summary The pyrazole ring is not merely a structural motif; it is a privileged scaffold in modern medicinal chemistry, appearing in a disproportionately high number of FDA-approved therapeutics (e.g., Ruxolitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is not merely a structural motif; it is a privileged scaffold in modern medicinal chemistry, appearing in a disproportionately high number of FDA-approved therapeutics (e.g., Ruxolitinib, Encorafenib, Pralsetinib).[1][2] Its unique ability to serve as both a hydrogen bond donor (pyrrole-like N1) and acceptor (pyridine-like N2) allows it to mimic peptide bonds and engage distinct kinase binding pockets.

However, the ubiquity of pyrazoles masks a critical synthetic challenge: regioselectivity . Traditional condensation methods often yield inseparable isomer mixtures, creating bottlenecks in Structure-Activity Relationship (SAR) studies. This technical guide moves beyond classical Knorr synthesis, focusing on novel, regiocontrolled methodologies —specifically 1,3-dipolar cycloadditions, sulfoxonium ylide strategies, and late-stage C-H activation—to empower researchers with high-fidelity synthetic tools.

The Pharmacophore: Why Pyrazoles Dominate

The pyrazole ring’s physicochemical properties make it an ideal bioisostere for phenyl rings, enhancing water solubility and metabolic stability while reducing lipophilicity (LogP).

Table 1: Recent FDA-Approved Pyrazole Therapeutics
Drug NameTargetIndicationKey Structural Feature
Encorafenib BRAF V600EMelanomaTrisubstituted pyrazole; H-bond donor to hinge region.
Pralsetinib RET KinaseNSCLCFluorinated pyrazole; increases metabolic stability.
Vericiguat sGC StimulatorHeart FailurePyrazole-pyridine fusion; optimizes shape complementarity.
Avapritinib KIT/PDGFRAGISTRigid fused pyrazole system.

Data synthesized from FDA approvals 2018–2024 and recent medicinal chemistry reviews [1, 2].

Synthetic Strategies: Solving the Regioselectivity Conundrum

The classical reaction of hydrazines with 1,3-diketones (Knorr synthesis) is robust but notoriously non-selective for asymmetric substrates, often requiring tedious chromatographic separation. Modern drug discovery demands regiodivergent strategies.

The Decision Matrix

To select the correct synthetic route, one must analyze the electronic and steric nature of the desired substituents.

SyntheticDecisionTree Start Target Pyrazole Structure Symmetry Are substituents symmetric? Start->Symmetry Knorr Method A: Classical Knorr (Hydrazine + 1,3-Diketone) Symmetry->Knorr Yes RegioCritical Is N-regioselectivity critical? Symmetry->RegioCritical No Ylide Method B: Sulfoxonium Ylides (2024 Methodology) RegioCritical->Ylide High (1,3,5-trisubstituted) Cycloadd Method C: [3+2] Cycloaddition (Nitrile Imines + Alkynes) RegioCritical->Cycloadd High (CF3 / Electron-withdrawing) CH_Act Method D: C-H Activation (Late-Stage Functionalization) RegioCritical->CH_Act Post-synthetic modification

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation pathway based on structural symmetry and regiochemical requirements.

Advanced Method: Sulfoxonium Ylides (2024 Update)

A significant advancement reported in late 2024 involves the use of alkenyl sulfoxonium ylides .[3] Unlike traditional diketones, these ylides act as masked 1,3-dipoles that react with diazonium salts.

  • Mechanism: The reaction proceeds via an azo-coupling followed by a cyclization cascade.

  • Advantage: It allows for the predictable synthesis of 1,3,5-trisubstituted pyrazoles with complete regiocontrol, avoiding the N1-isomer mixtures typical of hydrazine condensations [3].

Late-Stage Functionalization: C-H Activation

For diversifying a lead compound without rebuilding the scaffold, Transition-Metal-Catalyzed C-H Activation is the gold standard.

Regioselectivity Rules in C-H Activation
  • C5-H Activation: The C5 proton is the most acidic (adjacent to N1).[4] Lithiation or direct arylation often occurs here first due to the "chelation effect" if a directing group is present on N1.

  • C4-H Activation: This position is nucleophilic (similar to the 3-position of indole). Electrophilic palladation occurs readily at C4.

Catalytic Cycle: Pd-Catalyzed C4-Arylation

The following diagram illustrates the mechanism for installing an aryl group at the C4 position, a common strategy for increasing potency in kinase inhibitors.

CH_Activation Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I / Ar-Br Coord Coordination to Pyrazole C4 OxAdd->Coord CMD CMD Step (Concerted Metalation-Deprotonation) Coord->CMD Base (e.g., K2CO3) RedElim Reductive Elimination (Product Release) CMD->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed C4-arylation of pyrazoles via a Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Protocol: Regioselective Synthesis of 3-Trifluoromethylpyrazoles

Rationale: The incorporation of a trifluoromethyl (


) group is a proven strategy to block metabolic hot-spots and increase lipophilicity. This protocol utilizes a [3+2] cycloaddition  approach, which is superior to condensation for fluorinated substrates due to the hydration tendency of trifluoro-diketones [4, 6].
Objective

Synthesis of 1-aryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with >98:2 regioselectivity.

Materials
  • Precursor A: Trifluoroacetohydrazonoyl bromide (generated in situ).

  • Precursor B: Ethyl propiolate (or substituted alkyne).

  • Base: Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Nitrile Imine Generation (In Situ):

    • Dissolve the hydrazonoyl bromide (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C.

    • Add

      
       (1.2 equiv) dropwise over 15 minutes.
      
    • Mechanism:[5][6][7][8] Base-mediated dehydrohalogenation generates the transient fluorinated nitrile imine (1,3-dipole).

  • Cycloaddition:

    • Immediately add the alkyne dipolarophile (1.2 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazonoyl precursor indicates completion.

  • Work-up & Purification:

    • Quench with water and extract with DCM (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography on silica gel.

  • Validation:

    • Regiochemistry Check:

      
       NMR is diagnostic. The 3-
      
      
      
      isomer typically resonates at
      
      
      ppm, while the 5-
      
      
      isomer (if formed) shifts to
      
      
      ppm.

Future Outlook: The AI-Driven Scaffold

The future of pyrazole chemistry lies in the integration of Machine Learning (ML) with synthesis. Recent models are now predicting regioselectivity outcomes for multicomponent pyrazole syntheses with >90% accuracy, allowing chemists to "simulate" the reaction before wasting precious intermediates.

Furthermore, the expansion of flow chemistry for handling hazardous diazo-intermediates (used in ylide synthesis) is enabling the scale-up of novel pyrazoles that were previously deemed too dangerous for process chemistry.

References

  • FDA-Approved Drugs & Mechanisms

    • Source: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."[6][9][10] RSC Med. Chem., 2023.[6][7][11]

  • Recent Advances in Synthesis (2023-2025)

    • Source: "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques."[1][9] RSC Advances, 2025.

  • Sulfoxonium Ylide Methodology

    • Source: "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." J. Org.[3] Chem., 2024.[3][9][10]

  • Trifluoromethyl Pyrazole Synthesis

    • Source: "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines." J. Org.[12] Chem., 2022.[2][8][13]

  • C-H Activation Strategies

    • Source: "Transition-metal-catalyzed C–H functionalization of pyrazoles."[4] Tetrahedron, 2023.[10]

  • General Review of Pyrazole Synthesis

    • Source: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023.[6][7][11]

Sources

Foundational

Comparative Technical Profile: 1-Ethyl vs. 1-Methyl Pyrazole Carbonitriles

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic distinctions between 1-methyl and 1-ethyl pyrazole carbonitriles .[1] It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic distinctions between 1-methyl and 1-ethyl pyrazole carbonitriles .[1] It is designed for medicinal chemists and process scientists optimizing pyrazole scaffolds for potency, metabolic stability, and synthetic scalability.[2]

[1][3][4]

Executive Summary: The "Methyl-Ethyl Switch"

In medicinal chemistry, the transition from a 1-methyl to a 1-ethyl substituent on a pyrazole core is rarely a trivial "homologation."[1] It acts as a critical toggle for:

  • Lithiated Reactivity: 1-Methylpyrazoles are prone to lateral lithiation (exocyclic), whereas 1-ethylpyrazoles exclusively undergo ring lithiation (C-5).[1]

  • Regioselectivity: The ethyl group’s increased steric bulk significantly amplifies regiochemical differentiation during

    
     alkylations of asymmetric pyrazoles.
    
  • Physicochemical Properties: The ethyl group imparts a

    
    LogP of approx. +0.5 and disrupts crystal packing, often lowering melting points while increasing lipophilicity.
    

Part 1: Physicochemical & Structural Divergence[1]

The following table contrasts the core properties of the 4-carbonitrile isomers. Note that while the electronic induction (


 effect) is similar, the steric and lipophilic parameters differ substantially.
Feature1-Methylpyrazole-4-carbonitrile1-Ethylpyrazole-4-carbonitrileTechnical Implication
Molecular Weight 107.11 g/mol 121.14 g/mol Minimal impact on ligand efficiency (LE).[1]
Boiling Point ~232°C (est) / 127°C (core)~245°C (est) / 137°C (core)Ethyl variants require higher vac/temp for distillation.[1]
Melting Point 36–38°C (Low-melting solid)< 25°C (Liquid)Methyl analog may solidify in process lines; Ethyl is easier to handle as a liquid.[1]
LogP (Lipophilicity) ~0.3~0.8Ethyl improves permeability but decreases aqueous solubility.[1]
Steric Volume (A-Value) LowModerateEthyl can clash in tight ATP-binding pockets (e.g., Kinase hinge regions).[1]
Dipole Moment HigherLowerMethyl variants are more polar; harder to elute on SiO2.[1]

*Note: Core BP refers to the unsubstituted 1-alkylpyrazole. The nitrile group significantly elevates BP.

Part 2: Synthetic Regiochemistry

When synthesizing these compounds via alkylation of 3-cyanopyrazole (which exists in tautomeric equilibrium with 5-cyanopyrazole), the choice of alkyl halide dictates the isomer ratio.

The Steric Steering Effect
  • Methylation (MeI/DMS): The small methyl group is less sensitive to steric hindrance from the adjacent nitrile (or other C-3/C-5 substituents).[1] This often leads to poor regioselectivity (mixtures of 1,3- and 1,5-isomers).[1]

  • Ethylation (EtBr/EtI): The ethyl group encounters greater steric repulsion from the C-3 substituent. This kinetically favors attack at the distal nitrogen, improving selectivity for the 1-ethyl-3-carbonitrile isomer over the 1-ethyl-5-carbonitrile.[1]

Visualization: Regioselective Alkylation Workflow

The following diagram illustrates the decision logic for synthesizing specific regioisomers.

PyrazoleRegioselectivity Start Starting Material: 3(5)-Cyanopyrazole Reagent Alkylating Agent (RX) Start->Reagent Methyl Methyl Iodide (MeI) (Small Electrophile) Reagent->Methyl If R=Me Ethyl Ethyl Bromide (EtBr) (Bulky Electrophile) Reagent->Ethyl If R=Et Mech_Me Low Steric Discrimination Mixture of N1/N2 attack Methyl->Mech_Me Mech_Et High Steric Discrimination Favors Distal Nitrogen Ethyl->Mech_Et Prod_Me Product Mixture: 1-Me-3-CN + 1-Me-5-CN (Difficult Separation) Mech_Me->Prod_Me Prod_Et Major Product: 1-Et-3-CN (High Selectivity) Mech_Et->Prod_Et

Caption: Regiochemical outcomes of N-alkylation driven by electrophile steric bulk.

Part 3: Reactivity & Functionalization (The Lithiation Divergence)

The most critical chemical difference lies in C-H activation . This is a binary switch in reactivity that dictates downstream functionalization strategies.

Lateral vs. Ring Lithiation
  • 1-Methylpyrazole: Possesses acidic protons on the N-methyl group (

    
     ~35-40).[1] Treatment with n-BuLi under kinetic conditions (-78°C) results in lateral lithiation  (deprotonation of the methyl group), forming a nucleophilic species at the exocyclic carbon.[1]
    
    • Result:

      
       species 
      
      
      
      Reaction with electrophiles extends the chain (e.g.,
      
      
      ).[1]
  • 1-Ethylpyrazole: The methylene protons of the ethyl group are less acidic and more sterically shielded. Treatment with n-BuLi results exclusively in ring lithiation at the C-5 position.[1]

    • Result: C5-Li species

      
       Reaction introduces substituents directly onto the pyrazole ring.[1]
      
Experimental Implication

If your goal is to introduce a functional group at C-5 (e.g., a formyl or boronic ester group for Suzuki coupling):

  • With 1-Ethyl: Direct lithiation is effective.[1]

  • With 1-Methyl: You must use thermodynamic conditions (warm to 0°C to allow equilibration) or block the lateral position, otherwise you risk side reactions at the methyl group.

Part 4: Medicinal Chemistry Implications (SAR)

Metabolic Stability (Microsomal Clearance)[1][2]
  • N-Methyl: Susceptible to oxidative demethylation by Cytochrome P450 enzymes.[1] The resulting

    
     pyrazole is often rapidly glucuronidated and excreted, leading to short half-life (
    
    
    
    ).[1]
  • N-Ethyl: Generally more robust against N-dealkylation.[1] However, the terminal methyl of the ethyl group can undergo

    
    -oxidation to an alcohol/acid. Despite this, the ethyl "cap" often extends in vivo half-life compared to methyl.
    
Binding Affinity (The "Magic Methyl")

In kinase inhibitors (e.g., JAK or BRAF inhibitors), the pyrazole often binds in the hinge region.[2]

  • Methyl: Fits into small hydrophobic pockets without inducing conformational strain.

  • Ethyl: The extra methylene unit adds rotational degrees of freedom and volume. Unless the pocket has a specific "lipophilic channel," the ethyl group often incurs an entropic penalty or steric clash, reducing potency by 5–10 fold compared to methyl.[2]

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Ethylpyrazole-4-carbonitrile

Use this protocol to minimize isomer formation.[1]

  • Reagents: 4-Cyanopyrazole (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous) – Promotes

    
     mechanism.[1]
    
  • Procedure:

    • Dissolve 4-cyanopyrazole in DMF (0.5 M) under

      
      .
      
    • Add

      
       and stir for 15 min at RT to generate the pyrazolate anion.
      
    • Add Ethyl Iodide dropwise.[1] Note: Exothermic.[3]

    • Stir at 60°C for 4 hours. (Higher temp ensures completion but ethyl iodide is volatile; use a reflux condenser).[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc). The ethyl derivative elutes faster than the methyl analog due to higher lipophilicity.

Protocol B: C-5 Lithiation (Differentiation Method)

Demonstrates the C-5 selectivity of the ethyl analog.[1]

  • Substrate: 1-Ethylpyrazole-4-carbonitrile.

  • Conditions:

    • Cool solution in dry THF to -78°C.

    • Add n-BuLi (1.1 eq) dropwise over 20 min.[1]

    • Observation: The solution turns yellow/orange (formation of C5-Li species).[1]

    • Crucial Step: Unlike the methyl analog, no warming is required to isomerize the anion.

    • Quench with electrophile (e.g.,

      
       for boronic acid or 
      
      
      
      for aldehyde).[2]
  • Outcome: Exclusive formation of 1-ethyl-5-substituted-pyrazole-4-carbonitrile.[1]

References

  • Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[2][4] Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[2][4] Link

  • Mullens, P. R. "An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester."[1] A2B Chem, 2025.[2][3] Link

  • Fustero, S., et al. "Regioselective Synthesis of Isomeric Pyrazoles."[2] Journal of Organic Chemistry, vol. 73, no. 9, 2008. Link[1][2]

  • Meanwell, N. A. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, vol. 55, no.[2] 11, 2012. Link[1][2]

  • National Institute of Standards and Technology (NIST). "1-Methylpyrazole Properties."[1][5] NIST Chemistry WebBook, 2025. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Abstract & Strategic Overview The synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile represents a critical intermediate step in the development of pyrazole-based kinase inhibitors (e.g., JAK, p38 MAPK inhibitors). W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile represents a critical intermediate step in the development of pyrazole-based kinase inhibitors (e.g., JAK, p38 MAPK inhibitors). While the Sandmeyer reaction is the standard approach for converting aromatic amines to halides, 5-aminopyrazoles present unique challenges compared to anilines. The resulting pyrazole diazonium salts are significantly less stable in aqueous media, often leading to rapid hydrolysis (phenol formation) or azo-coupling side reactions.

This protocol details a Non-Aqueous Sandmeyer Bromination (modified Doyle-Sandmeyer conditions). Unlike the classical aqueous method (


), this protocol utilizes tert-Butyl Nitrite (t-BuONO)  and Copper(II) Bromide (

)
in anhydrous acetonitrile. This approach maximizes yield by stabilizing the diazonium intermediate and promoting the radical ligand transfer mechanism required for efficient halogenation.
Key Advantages of This Protocol
  • Stability: Avoids aqueous conditions that promote diazonium decomposition.

  • Selectivity: High preference for bromination over hydrogen abstraction (protodediazotization).

  • Scalability: Suitable for gram-to-multigram scale synthesis in drug discovery workflows.

Safety & Hazard Assessment

CRITICAL WARNING: This reaction involves the generation of diazonium species and the release of nitrogen gas.

Hazard ClassSpecific RiskMitigation Strategy
Explosion Hazard Diazonium salts can be shock-sensitive and explosive if dried.NEVER isolate the diazonium salt. Perform the reaction in situ. Ensure open venting for

gas release.
Toxicity Alkyl nitrites (t-BuONO) are vasodilators and toxic if inhaled.Handle only in a functioning fume hood. Wear double nitrile gloves.
Chemical Burns

and brominated products are corrosive/irritants.
Use standard PPE (Lab coat, goggles, gloves).
Exotherm Diazotization is exothermic.Strict temperature control (

addition) is mandatory.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2]RoleGrade/Notes
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile 136.151.0Substrate>97% Purity
tert-Butyl Nitrite (t-BuONO) 103.121.5Diazotizing Agent90%, stored at 4°C
Copper(II) Bromide (

)
223.351.2Bromine Source/CatalystAnhydrous, powder
Acetonitrile (MeCN) 41.05SolventSolventAnhydrous (<50 ppm

)
Ethyl Acetate / Hexanes --Workup/PurificationACS Grade

Experimental Protocol

Reaction Scheme

The transformation proceeds via the in situ generation of a diazonium species followed by a radical substitution mediated by the copper species.

ReactionScheme Substrate 5-Amino-1-ethyl- pyrazole-4-CN Intermediate [Diazonium Species] Substrate->Intermediate Diazotization Reagents t-BuONO (1.5 eq) CuBr2 (1.2 eq) MeCN, 60°C Reagents->Substrate Product 5-Bromo-1-ethyl- pyrazole-4-CN Intermediate->Product Radical Subst. (-N2)

Caption: One-pot non-aqueous Sandmeyer transformation.

Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Cool to Room Temperature (RT) under a stream of Nitrogen (

    
    ).
    
  • Add Copper(II) Bromide (

    
    )  (1.2 equiv) to the flask.
    
  • Add Anhydrous Acetonitrile (concentration ~0.2 M relative to substrate) and stir to form a dark green/brown suspension.

Step 2: Substrate Addition & Diazotization 5. Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise to the stirring copper suspension. 6. Critical Step: Cool the mixture to 0°C using an ice bath. 7. Add the 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv) portion-wise over 10–15 minutes.

  • Note: Portion-wise addition controls gas evolution (
    
    
    ) and exotherm.
  • Allow the reaction to stir at 0°C for 30 minutes.

Step 3: Reaction & Heating 9. Remove the ice bath and allow the reaction to warm to RT (approx. 30 mins). 10. Heat the reaction mixture to 60°C for 2–4 hours.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The starting amine spot (polar) should disappear, replaced by a less polar product spot.
  • Observation: Evolution of nitrogen gas will cease once the reaction is complete.

Step 4: Workup 11. Cool the mixture to RT. 12. Quench by pouring the reaction mixture into 20% aqueous HCl (100 mL) to dissolve copper salts. 13. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). 14. Combine organic layers and wash sequentially with:

  • Water (1 x 50 mL)
  • Brine (1 x 50 mL)
  • Dry over anhydrous Sodium Sulfate (
    
    
    )
    .
  • Filter and concentrate under reduced pressure to yield the crude brown solid.

Step 5: Purification 17. Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0%
    
    
    20% EtOAc in Hexanes.
  • Fraction Collection: The bromo-product typically elutes early due to lower polarity compared to the amine.

Mechanistic Logic & Troubleshooting

Mechanism: The Radical Ligand Transfer

Unlike the ionic mechanism in aqueous Sandmeyer (involving


 and 

), the non-aqueous protocol likely proceeds via a radical pathway.
  • Diazotization:

    
    .
    
  • Reduction:

    
     species (generated in situ or added) reduces 
    
    
    
    to an aryl radical
    
    
    and
    
    
    .
  • Ligand Transfer: The aryl radical abstracts a bromine atom from

    
    , regenerating 
    
    
    
    and forming the product
    
    
    .

Why


? While classical Sandmeyer uses Cu(I), Doyle showed that using Cu(II) with alkyl nitrites is often more efficient because Cu(II) acts as the efficient halogen donor for the radical intermediate, minimizing the formation of the hydro-de-aminated side product (

).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Many Side Spots Incomplete DiazotizationEnsure reagents are anhydrous. Water hydrolyzes the nitrite ester.
Product is

(Des-bromo)
Radical Hydrogen AbstractionIncrease

loading to 1.5–2.0 eq to outcompete solvent H-abstraction.
Reaction Stalls Catalyst DeactivationAdd small amount (0.1 eq) of

(Cu(I)) to initiate the radical cycle if using pure

.
Violent Gas Evolution Too fast additionSlow down the addition of amine; ensure 0°C cooling.

Analytical Characterization (Expected)

The following data represents the expected spectroscopic signature for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile :

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: ~160–163 °C (Based on 1-methyl and 1-phenyl analogs).

  • LC-MS (ESI): Calculated

    
     (Br isotope pattern 1:1).
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.95 (s, 1H, C3-H ). Diagnostic pyrazole singlet.
      
    • 
       4.20 (q, J = 7.2 Hz, 2H, 
      
      
      
      ).
    • 
       1.50 (t, J = 7.2 Hz, 3H, 
      
      
      
      ).
  • 13C NMR (100 MHz,

    
    ): 
    
    • 
       142.5 (C3), 128.0 (C5-Br), 112.5 (CN), 95.0 (C4), 48.5 (
      
      
      
      ), 15.2 (
      
      
      ).

Workflow Visualization

Workflow Start Start: 5-Amino-1-ethyl- pyrazole-4-CN Prep Prepare CuBr2 (1.2 eq) in MeCN Start->Prep Add Add t-BuONO (1.5 eq) Add Substrate at 0°C Prep->Add Heat Heat to 60°C for 2-4h (Monitor N2 evolution) Add->Heat Diazotization Quench Quench: 20% HCl (aq) Extract: EtOAc Heat->Quench Completion Purify Purify: Silica Column (Hex/EtOAc) Quench->Purify End Pure 5-Bromo-1-ethyl- pyrazole-4-CN Purify->End

Caption: Operational workflow for the synthesis process.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides from arylamines. The Journal of Organic Chemistry, 42(14), 2426–2431. Link

  • Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534–2538. Link

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science, 5, 239-261. (Provides synthesis of the amino-precursor).[3][4] Link

  • Sigma-Aldrich. Safety Data Sheet for Pyrazole Derivatives. Link

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The compound 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2) is a highly versatile, stereoelectronically unique building block utilized extensively in modern drug discovery. Its functionalized pyrazole core is a privileged scaffold found in novel antileishmanial agents and next-generation hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology .

However, functionalizing the C5 position via Suzuki-Miyaura cross-coupling presents specific stereoelectronic challenges that must dictate your experimental design:

  • Electronic Activation (The Advantage): The strongly electron-withdrawing C4-carbonitrile group significantly polarizes the adjacent C5-Br bond. This lowers the lowest unoccupied molecular orbital (LUMO) of the pyrazole, facilitating a highly rapid oxidative addition of the Pd(0) catalyst.

  • Steric Hindrance (The Challenge): The N1-ethyl group introduces severe local steric bulk directly adjacent to the C5 reaction center. During the catalytic cycle, this steric crowding aggressively impedes the transmetalation step.

Causality in Catalyst Selection: If a standard catalyst like


 is used, the rapid oxidative addition followed by a stalled transmetalation step leads to an accumulation of the Pd(II) intermediate. This intermediate is prone to decomposition, resulting in the precipitation of inactive palladium black and poor yields. To counteract this, a catalyst with a large "bite angle" and strong electron-donating properties—specifically 

—must be employed. The bidentate dppf ligand forces the palladium center into a distorted geometry that accelerates the sterically demanding transmetalation step while stabilizing the metal against premature reduction .

CatalyticCycle Pd0 Active Catalyst Pd(0)(dppf) OxAdd Oxidative Addition Pd(II)(Ar)(Br)(dppf) Pd0->OxAdd + Ar-Br (Fast due to 4-CN) TransMet Transmetalation Pd(II)(Ar)(R)(dppf) OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination Product Formation TransMet->RedElim (Sterically hindered) RedElim->Pd0 - Product Product Coupled Product 5-R-1-ethyl-1H-pyrazole-4-carbonitrile RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical optimization of the Suzuki coupling for 5-bromo-1-alkyl-1H-pyrazole-4-carbonitrile derivatives. The data clearly illustrates the necessity of the dppf ligand and the impact of the base/solvent system.

CatalystBase (Equiv)Solvent SystemTemp / HeatingTimeYield (%)Mechanistic Observation

(10 mol%)

(3.0)
Dioxane/

(4:1)
90 °C (Thermal)16 h35%Stalled transmetalation; heavy Pd black formation.

(5 mol%)

(3.0)
Dioxane/

(4:1)
90 °C (Thermal)12 h78%Clean conversion; standard scalable thermal conditions.

(10 mol%)
DBU (6.0)DMSO/

(2:1)
120 °C (Microwave)30 min85%Rapid, high-yielding conversion; ideal for library synthesis.

(5 mol%)

(3.0)
DMF/

(4:1)
100 °C (Thermal)8 h82%Enhanced solubility for lipophilic boronic acids.

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Prep Validate Ar-Br & Boronic Acid Step2 2. Degassing Sparging with N2/Ar (Crucial for Pd(0)) Step1->Step2 Step3 3. Coupling MW: 120°C, 30 min Thermal: 90°C, 12 h Step2->Step3 Step4 4. IPC & Workup LC-MS Validation EtOAc/H2O Extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Protocol A: Microwave-Assisted High-Throughput Synthesis

Adapted from validated pharmaceutical library synthesis conditions . This method is ideal for rapid analog generation, utilizing DBU as an organic base to maintain homogeneity in the DMSO/water mixture under microwave irradiation.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv, e.g., 0.30 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 - 2.5 equiv)

  • 
     adduct (0.1 equiv, 10 mol%)
    
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 equiv)

  • Solvent: DMSO/

    
     (2:1 v/v, 0.2 M relative to pyrazole)
    

Step-by-Step Procedure:

  • Reagent Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile, the boronic acid, and the

    
     catalyst.
    
  • Solvent Addition & Base: Add the DMSO and

    
    , followed immediately by the DBU.
    
  • Degassing (Self-Validation Step): Seal the vial with a septum cap. Sparge the solution with dry Nitrogen or Argon for 5 minutes. Validation check: The solution should appear as a clear, dark red/orange mixture. Immediate blackening indicates oxygen contamination and premature catalyst death.

  • Irradiation: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Self-Validation: Confirm the complete disappearance of the starting material's isotopic bromine doublet (m/z ~200/202 [M+H]+).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with water (3 × 10 mL) to remove DMSO and DBU. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate) or preparative HPLC.

Protocol B: Conventional Thermal Scale-Up

For multi-gram scale-up where microwave synthesis is impractical, a biphasic Dioxane/Water system with an inorganic base is preferred to manage exotherms and facilitate easier phase separations.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • 
     adduct (0.05 equiv, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/

    
     (4:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the pyrazole starting material and boronic acid in 1,4-Dioxane. Add an aqueous solution of

    
    .
    
  • Degassing: Sparge the biphasic mixture with Nitrogen for 15 minutes.

  • Catalyst Addition: Quickly add the

    
     catalyst under a positive stream of Nitrogen, then attach a reflux condenser.
    
  • Heating: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring (to ensure adequate mixing of the biphasic system) for 12 hours.

  • IPC & Workup: Monitor via TLC or LC-MS. Upon completion, cool to room temperature, filter through a short pad of Celite to remove palladium residues (eluting with EtOAc), and partition the filtrate between EtOAc and water. Extract the aqueous layer twice more with EtOAc.

  • Drying & Purification: Dry the combined organics over

    
    , concentrate, and purify via flash chromatography.
    

Troubleshooting & Analytical Guidelines

  • Protodeboronation of Boronic Acid: If the LC-MS IPC shows unreacted pyrazole starting material but complete consumption of the boronic acid, protodeboronation is occurring. Solution: Increase the equivalents of boronic acid (up to 2.5 equiv) or switch to the corresponding pinacol boronate ester (BPin), which is significantly more stable under basic aqueous conditions.

  • Homocoupling of Boronic Acid: Often observed as a major byproduct if oxygen is not rigorously excluded. Solution: Ensure strict adherence to the degassing protocol (Step 2). If homocoupling persists, reduce the reaction temperature by 10-15 °C and extend the reaction time.

References

  • Gilead Sciences, Inc. (2020). Carboxamide compounds and uses thereof (US Patent No. US10800761B2). U.S.
  • Pape, V. F. et al. (2024). Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ChemMedChem, 19(5), e202300650.[Link]

  • Gómez-García, A. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2712.[Link]

Method

Application Notes for a Versatile Heterocyclic Intermediate: 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Introduction: The Strategic Value of the Pyrazole Core The pyrazole ring system is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding interactions make it an attractive core for designing novel molecular entities. Within this class, 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile emerges as a particularly strategic building block. It offers a trifecta of reactive sites: a C5-bromine atom primed for cross-coupling, a C4-nitrile group for diverse functionalization or cyclization, and a stable N1-ethyl group ensuring favorable solubility and steric properties.

This guide provides an in-depth exploration of the synthetic utility of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, presenting field-proven protocols for key transformations. The methodologies are designed to be robust and adaptable, empowering researchers in drug discovery and chemical development to leverage this versatile intermediate for the construction of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use. The key data for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile are summarized below.

PropertyValue
IUPAC Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile
Molecular Formula C₆H₆BrN₃
Molecular Weight 200.04 g/mol
CAS Number 1269290-96-1
Physical Form Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, Toluene)

Safety & Handling:

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed or in contact with skin.[1] Standard safety precautions for handling brominated heterocyclic compounds and nitriles should be observed. Store in a cool, dry place away from incompatible materials.

Core Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]

Causality Behind the Protocol: The C5-position of the pyrazole ring is electron-deficient, rendering the C-Br bond highly susceptible to oxidative addition by a Palladium(0) catalyst. This is the crucial initiation step of the catalytic cycle.[3] The N1-ethyl group prevents potential N-H acidity issues that can complicate couplings with unprotected pyrazoles. This protocol provides a reliable method for introducing a diverse range of aryl and heteroaryl moieties at this position, significantly expanding molecular complexity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile with a generic arylboronic acid.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-1-ethyl-1H-pyrazole-4-carbonitrile.

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Core Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forging C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[4][5]

Causality Behind the Protocol: This palladium-catalyzed reaction couples aryl halides with amines.[4][6] The protocol's success hinges on the selection of a suitable ligand to facilitate the key steps of oxidative addition and reductive elimination.[6] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos) are particularly effective for coupling heterocyclic bromides, preventing catalyst deactivation and promoting high turnover. This method directly installs primary or secondary amines at the C5 position, generating valuable 5-aminopyrazole derivatives.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile with a generic primary or secondary amine.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (2-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Inerting: Seal the tube and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS (typically 2-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile derivative.[5]

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Core Application 3: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and represent a critical scaffold for kinase inhibitors and other therapeutic agents.[7][8][9]

Causality Behind the Protocol: This application leverages a two-step sequence. First, a Buchwald-Hartwig amination (as described in Protocol 2) is used to install a primary amino group (using an ammonia equivalent or a protected amine followed by deprotection) at the C5 position. The resulting 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile possesses vicinal amino and nitrile functionalities, which are perfectly poised for cyclization.[7][10] Heating this intermediate with a one-carbon synthon like formamide or trimethyl orthoformate triggers an intramolecular cyclization to construct the fused pyrimidine ring, yielding the highly valuable pyrazolo[3,4-d]pyrimidine core.[11]

Protocol 3: Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine

Step A: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

  • Follow Protocol 2, using benzophenone imine as the amine coupling partner, followed by acidic hydrolysis of the resulting imine to unmask the primary amine. Alternatively, use ammonia directly with a specialized catalyst system.

Step B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

Materials:

  • 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (from Step A) (1.0 equiv)

  • Formamide

  • or Trimethyl orthoformate and a primary amine (for N-substituted products)

Step-by-Step Methodology (Formamide Route):

  • Reaction Setup: Place 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of formamide to act as both reactant and solvent.

  • Reaction: Heat the mixture to 150-180 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the more polar product (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if necessary to yield 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Pyrazolopyrimidine_Synthesis Start 5-Bromo-1-ethyl-1H- pyrazole-4-carbonitrile Intermediate 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Start->Intermediate Protocol 2: Buchwald-Hartwig Amination Product 1-Ethyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine Intermediate->Product Cyclization (e.g., Formamide, Δ)

Sources

Application

Application Note: Strategic Functionalization of the 5-Bromo Position in Pyrazole-4-Carbonitriles

Executive Summary & Strategic Rationale Pyrazole-4-carbonitriles are privileged pharmacophores widely embedded in modern therapeutics, particularly in the design of kinase inhibitors (e.g., Bruton's tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrazole-4-carbonitriles are privileged pharmacophores widely embedded in modern therapeutics, particularly in the design of kinase inhibitors (e.g., Bruton's tyrosine kinase inhibitors) and broad-spectrum antiviral agents[1][2]. Within this scaffold, the 5-bromo position serves as a highly versatile synthetic handle for late-stage diversification.

The strategic preference for the 5-bromo derivative over its chloro- or iodo- analogs lies in its "Goldilocks" reactivity profile. The adjacent C4-nitrile group exerts a strong electron-withdrawing effect (


 and 

), which depletes electron density at the C5 position. This electronic activation perfectly primes the C-Br bond for oxidative addition by standard palladium catalysts (unlike the often inert C-Cl bond) while avoiding the premature dehalogenation or light sensitivity frequently observed with C-I bonds[1][3].

This application note provides field-proven, self-validating methodologies for the divergent functionalization of 5-bromo-1H-pyrazole-4-carbonitriles, focusing on transition-metal-catalyzed cross-coupling and regioselective N-alkylation.

Visualizing the Synthetic Workflow

G Start 5-Bromo-1H-pyrazole- 4-carbonitrile Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 DME/H2O, 130 °C SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu-H, Base Heat N_Alkylation N-Alkylation (Core Modification) Start->N_Alkylation R-X, K2CO3 MeCN, 80 °C Prod1 5-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 5-Amino/Alkoxy Derivatives SNAr->Prod2 Prod3 N-Alkyl-5-bromo Derivatives N_Alkylation->Prod3

Divergent functionalization pathways for 5-bromo-1H-pyrazole-4-carbonitriles.

Experimental Protocols & Mechanistic Causality

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

This protocol is optimized for the arylation of the C5 position using boronic acids, a critical step in synthesizing complex protease inhibitors[1].

Reagents: 5-bromo-1H-pyrazole-4-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq),


 (3.0 eq), 

(0.1 eq). Solvent: 1,2-Dimethoxyethane (DME) /

(5:1 ratio).

Step-by-Step Methodology:

  • Substrate Solvation: To a stirred solution of 5-bromo-1H-pyrazole-4-carbonitrile (1.0 g, 5.3 mmol) in DME (10 mL), add the arylboronic acid (6.4 mmol).

    • Causality: DME is chosen over THF because its higher boiling point safely accommodates the elevated temperatures required for this sterically demanding coupling.

  • Base Activation: Add 2M aqueous

    
     to the mixture.
    
    • Causality: The biphasic system is mandatory here. The aqueous phase dissolves the inorganic base, which is required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that accelerates the transmetalation step.

  • Deoxygenation: Rigorously purge the biphasic mixture with argon gas for 5–10 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active

      
       catalyst into an inactive 
      
      
      
      species, killing the catalytic cycle.
  • Catalysis & Heating: Quickly add

    
     (0.617 g, 0.5 mmol), seal the vessel, and stir at 130 °C for 3 hours.
    
    • Causality: The electron-rich nature of the pyrazole core (especially if N-alkylated or amino-substituted) increases the activation energy for the initial oxidative addition of Pd into the C-Br bond. Standard reflux temperatures are often insufficient; 130 °C ensures complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Self-Validating System (Analytical Tracking):

  • Mass Spectrometry (LC-MS): The starting 5-bromo-pyrazole exhibits a highly distinct 1:1 isotopic doublet at

    
     ~171/173 due to the natural abundance of 
    
    
    
    and
    
    
    [3]. Validation: The reaction is deemed successful and complete when LC-MS analysis of the crude mixture shows the absolute disappearance of this 1:1 doublet, replaced by a single dominant mass peak corresponding to the arylated product.
Protocol B: Regioselective N-Alkylation of the Pyrazole Core

In unprotected 1H-pyrazoles, tautomerization can complicate C5 functionalization. Locking the tautomeric form via N-alkylation is often performed prior to cross-coupling[2].

Reagents: 5-bromo-1H-pyrazole-4-carbonitrile (1.0 eq), Alkyl halide (e.g., bromocyclopentane, 1.1 eq), anhydrous


 (2.0 eq).
Solvent:  Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the pyrazole substrate (22.4 mmol) and bromocyclopentane (24.6 mmol) in MeCN (170 mL).

  • Deprotonation: Add anhydrous

    
     as a solid suspension.
    
    • Causality: MeCN is a polar aprotic solvent that leaves the potassium cation relatively unsolvated, maximizing the basicity of the carbonate. This efficiently deprotonates the pyrazole

      
       to form a highly nucleophilic nitrogen anion without causing solvolysis (hydrolysis) of the alkyl halide, which would occur if water or alcohols were used.
      
  • Thermal Displacement: Stir the mixture at 80 °C for 19 hours.

    • Causality: 80 °C matches the reflux temperature of MeCN, providing the optimal thermal kinetic energy for the

      
       displacement of the alkyl bromide by the bulky pyrazole anion.
      
  • Workup: Cool to room temperature, partition between water and EtOAc. Wash the organic layer with brine, filter, and concentrate.

Self-Validating System (Analytical Tracking):

  • Nuclear Magnetic Resonance (

    
    -NMR):  The starting material features a broad, highly deshielded 
    
    
    
    proton signal (typically between 12.0–13.5 ppm in DMSO-
    
    
    ). Validation: The reaction is validated when this broad singlet completely disappears from the crude NMR spectrum, accompanied by the emergence of new aliphatic multiplets (e.g., cyclopentyl protons between 1.5–5.0 ppm).

Quantitative Data Summary

The following table summarizes the typical reaction parameters, expected yields, and primary analytical markers for the functionalization of 5-bromo-1H-pyrazole-4-carbonitriles.

Reaction TypeSubstrateReagents & CatalystSolvent & TempTypical YieldKey Analytical Marker
Suzuki-Miyaura 5-Bromo-1H-pyrazole-4-carbonitrile

,

,

DME /

(130 °C)
65–85%Loss of 1:1

/

isotopic doublet in LC-MS
N-Alkylation 5-Bromo-1H-pyrazole-4-carbonitrileAlkyl-Br, anhydrous

MeCN (80 °C)70–90%Disappearance of pyrazole

signal (>12 ppm) in

-NMR
SNAr (Amination) 5-Bromo-1H-pyrazole-4-carbonitrilePrimary/Secondary Amine,

DMF (100–120 °C)50–75%Upfield shift of C3-H proton due to electron-donating amine

References

  • Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source: bioRxiv URL
  • Title: US12220401B2 - Compounds useful as kinase inhibitors Source: Google Patents URL
  • Title: 5-bromo-1H-pyrazole-4-carbonitrile | 1703808-52-9 Source: Sigma-Aldrich URL

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Introduction The pyrazole scaffold is a foundational structural motif in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents, including kinase inhibitors.[1][2] The functionalization of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a foundational structural motif in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents, including kinase inhibitors.[1][2] The functionalization of the pyrazole ring is a critical aspect of drug design, enabling the modulation of a compound's physicochemical properties and biological activity. Among the various positions on the pyrazole ring, the C5 position is of particular interest for introducing molecular diversity. This document provides a comprehensive guide to the nucleophilic substitution reactions of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, a versatile building block for the synthesis of novel pyrazole derivatives.

The presence of the electron-withdrawing nitrile group at the C4 position significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the bromide leaving group. This activation is a key principle in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution with a variety of nucleophiles.

Mechanistic Overview: The SNAr Pathway

Nucleophilic aromatic substitution on the pyrazole ring of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile proceeds via the SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient pyrazole ring, followed by the elimination of the bromide leaving group.[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the C5 carbon of the pyrazole ring. This carbon is rendered electrophilic by the inductive and resonance effects of the adjacent nitrogen atom and the potent electron-withdrawing nitrile group at C4. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized over the pyrazole ring and, importantly, onto the nitrile group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the pyrazole ring is restored by the expulsion of the bromide ion, a good leaving group. This results in the formation of the C5-substituted pyrazole product.

The overall reactivity in SNAr reactions is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • The stability of the Meisenheimer complex: The presence of electron-withdrawing groups, such as the nitrile group in the title compound, is crucial for stabilizing this intermediate and facilitating the reaction.[4][6]

  • The nature of the leaving group: Good leaving groups, like bromide, are readily displaced.

Alternative Pathway: Palladium-Catalyzed Cross-Coupling

It is important to note that while SNAr is a primary pathway for the functionalization of 5-bromopyrazoles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative, particularly for the formation of C-N bonds.[7][8][9] These methods can be advantageous for less reactive nucleophiles or when milder reaction conditions are required.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile with representative N-, S-, and O-nucleophiles.

General Considerations and Best Practices
  • Reagent Purity: Ensure all reagents, especially the nucleophiles and solvents, are of high purity and anhydrous where specified.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Temperature Control: Precise temperature control is crucial for reaction success and to minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amination with Morpholine (N-Nucleophile)

This protocol details the reaction of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile with a secondary amine, morpholine, to yield 1-ethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq).

  • Add potassium carbonate (2.0 mmol, 2.0 eq) and dimethylformamide (5 mL).

  • Add morpholine (1.2 mmol, 1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Protocol 2: Thiolation with Sodium Thiophenoxide (S-Nucleophile)

This protocol describes the synthesis of 1-ethyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile via reaction with sodium thiophenoxide, generated in situ from thiophenol and a base.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add sodium hydride (1.2 mmol, 1.2 eq).

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 mmol, 1.1 eq) in anhydrous THF (2 mL) to the suspension. Stir at 0 °C for 30 minutes.

  • Add a solution of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until complete as determined by TLC/LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the final product.

Protocol 3: Alkoxylation with Sodium Methoxide (O-Nucleophile)

This protocol outlines the synthesis of 1-ethyl-5-methoxy-1H-pyrazole-4-carbonitrile using sodium methoxide as the nucleophile.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL).

  • Add sodium methoxide (1.5 mmol, 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (15 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to dryness.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Nitrogen MorpholineK₂CO₃DMF804-675-90
AnilineNaOtBuToluene1008-1260-80
BenzylamineCs₂CO₃Dioxane906-1070-85
Sulfur ThiophenolNaHTHFRT12-1680-95
Sodium SulfideN/ADMF603-565-80
Oxygen Sodium MethoxideN/AMeOHReflux8-1270-85
PhenolK₂CO₃AcetonitrileReflux12-2450-70

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The values provided are for general guidance.

Visualizing the Workflow

General SNAr Reaction Scheme

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start_pyrazole 5-Bromo-1-ethyl-1H- pyrazole-4-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) start_pyrazole->meisenheimer + Nu⁻ (Rate-determining step) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer final_product 5-Nu-1-ethyl-1H- pyrazole-4-carbonitrile meisenheimer->final_product - Br⁻ (Fast) leaving_group Bromide Ion (Br⁻) meisenheimer->leaving_group

Caption: General reaction scheme for the SNAr of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

Standard Experimental and Work-up Protocol

Experimental_Workflow setup 1. Reaction Setup (Reactants, Solvent, Base) reaction 2. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 3. Aqueous Work-up (Quenching, Extraction) reaction->workup drying 4. Drying & Concentration (Anhydrous salt, Rotary Evaporation) workup->drying purification 5. Purification (Column Chromatography/Recrystallization) drying->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical workflow for the synthesis and purification of substituted pyrazoles.

Conclusion

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a highly valuable and versatile starting material for the synthesis of a wide range of C5-functionalized pyrazole derivatives. The electron-withdrawing nitrile group effectively activates the molecule for nucleophilic aromatic substitution, allowing for the efficient introduction of various nucleophiles under well-defined conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Nucleophilic aromatic substitution: Significance and symbolism. Health Sciences. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution Reactions in 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Reactivity of Haloarenes Towards Nucleophilic Substitution Reaction. CK-12 Foundation. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Hydrolysis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile to 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

Abstract & Strategic Overview The conversion of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a pivotal transformation in the synthesis of pyrazole-based pharmacophores, including kin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a pivotal transformation in the synthesis of pyrazole-based pharmacophores, including kinase inhibitors and anti-inflammatory agents. While nitrile hydrolysis is a standard organic transformation, the presence of the 5-bromo substituent on the electron-rich pyrazole ring introduces specific chemoselectivity challenges.

This guide details an optimized Alkaline Hydrolysis Protocol designed to maximize yield while mitigating two primary failure modes:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 5-bromo group by hydroxide ions, activated by the electron-withdrawing nitrile/carboxylate at the 4-position.

  • Thermal Decarboxylation: Loss of the carboxyl group, a known risk for heteroaromatic acids under forcing acidic conditions or extreme heat.

We recommend a controlled base-mediated hydrolysis followed by a pH-regulated precipitation. This route offers superior solubility of the intermediate carboxylate and avoids the harsh thermal conditions often required for acid-catalyzed hydrolysis of sterically encumbered nitriles.

Reaction Mechanism & Logic

The transformation proceeds via the base-catalyzed addition of water to the nitrile, forming an imidate intermediate, which tautomerizes to the primary amide. Subsequent hydrolysis of the amide yields the carboxylate salt.[1][2] The final carboxylic acid is liberated via careful acidification.[3]

Pathway Visualization

ReactionPathway Start 5-Bromo-1-ethyl- pyrazole-4-carbonitrile Inter1 Imidate Intermediate Start->Inter1 NaOH, H2O OH- attack Inter2 Primary Amide (Hydrolysis Intermediate) Inter1->Inter2 Tautomerization Salt Carboxylate Salt (Water Soluble) Inter2->Salt NaOH, u0394 - NH3 Product 5-Bromo-1-ethyl- pyrazole-4-carboxylic acid Salt->Product HCl (aq) pH Adjustment

Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid.

Experimental Protocol

Reagents & Materials
ReagentRoleSpecifications
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile SubstratePurity >97% (HPLC)
Sodium Hydroxide (NaOH) Reagent2.0 M Aqueous Solution
Ethanol (EtOH) SolventAbsolute or 95%
Hydrochloric Acid (HCl) Quench/Acidification1.0 M and 6.0 M Aqueous Solutions
Water Solvent/WashDeionized (DI)
Detailed Procedure
Step 1: Reaction Setup
  • Equip a single-neck round-bottom flask (size determined by scale, e.g., 100 mL for 5g scale) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Add Ethanol (5-10 volumes relative to substrate weight). Stir to create a slurry or solution.[4]

  • Add 2.0 M NaOH (aq) (3.0 - 5.0 equiv).

    • Note: A slight excess of base ensures complete conversion of the intermediate amide and prevents the reaction from stalling.

Step 2: Hydrolysis (Reflux) [3]
  • Heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

    • Process Control: Monitor reaction progress via HPLC or TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

    • Target: Disappearance of the starting nitrile (Rf ~0.6) and the transient amide intermediate.[1] The carboxylate salt will remain at the baseline.

Step 3: Work-up & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the Ethanol. Do not distill to dryness; leave a concentrated aqueous residue.

  • Dilute the residue with Water (10 volumes). The solution should be homogeneous.

    • Checkpoint: If solids remain, filter them off. These are likely unreacted starting materials or impurities.

  • Place the aqueous solution in an ice bath (0–5°C).

  • Slowly acidify with 6.0 M HCl dropwise with vigorous stirring.

    • Critical Parameter: Adjust pH to 2.0–3.0 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Stir the slurry at 0–5°C for 30 minutes to maximize precipitation.

Step 4: Purification
  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold Water (3 x 2 volumes) to remove residual salts (NaCl).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Optional: If purity is <98%, recrystallize from Ethanol/Water (1:1) .

Process Workflow Diagram

Workflow Setup Setup: Dissolve Substrate in EtOH + 2M NaOH Reflux Reflux at 80°C (4-6 Hours) Setup->Reflux Monitor Check HPLC/TLC (Nitrile Disappearance) Reflux->Monitor Monitor->Reflux Incomplete Conc Evaporate EtOH Dilute with Water Monitor->Conc Complete Acidify Acidify with HCl to pH 2-3 (Precipitation) Conc->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Operational workflow for the hydrolysis protocol.

Validation & Quality Control

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected parameters:

ParameterMethodExpected Result
Appearance VisualWhite to off-white powder
Purity HPLC (UV 254 nm)> 98.0%
IR Spectroscopy FT-IRAppearance: Broad -OH (2500-3300 cm⁻¹), C=O (1680-1710 cm⁻¹). Disappearance: -CN stretch (~2230 cm⁻¹).
1H NMR DMSO-d6δ ~12.5 ppm (bs, 1H, COOH)δ ~8.0 ppm (s, 1H, Pyrazole H-3)δ ~4.2 ppm (q, 2H, N-CH2)δ ~1.4 ppm (t, 3H, CH3)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is adjusted to < 3.0. The acid is likely amphoteric/zwitterionic; check solubility vs pH curve.
Impurity: Amide Incomplete hydrolysisIncrease reflux time or NaOH concentration. Ensure Ethanol is not evaporating (loss of solvent volume).
Impurity: 5-OH SNAr of BromineReaction temperature too high (>100°C) or base too concentrated. Stick to 2M NaOH and EtOH reflux (80°C).
Product is Oil Impurities preventing crystallizationTriturate the oil with Hexanes or Diethyl Ether to induce crystallization.

References

  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Product Page. Retrieved from

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Bromo-Pyrazole Precursors

Foreword: The Strategic Value of 5-Bromo-Pyrazoles in Medicinal Chemistry The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged bioisostere of purine.[1][2] This struc...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of 5-Bromo-Pyrazoles in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged bioisostere of purine.[1][2] This structural mimicry allows its derivatives to interact with a wide array of biological targets, leading to the development of compounds with potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3] The synthetic challenge, however, lies in the efficient and modular construction of this bicyclic heteroaromatic system.

Among the various synthetic strategies, the use of 5-bromo-pyrazole precursors offers a robust and versatile entry point. The bromine atom at the C5 position serves as a highly effective "synthetic handle" for modern palladium-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of the pyrimidine moiety, providing a convergent and flexible route to a diverse library of target molecules. This guide provides an in-depth analysis and detailed protocols for the two most powerful cross-coupling methodologies for this transformation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

High-Level Synthetic Workflow

The conversion of 5-bromo-pyrazoles to the desired pyrazolo[3,4-d]pyrimidine core is primarily achieved through C-C or C-N bond formation. The choice between these two strategies depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_start Starting Material cluster_methods Palladium-Catalyzed Cross-Coupling Strategies cluster_reagents Coupling Partners cluster_product Target Scaffold start 5-Bromo-Pyrazole Precursor suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base product Pyrazolo[3,4-d]pyrimidine suzuki->product buchwald->product boronic Pyrimidine Boronic Acid / Ester boronic->suzuki amine Aminopyrimidine amine->buchwald

Figure 1: High-level overview of the primary synthetic routes from 5-bromo-pyrazoles.

Part 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a halide and an organoboron compound.[4] In our context, it facilitates the coupling of the C5 position of the pyrazole ring with a carbon atom of a pyrimidine ring.

Mechanistic Rationale & Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is critical for troubleshooting and optimization.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pyrazolyl)-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Pyrazolyl)-Pd(II)L₂(Pyrimidyl) oa_complex->trans_complex Transmetalation boronate_complex Boronate Complex boronate_complex->trans_complex B(OH)₃⁻ trans_complex->pd0 Reductive Elimination product Pyrazolo[3,4-d]pyrimidine (Product) trans_complex->product Forms bromo_pyrazole 5-Bromo-Pyrazole (Ar-Br) bromo_pyrazole->oa_complex pyrimidine_boronic Pyrimidine Boronic Acid (Ar'-B(OR)₂) pyrimidine_boronic->boronate_complex base Base (e.g., K₂CO₃) base->boronate_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Expertise in Action - Why Specific Reagents are Chosen:

  • Catalyst & Ligand: Pyrazoles and pyrimidines are electron-deficient, nitrogen-containing heterocycles that can act as catalyst poisons by coordinating too strongly to the palladium center.[5][6] To overcome this, bulky and electron-rich phosphine ligands are essential.[5][7] Ligands like XPhos, SPhos, or the use of pre-catalysts such as XPhosPdG2, are often required to promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition.[5][8] Pyrazole-based ligands have also been developed to stabilize the metal complexes used as pre-catalysts.[9]

  • Base: The base is not merely a spectator. It plays a crucial role in activating the boronic acid for the transmetalation step. A common choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][10] The choice of a moderately strong base is often sufficient and avoids potential side reactions with sensitive functional groups.[4]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is frequently used.[6] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1H-pyrazole

This protocol is a representative example. Researchers must optimize conditions for their specific substrates.

Materials:

  • Substituted 5-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Substituted pyrimidine-4-boronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar catalyst (0.05 mmol, 5 mol%)[5][10]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a microwave vial or a Schlenk flask, add the 5-bromo-pyrazole, pyrimidine-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Alternatively, microwave irradiation can significantly reduce reaction times.[8]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine product.

Representative Data
EntryPyrazole PrecursorBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-1-methyl-1H-pyrazolePyrimidine-5-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10075-85
25-Bromo-1-phenyl-1H-pyrazole2-Methoxy-pyrimidine-5-boronic acid[11]XPhosPdG2 (2)K₃PO₄Dioxane/H₂O9080-92
35-Bromo-3-CF₃-1H-pyrazolePyrimidine-4-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O11065-78

Note: Yields are typical ranges and highly substrate-dependent.

Part 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[12] This reaction couples the 5-bromo-pyrazole with an aminopyrimidine, directly constructing the pyrimidine ring's attachment to the pyrazole core via a nitrogen atom.

Mechanistic Rationale & Causality

The mechanism shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination. However, the key step is the coordination and deprotonation of the amine nucleophile.

Buchwald_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pyrazolyl)-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pyrazolyl)-Pd(II)L₂(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product N-Pyrazolyl-Aminopyrimidine (Product) amido_complex->product Forms bromo_pyrazole 5-Bromo-Pyrazole (Ar-Br) bromo_pyrazole->oa_complex aminopyrimidine Aminopyrimidine (R₂NH) aminopyrimidine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expertise in Action - Why Specific Reagents are Chosen:

  • Catalyst & Ligand: As with the Suzuki reaction, the choice of ligand is paramount. The Buchwald biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are exceptionally effective.[5][13] These ligands are designed to be both bulky, which promotes the reductive elimination step, and electron-rich, which facilitates the initial oxidative addition of the aryl bromide.[12]

  • Base: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common choice.[14][15] Its role is to deprotonate the amine in the palladium coordination sphere, forming the key palladium-amido intermediate. Weaker bases like carbonates are generally ineffective.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.[16] The reaction is highly sensitive to moisture, which can consume the strong base and interfere with the catalytic cycle.

Protocol: Buchwald-Hartwig Amination of a 5-Bromo-1H-pyrazole

This protocol requires strict adherence to anhydrous and anaerobic conditions.

Materials:

  • Substituted 5-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Substituted aminopyrimidine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • tBuBrettPhos or similar biarylphosphine ligand (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Glovebox Recommended: Add the NaOtBu to an oven-dried Schlenk flask inside a glovebox. Add the 5-bromo-pyrazole, aminopyrimidine, Pd₂(dba)₃, and ligand.

  • If a glovebox is not available, add the solids to the flask, then quickly add the NaOtBu. Immediately seal the flask and purge thoroughly with an inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Representative Data
EntryPyrazole PrecursorAmine PartnerLigand (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-1-phenyl-1H-pyrazole4-AminopyrimidineRuPhos (6)NaOtBuToluene11070-85
25-Bromo-1-benzyl-1H-pyrazole2-Amino-5-chloropyrimidinetBuBrettPhos (6)LiHMDSDioxane10075-90
35-Bromo-1H-pyrazole (unprotected)[13]4-AminopyridinetBuBrettPhos (4)LHMDSToluene10065-80

Note: Yields are typical ranges and highly substrate-dependent. LHMDS is an alternative strong base.

Troubleshooting & Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate ligand/base combination. 3. Substrate decomposition.1. Use a pre-catalyst (e.g., G2/G3 palladacycles). Ensure inert atmosphere. 2. (Suzuki): Switch to a stronger base (K₃PO₄, Cs₂CO₃). (Buchwald): Ensure NaOtBu is fresh and handled under inert conditions. 3. Screen different ligands (e.g., XPhos, SPhos, RuPhos).[5]
Palladium Black Formation Catalyst decomposition/aggregation. Often caused by poor ligand stabilization or presence of oxygen.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 3:1). 2. Switch to a bulkier, more stabilizing ligand (e.g., BrettPhos).[5] 3. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.
Debromination of Starting Material A common side reaction where the bromine is replaced by hydrogen.1. Lower the reaction temperature and extend the reaction time. 2. Use a less aggressive base if possible. 3. For Suzuki, ensure the boronic acid is of high purity.
Protodeboronation (Suzuki) The boronic acid reacts with residual water/protons to lose the boron group before coupling.1. Use anhydrous conditions if possible (with KF as base). 2. Use boronate esters (e.g., pinacol esters), which are more stable. 3. Increase the equivalents of boronic acid.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from 5-bromo-pyrazole precursors is a highly enabling strategy in drug discovery. Both the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide powerful and flexible platforms for constructing this key scaffold. Success in these transformations hinges on a rational understanding of the underlying catalytic cycles and a deliberate choice of reagents. The selection of bulky, electron-rich phosphine ligands is particularly critical to overcome the challenges associated with electron-deficient N-heterocycles. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently access a wide range of novel pyrazolo[3,4-d]pyrimidine derivatives for biological evaluation.

References

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. (n.d.). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition.
  • 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2 - ResearchGate.
  • (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • (n.d.). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed.
  • Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH.
  • (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions | Request PDF - ResearchGate.
  • (2007, February 16). Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives.
  • (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC.
  • (n.d.). US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents.
  • (n.d.). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents... - ResearchGate.
  • (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • (2006, August 22). Synthesis of Some Pyrazolo[1][17]pyrimidine Derivatives for Biological Evaluation. Retrieved from

  • (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC.
  • (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • (2026, January 3). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
  • (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][17][18][19]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Retrieved from

  • (n.d.). Buchwald–Hartwig amination - Wikipedia.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Ettahiri, W., Dalbouha, A., Elmrayej, H., Adardour, M., Lahmidi, S., Rais, Z., Baouid, A., Essassi, E. M., & Taleb, M. (2023, July 21). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017-2022) | Moroccan Journal of Heterocyclic Chemistry.
  • (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - Arkivoc.
  • (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.
  • (2023, June 30). Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • (n.d.). Buchwald-Hartwig Coupling - Organic Synthesis.
  • (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate.
  • (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
  • (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • (n.d.). Suzuki Coupling - Organic Chemistry Portal.
  • (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Note: Solvent Selection &amp; Handling Protocol for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Abstract & Scope This technical guide provides a comprehensive framework for the solvation, handling, and experimental utilization of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2) . As a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide provides a comprehensive framework for the solvation, handling, and experimental utilization of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2) . As a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals, correct solvent selection is paramount for maximizing reaction yields, ensuring accurate analytical quantification, and maintaining biological compatibility. This document moves beyond simple solubility lists to explain the physicochemical logic driving solvent choice.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the molecular interaction potential of the solute.

Structural Analysis

The molecule (C₆H₆BrN₃) contains three distinct functional regions that dictate its solubility profile:

  • Pyrazole Core (Aromatic/Polar): The central 5-membered ring provides aromatic stability but introduces polarity.

  • Carbonitrile Group (-CN): A strong dipole and hydrogen bond acceptor (HBA). It significantly increases polarity but does not act as a hydrogen bond donor.

  • Bromo & Ethyl Substituents (Lipophilic): The 5-Bromo and 1-Ethyl groups add lipophilicity, disrupting the crystal lattice and generally improving solubility in organic solvents compared to the unsubstituted parent (5-bromo-1H-pyrazole-4-carbonitrile).

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility profile is established:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Primary Stock Solutions , Library Storage, SNAr Reactions.
Polar Protic Ethanol, Methanol Moderate to Good Recrystallization, HPLC Mobile Phases, Nucleophilic Substitutions.
Chlorinated DCM, Chloroform Good Liquid-Liquid Extraction, Chromatography Loading.
Esters/Ketones Ethyl Acetate, Acetone Moderate Work-up, TLC spotting.
Non-Polar Hexane, Heptane Poor (<1 mg/mL) Anti-solvent for precipitation/crystallization.
Aqueous Water, PBS Very Poor Biological media (requires co-solvent).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (Bio-Assays)

Objective: Create a stable 100 mM stock solution for biological screening.

Reagents:

  • Compound: 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (MW: ~214.06 g/mol )

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

Procedure:

  • Calculation: To prepare 1 mL of 100 mM stock, weigh 21.41 mg of the solid.

  • Vessel Selection: Use a borosilicate glass amber vial (to protect potentially light-sensitive Br-C bonds).

  • Addition: Add 1 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 2 minutes.

    • Note: Avoid heating >40°C to prevent potential degradation of the nitrile or hydrolysis.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to avoid concentration gradients.

Protocol B: Solubility Screening Workflow

When optimizing a reaction or formulation, empirical data is required. Use this self-validating workflow.

SolubilityScreening Start Start: Weigh 5mg Compound into Glass Vial AddSolvent Add 100µL Solvent (Target: 50mg/mL) Start->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Soluble Soluble (High Solubility) Proceed to Application Check1->Soluble Yes AddMore Add +400µL Solvent (Target: 10mg/mL) Check1->AddMore No (Solid remains) Check2 Visual Inspection: Clear Solution? AddMore->Check2 Moderate Moderately Soluble (10-50 mg/mL) Check2->Moderate Yes Heat Heat to 40°C (Check Thermal Stability) Check2->Heat No Check3 Clear upon Heating? Heat->Check3 HotSoluble Temperature Dependent (Use for Recrystallization) Check3->HotSoluble Yes Insoluble Insoluble (<10 mg/mL) Change Solvent Class Check3->Insoluble No

Figure 1: Step-by-step decision tree for determining empirical solubility limits in the lab.

Application-Specific Solvent Selection

The "best" solvent is relative to the downstream application.

For Chemical Synthesis (Reactions)
  • Nucleophilic Substitution (SnAr): The 5-Bromo position is activated for substitution.

    • Recommended:DMF or DMSO .[1] These polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of incoming amines or thiols.

  • Suzuki Coupling:

    • Recommended:Dioxane/Water or Toluene/Ethanol mixtures. The ethyl group ensures the starting material stays in the organic phase, while the alcohol/water dissolves the inorganic base.

For Analytical Chemistry (HPLC/LC-MS)
  • Mobile Phase Compatibility:

    • The compound is compatible with Acetonitrile (ACN) and Methanol .

    • Caution: Avoid dissolving samples in 100% DMSO if injecting large volumes onto a C18 column, as DMSO can cause peak distortion (fronting). Dilute the DMSO stock 1:10 with the initial mobile phase (e.g., 10% ACN in Water) before injection.

For Crystallization (Purification)
  • Strategy: Solvent/Anti-solvent precipitation.

    • Solvent: Ethanol (hot).[2]

    • Anti-solvent: Water or Hexane.

    • Protocol: Dissolve the crude solid in minimal boiling Ethanol. Slowly add Water until turbidity persists. Cool slowly to 4°C to induce crystallization of the pure 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

Strategic Selection Logic

SolventLogic Compound 5-Bromo-1-ethyl- 1H-pyrazole-4-carbonitrile BioAssay Biological Assay (Cell/Enzyme) Compound->BioAssay Synthesis Synthesis (Reaction Medium) Compound->Synthesis Purification Purification (Crystallization) Compound->Purification Analysis Analysis (HPLC/NMR) Compound->Analysis DMSO DMSO (Stock Solution) BioAssay->DMSO Standard (Keep <0.1% final) DMF DMF (High Boiling) Synthesis->DMF For SnAr/Coupling EtOH Ethanol/Water Synthesis->EtOH Green Chemistry Purification->EtOH Recrystallization ACN Acetonitrile Analysis->ACN LC-MS Mobile Phase CDCl3 CDCl3 / DMSO-d6 Analysis->CDCl3 NMR (Standard)

Figure 2: Logic map connecting the specific application to the optimal solvent choice.

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is classified as an Irritant (Skin/Eye) and Harmful if Swallowed (H302, H315, H319).[3][4]

  • DMSO Permeability: When dissolved in DMSO, the compound can easily penetrate the skin. Double-gloving (Nitrile) is mandatory when handling DMSO stock solutions.

  • Waste Disposal: Solutions containing halogenated heterocycles must be disposed of in the Halogenated Organic Waste stream, not general organic waste.

References

  • PubChem. (n.d.). Compound Summary: 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1823838-43-2). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directed to closest structural analog record for property verification).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile synthesis

Executive Summary This guide addresses the synthesis and yield optimization of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (Target Molecule). While direct alkylation of 5-bromo-1H-pyrazole-4-carbonitrile is possible, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis and yield optimization of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (Target Molecule). While direct alkylation of 5-bromo-1H-pyrazole-4-carbonitrile is possible, it frequently results in poor regioselectivity (N1 vs. N2 isomer mixtures) that are difficult to separate.[1]

Therefore, this guide recommends and details the "De Novo Ring Construction + Sandmeyer" route.[1] This pathway ensures 100% regiocontrol of the N-ethyl group and shifts the optimization focus to the bromination step, where yield losses are most common.

Part 1: The Optimized Synthetic Workflow

The most robust route involves two distinct stages:

  • Cyclization: Reaction of ethyl hydrazine with (ethoxymethylene)malononitrile to form the 5-amino intermediate.[1]

  • Sandmeyer Bromination: Conversion of the 5-amino group to the 5-bromo group using non-aqueous diazotization.[1]

Workflow Diagram

SynthesisWorkflow Start1 Ethyl Hydrazine Oxalate/HCl Intermediate INTERMEDIATE: 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Start1->Intermediate Reflux (EtOH) Regioselective Cyclization Start2 (Ethoxymethylene) malononitrile Start2->Intermediate Product TARGET: 5-Bromo-1-ethyl-1H- pyrazole-4-carbonitrile Intermediate->Product Non-Aqueous Sandmeyer Reagents Reagents: t-BuONO + CuBr2 (Anhydrous MeCN) Reagents->Product

Figure 1: Optimized synthetic pathway avoiding regioselectivity issues associated with late-stage alkylation.

Part 2: Step-by-Step Protocols & Optimization

Stage 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Goal: Construct the pyrazole ring with the ethyl group already in the correct position.[1]

Protocol:

  • Dissolution: Dissolve (ethoxymethylene)malononitrile (1.0 equiv) in Ethanol (EtOH).

  • Addition: Add Ethyl hydrazine oxalate (1.05 equiv) and Triethylamine (Et3N) (1.1 equiv) to neutralize the oxalate.

    • Note: If using Ethyl hydrazine free base (commercial solution), Et3N is not needed.[1]

  • Reflux: Heat to reflux for 3–4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates.[1] If not, concentrate the solvent and recrystallize from EtOH/Water.[1]

Optimization Insight:

  • Regiochemistry: The reaction is highly regioselective.[1][2][3][4] The terminal

    
     of the hydrazine attacks the enol ether first, followed by cyclization of the internal nitrogen (bearing the ethyl group) onto the nitrile. This locks the ethyl group at position 1 relative to the 5-amino group.[1]
    
Stage 2: Non-Aqueous Sandmeyer Bromination (The Critical Step)

Goal: Convert


 to 

without hydrolyzing the nitrile or losing the diazonium intermediate.

Protocol:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon/Nitrogen.[1]

  • Catalyst: Suspend Copper(II) Bromide (

    
    , 1.2 equiv) in anhydrous  Acetonitrile (MeCN).
    
  • Diazotization Agent: Add tert-Butyl Nitrite (

    
    -BuONO, 1.5 equiv) dropwise at room temperature.[1]
    
  • Substrate Addition: Add the 5-Amino intermediate (from Stage 1) portion-wise or as a solution in MeCN over 30 minutes.

    • Critical: Observe gas evolution (

      
      ).[1] Do not rush addition.
      
  • Reaction: Stir at Room Temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Quench: Pour into 20% aqueous HCl (to solubilize copper salts) and extract with Ethyl Acetate.

Comparison of Bromination Methods:

MethodReagentsYield PotentialProsCons
A (Recommended)

-BuONO /

/ MeCN
75–85% High reproducibility; anhydrous conditions prevent hydrolysis.[1]Copper waste disposal required.[1]
B (Traditional)

/

(aq) /

30–50%Cheap reagents.[1]Aqueous environment hydrolyzes

to amide/acid; poor solubility.
C (Radical) Isoamyl Nitrite /

/

40–60%No metal catalyst.[1]Violent exotherms possible; difficult purification.[1]

Part 3: Troubleshooting Guide

Issue 1: Low Yield in Sandmeyer Step (<40%)

Diagnosis: The diazonium intermediate is decomposing before bromination, or the nitrile is hydrolyzing.

  • Check Water Content: Are you using anhydrous MeCN? Even trace water can convert the diazonium salt to a phenol (5-hydroxy byproduct) or hydrolyze the 4-CN group to an amide.[1]

    • Fix: Use molecular sieves for MeCN and fresh

      
      -BuONO.[1]
      
  • Check Copper Source: Are you using

    
     (white) or 
    
    
    
    (black)?
    • Fix:

      
       is preferred here as it acts as an efficient radical trap/halogen donor in the non-aqueous cycle.[1]
      
Issue 2: Formation of "5-H" Pyrazole (Deamination without Bromination)

Diagnosis: Incomplete halogen transfer. The diazo radical is abstracting a hydrogen atom from the solvent instead of capturing a bromine.[1]

  • Cause: Insufficient Bromine source relative to the radical generation rate.[1]

  • Fix: Increase

    
     to 1.5–2.0 equivalents. Ensure vigorous stirring.
    
Issue 3: Isomer Contamination (N1-Ethyl vs N2-Ethyl)

Diagnosis: You likely attempted to alkylate 5-bromo-1H-pyrazole-4-carbonitrile directly.[1]

  • Fix: Stop this route. Separation of N1/N2 isomers requires difficult column chromatography with very similar Rf values.[1] Switch to the Stage 1 Cyclization method described above, which creates the N1-Ethyl bond exclusively during ring formation.[1]

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the critical failure points in the Sandmeyer mechanism and how the recommended protocol mitigates them.

SandmeyerLogic Amino 5-Amino Precursor Diazo Diazonium Intermediate [R-N2]+ Amino->Diazo t-BuONO Radical Aryl Radical [R*] Diazo->Radical Cu(I)/Cu(II) Cycle Phenol 5-Hydroxy Byproduct (Impurity) Diazo->Phenol Hydrolysis Product 5-Bromo Product (High Yield) Radical->Product Br Transfer Hydro 5-H (Deaminated) (Impurity) Radical->Hydro H-Abstraction Path_Success Reaction with CuBr2 (Anhydrous) Path_Fail_H2O Reaction with H2O (Wet Solvent) Path_Fail_H H-Abstraction (Low Br Conc.)

Figure 2: Mechanistic pathways showing how anhydrous conditions and excess Copper(II) prevent common side reactions.

References

  • Vertex AI Search . (2025).[1] Synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile from 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile. 5[6]

  • MDPI . (2008).[1] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. 7

  • PrepChem . (n.d.).[1] Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. 8

  • Scientific Research Publishing (SCIRP) . (2015).[1] Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. 4

  • Organic Chemistry Portal . (2008).[1][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. 2[6][9]

Sources

Optimization

removing regioisomer impurities in 5-bromo-pyrazole synthesis

Technical Support Center: Regioisomer Control in 5-Bromo-Pyrazole Synthesis Core Concept: The Regiochemistry Challenge In pyrazole chemistry, "5-bromo-pyrazole" presents two distinct challenges depending on the substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioisomer Control in 5-Bromo-Pyrazole Synthesis

Core Concept: The Regiochemistry Challenge

In pyrazole chemistry, "5-bromo-pyrazole" presents two distinct challenges depending on the substitution at the nitrogen atom (


).
  • N-Unsubstituted (

    
    -H):  Due to annular tautomerism, 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole are identical (referred to as 3(5)-bromo-pyrazole).[1] The primary impurities here are 4-bromo-pyrazole  (from electrophilic substitution) or poly-brominated species  (3,4-dibromo or 3,4,5-tribromo).[1]
    
  • N-Substituted (

    
    -R):  The tautomerism is locked. 5-bromo-1-R-pyrazole is structurally distinct from 3-bromo-1-R-pyrazole.[1] Separation is difficult due to similar polarity. The 4-bromo isomer remains a potential byproduct of direct bromination attempts.[1]
    

This guide addresses both scenarios, with a heavy focus on the more challenging N-substituted separation and synthesis.

Synthesis Decision Matrix

Before troubleshooting purification, ensure your synthetic route is optimized to minimize regioisomer formation.

Synthesis_Decision_Tree Start Target: 5-Bromo-Pyrazole N_Sub Is N1 Substituted? Start->N_Sub NH No (N-H) N_Sub->NH Unsubstituted NR Yes (N-R) N_Sub->NR Substituted Direct_Br Direct Bromination (Electrophilic) NH->Direct_Br Impurity_NH Risk: 4-Bromo / Poly-bromo Direct_Br->Impurity_NH Route_Choice Choose Strategy NR->Route_Choice Lithiation Route A: C5-Lithiation (Highly Regioselective) Route_Choice->Lithiation Preferred Sandmeyer Route B: Sandmeyer (From 5-Amino) Route_Choice->Sandmeyer Alternative Cyclization Route C: Cyclization (Hydrazine + Alkyne) Route_Choice->Cyclization High Risk of Isomers Lithiation_Outcome Product: 5-Bromo (Major) Impurity: SM / 4-Bromo (Trace) Lithiation->Lithiation_Outcome

Caption: Decision matrix for selecting the optimal synthetic pathway to minimize regioisomer impurities based on N-substitution status.

Troubleshooting & Protocols

Scenario A: Preventing 3-Bromo Isomers in N-Substituted Systems

Issue: You require 1-methyl-5-bromopyrazole, but cyclization yielded a mixture of 1,5- and 1,3-isomers. Solution: Switch to C5-Lithiation . The


-substituent directs lithiation to the C5 position due to the coordination of the lithium to the nitrogen lone pair (Directed Ortho Metalation - DoM).

Protocol 1: Regioselective C5-Lithiation/Bromination Self-Validating Step: Monitor the disappearance of Starting Material (SM) by GC-MS before adding the bromine source to ensure anion formation.

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-methylpyrazole (1.0 equiv) and anhydrous THF (0.5 M).

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins.

    • Mechanism:[2] The N-lone pair directs Li to the C5 proton.[1]

    • Hold: Stir at -78 °C for 1 hour.

  • Bromination: Add a solution of CBr4 or Br2 (1.2 equiv) in THF dropwise.

    • Note: CBr4 often yields cleaner reaction profiles than elemental bromine.

  • Quench: Allow to warm to RT. Quench with sat. NH4Cl.[3]

  • Workup: Extract with EtOAc. The crude usually contains >95% 5-bromo isomer [1].

Scenario B: Removing 4-Bromo Impurities

Issue: Direct bromination resulted in 4-bromo-pyrazole contamination.[1] Solution: 4-bromo isomers have significantly different boiling points and pKa values compared to 5-bromo isomers.[1]

Technique: Chemical Resolution via Salt Formation For N-substituted pyrazoles, the basicity of the nitrogen differs slightly between regioisomers due to electronic effects of the bromine atom.

  • Dissolve the crude mixture in Et2O .

  • Add HCl in dioxane (1.0 equiv based on 5-bromo theoretical yield).

  • The 5-bromo isomer (less sterically hindered at N2 than the 3-bromo, and different pKa from 4-bromo) often precipitates as the HCl salt preferentially.[1]

  • Filter the solid and neutralize with NaHCO3 to recover the free base [2].

Analytical Validation (How to distinguish isomers)

You cannot rely on simple LC-MS as regioisomers have identical masses. You must use NMR with NOE (Nuclear Overhauser Effect) .

Table 1: Diagnostic NMR Signals for 1-Methyl-Bromopyrazoles

IsomerH-3 Signal (

)
H-4 Signal (

)
H-5 Signal (

)
NOE Interaction
1-Methyl-5-Bromo ~7.45 ppm (d)~6.25 ppm (d)-- No NOE between N-Me and H-4
1-Methyl-3-Bromo -- ~6.20 ppm (d)~7.35 ppm (d)Strong NOE between N-Me and H-5
1-Methyl-4-Bromo ~7.50 ppm (s)-- ~7.55 ppm (s)Strong NOE between N-Me and H-5

Note: Shifts are approximate (in CDCl3) and depend on concentration. NOE is the definitive test. [3]

Frequently Asked Questions (FAQs)

Q1: Why can't I separate 3-bromo and 5-bromo pyrazole by distillation? A: If the pyrazole is N-unsubstituted, they are the same compound (tautomers).[1] Distillation will simply transport the tautomeric mixture. If N-substituted, their boiling points are often within 2-5°C of each other, making fractional distillation inefficient unless you have a high-plate-count column. Flash chromatography (Hexane/EtOAc gradient) is preferred.

Q2: I see a "tribromo" impurity. How do I remove it? A: 3,4,5-Tribromopyrazole is highly lipophilic compared to the mono-bromo species.[1]

  • Action: Use a non-polar wash. Dissolve crude in minimal hot ethanol/water (1:1). The tribromo species is often insoluble in aqueous mixtures where the mono-bromo species remains soluble.[1] Filter off the solid precipitate [4].[4]

Q3: Can I use the Sandmeyer reaction to get pure 5-bromo? A: Yes. If you start with 5-amino-1-methylpyrazole (commercially available or synthesized from hydrazine + 3-ethoxyacrylonitrile), you can diazotize (NaNO2/HBr) and treat with CuBr.[1]

  • Advantage:[5] This locks the regiochemistry early in the synthesis, preventing 3-bromo or 4-bromo formation entirely.[1]

  • Disadvantage: Copper waste disposal and potential diazonium stability issues [5].

References

  • Begtrup, M. (2007). Preparation of 3(5)-substituted pyrazoles via bromine–lithium exchange. Tetrahedron, 63(1), 56–61.[6] Link

  • BenchChem Technical Support. (2025). Purification of 5-Bromo-1-butyl-1H-pyrazole. BenchChem. Link

  • Aggarwal, R., et al. (2022).[4] Characteristic NMR signals of pyrazole regioisomers. ResearchGate. Link

  • Hansen, J. (2019). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Organic Syntheses. Link

  • Bristol Myers Squibb. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. Link

Sources

Troubleshooting

solubility issues with 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 5-Bromo-1-ethyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2) in biological and chemical screening workflows.

Physicochemical Profiling: The Solvation Challenge

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile possesses a unique structural motif that makes it notoriously difficult to keep in solution. The highly polarizable bromine atom and the rigid pyrazole core promote strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking, while the carbonitrile group introduces a strong dipole moment. Together, these features create a highly stable, high-energy crystal lattice. While Dimethyl Sulfoxide (DMSO) is the industry standard for compound storage, the thermodynamic solubility of this specific heterocycle is easily disrupted by environmental factors, leading to kinetic crash-outs, false-negative bioassay results, and compromised structure-activity relationships.

Diagnostic Workflow

SolubilityTroubleshooting Start Compound Precipitation Detected CheckStage At what stage did precipitation occur? Start->CheckStage Stock In 100% DMSO Stock (During Storage) CheckStage->Stock In Master Tube/Plate Assay During Aqueous Assay Dilution CheckStage->Assay In Aqueous Buffer FT_Check Check Freeze-Thaw Cycles & Water Content Stock->FT_Check Dilution_Check Check Final DMSO % & Mixing Method Assay->Dilution_Check Action1 Switch to Anhydrous DMSO & Single-Use Aliquots FT_Check->Action1 High Water Uptake Action2 Rescue via Acoustic Mixing & Gentle Warming (37°C) FT_Check->Action2 Crystalline Crash-out Action3 Perform Intermediate DMSO Serial Dilutions Dilution_Check->Action3 Kinetic Crash Action4 Optimize Buffer (Add BSA or Surfactants) Dilution_Check->Action4 Thermodynamic Limit

Diagnostic workflow for resolving 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile precipitation.

Troubleshooting FAQs

Q1: My 10 mM stock solution was perfectly clear when I made it, but after a week at -20°C, a white precipitate formed. Why? Causality: The precipitation is driven by the hygroscopic nature of DMSO combined with freeze-thaw cycling. Every time a cold DMSO tube is opened to the atmosphere, it absorbs ambient moisture. Water acts as an anti-solvent for lipophilic compounds; it hydrogen-bonds strongly with DMSO, effectively "squeezing out" the hydrophobic bromo-pyrazole compound[1]. Furthermore, freeze-thaw cycles push the solution into an unstable supersaturated zone, providing the activation energy for the compound to nucleate and crystallize into a lower-energy, highly stable polymorph[1].

Q2: I am observing highly variable IC50 values in my cell-based assays. Could this be related to how I dilute the compound? Causality: Yes. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local dielectric constant of the solvent drops precipitously. Because 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile has poor aqueous solubility, it experiences a "kinetic crash," forming sub-visible colloidal aggregates before it can disperse. These aggregates scatter light (interfering with optical readouts) and drastically reduce the actual concentration of free drug available to bind to your target, resulting in artificially high IC50 values (false negatives).

Q3: How can I rescue a stock solution that has already precipitated? Causality: Re-dissolving a precipitated compound is significantly harder than the initial dissolution because the precipitate is often a highly stable crystalline form. To break the crystal lattice without causing thermal degradation, apply gentle warming (e.g., a 37°C water bath) combined with acoustic or contact sonication[1][2]. Sonication provides localized cavitation energy that disrupts intermolecular bonds and accelerates the equilibration time[1].

Q4: Does the mixing technique matter when diluting into aqueous buffers? Causality: Absolutely. Slow or inadequate mixing creates localized concentration gradients where the DMSO concentration is low but the drug concentration is high, promoting rapid crystal growth[3]. Rapid vortex mixing during the addition of the DMSO stock to the aqueous phase ensures immediate dispersion, minimizing these gradients and keeping the compound in a metastable supersaturated state long enough for the assay duration[3].

Quantitative Solvation Dynamics

To ensure self-validating experimental designs, refer to the following parameters which dictate the solubility behavior of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

VariableConditionImpact on SolubilityMechanistic Rationale
Water Content in DMSO < 0.1% (Anhydrous)Optimal (>10 mM achievable)Maximizes DMSO-solute dipole interactions without interference.
Water Content in DMSO > 2.0% (Atmospheric exposure)Severe reduction (<1 mM)Water-DMSO H-bonding displaces the hydrophobic solute[1].
Freeze-Thaw Cycles 0 (Single-use aliquots)StablePrevents entry into the unstable supersaturated zone[4].
Freeze-Thaw Cycles > 3 cycles>50% precipitation riskTemperature fluctuations drive nucleation and polymorph shifts[1].
Dilution Mixing Method Gentle / No mixingHigh localized precipitationSlow diffusion creates solvent gradients, promoting crystal growth[3].
Dilution Mixing Method Rapid Vortex / AcousticMaintained supersaturationRapid dispersion minimizes local dielectric drops, preventing nucleation[3].
Final Assay DMSO % ≤ 1.0%Assay compatiblePrevents cytotoxicity while maintaining dielectric balance[2][5].

Validated Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Archiving of Master Stock Solutions

This protocol is designed to prevent water ingress and maintain thermodynamic stability.

  • Equilibration: Allow both the solid 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile and a fresh bottle of anhydrous DMSO (

    
    99.9%, extra dry) to equilibrate to room temperature inside a desiccator. Do not open cold containers, as this causes immediate condensation.
    
  • Weighing: Weigh the compound using an anti-static analytical balance. The bromo-pyrazole core can hold static charge, leading to mass errors and poor transfer.

  • Primary Solvation: Add the calculated volume of anhydrous DMSO to achieve a maximum concentration of 10 mM. Avoid creating higher concentration stocks (e.g., 50 mM) as this pushes the compound dangerously close to its thermodynamic limit.

  • Energy Input: Vortex gently, then sonicate the tube in a water bath at 25°C for 5 minutes. Causality: Acoustic energy overcomes the high lattice energy of the solid without risking thermal degradation[2].

  • Aliquot Generation: Immediately aliquot the master stock into single-use, low-binding polypropylene tubes.

  • Atmospheric Displacement: Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing. Causality: This displaces atmospheric moisture, preventing hygroscopic water uptake during long-term storage[4].

  • Storage: Store at -20°C or -80°C. Once an aliquot is thawed for an experiment, discard any remainder. Do not refreeze.

Protocol 2: Aqueous Assay Dilution (The "Step-Down" Method)

This protocol mitigates kinetic crash-outs during biological assay preparation.

  • Thawing: Thaw a single-use aliquot at room temperature for 30 minutes. Do not open the vial until it is fully equilibrated to room temperature.

  • Intermediate Dilutions: Perform all serial dilutions in 100% anhydrous DMSO [2]. Causality: This ensures the compound remains fully solvated during the concentration step-down, preventing premature precipitation before reaching the assay plate.

  • Buffer Preparation: Prepare the final aqueous assay buffer. If assay-compatible, include a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.01% Tween-20) to act as a solubilizing sink.

  • Rapid Injection: Rapidly inject the required volume of the intermediate DMSO stock directly into the center of the aqueous buffer while vortexing continuously.

  • Final Concentration: Ensure the final DMSO concentration in the assay is

    
    1.0% (preferably 
    
    
    
    0.5%)[2][5]. Causality: Rapid mixing combined with a low final DMSO percentage prevents the formation of localized high-DMSO/high-compound microenvironments where catastrophic particle growth initiates[3][5].

References

  • Smolecule. Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.com.
  • Royal Society of Chemistry. CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. RSC.org.
  • Ziath / Lipinski, C. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.com.
  • PubMed / National Institutes of Health. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. NIH.gov.
  • PubMed / National Institutes of Health. The effect of freeze/thaw cycles on the stability of compounds in DMSO. NIH.gov.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile Under Basic Conditions

Overview 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a highly versatile building block used extensively in medicinal chemistry for the synthesis of pyrazolo-fused heterocycles and targeted therapeutics. However, resear...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a highly versatile building block used extensively in medicinal chemistry for the synthesis of pyrazolo-fused heterocycles and targeted therapeutics. However, researchers frequently encounter unexpected product loss, complex mixtures, or complete degradation when subjecting this compound to basic conditions during cross-coupling reactions, alkylations, or workups.

This guide provides an authoritative, mechanistic breakdown of the compound's stability profile, actionable troubleshooting FAQs, and self-validating protocols to ensure synthetic success.

Part 1: Core Mechanistic Pathways (The "Why")

The instability of this compound under basic conditions is driven by two competing electrophilic sites on the molecule. Understanding the causality behind these degradation pathways is critical for selecting the correct reagents and solvents.

  • Base-Catalyzed Nitrile Hydrolysis (C4 Position): The carbonitrile group at the C4 position is highly electrophilic. In the presence of aqueous base (e.g., NaOH, KOH, or aqueous Na₂CO₃), hydroxide ions readily attack the nitrile carbon. This forms an imidic acid intermediate that rapidly tautomerizes to the corresponding primary amide (5-bromo-1-ethyl-1H-pyrazole-4-carboxamide). Extended exposure or elevated temperatures will further hydrolyze the amide to the carboxylic acid 1. Pyrazole derivatives with electron-withdrawing groups can degrade rapidly in basic buffers (pH > 8) with half-lives as short as 1-2 hours [[2]]().

  • Nucleophilic Aromatic Substitution / SNAr (C5 Position): The C5 position of the pyrazole ring is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the adjacent pyrazole nitrogen (N1) and the C4-carbonitrile group 3. When exposed to nucleophilic bases (e.g., alkoxides like NaOMe, or hydroxide), the base can directly displace the bromide ion, resulting in 5-alkoxy or 5-hydroxy pyrazole derivatives.

Mechanisms Start 5-Bromo-1-ethyl-1H-pyrazole- 4-carbonitrile Amide C4-Amide Intermediate (Hydration) Start->Amide Aqueous Base (OH-) Fast Attack on Nitrile SNAr C5-Substituted Pyrazole (SNAr Pathway) Start->SNAr Nucleophilic Base (RO-, OH-) Attack at C5-Bromo Acid C4-Carboxylic Acid (Full Hydrolysis) Amide->Acid Excess Base / Heat Slow Cleavage

Caption: Chemical degradation pathways of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile under basic conditions.

Part 2: Troubleshooting FAQs

Q1: During a base-mediated alkylation elsewhere on my molecule, my starting material degrades into a highly polar spot on TLC. What is happening? A1: The highly polar spot is likely the corresponding carboxamide or carboxylic acid. Under basic aqueous conditions, hydroxide ions attack the nitrile carbon. To prevent this, ensure strictly anhydrous conditions. Causality: Water is the nucleophile in nitrile hydrolysis. By switching to anhydrous solvents (e.g., dry DMF or THF) and using non-nucleophilic bases (e.g., DIPEA, DBU, or NaH), you eliminate the nucleophile responsible for degradation while maintaining the basicity required for your reaction.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C5 position using aqueous Na₂CO₃, but LC-MS shows a major byproduct with a mass of M-62. Why? A2: A mass loss of 62 Da corresponds to the displacement of the bromine atom (atomic mass ~79) by a hydroxyl group (mass ~17), indicating premature SNAr 3. In the presence of aqueous base and heat (standard Suzuki conditions), hydroxide competes with the palladium-catalyzed transmetalation step, directly displacing the bromide. Solution: Switch to a weaker, anhydrous base system such as Cs₂CO₃ in dry 1,4-dioxane, or use a fluoride source (e.g., KF) which is highly effective for palladium couplings but poorly nucleophilic toward the pyrazole ring.

Q3: How does the N1-ethyl group affect the stability compared to N-unsubstituted pyrazoles? A3: N-unsubstituted pyrazoles can be deprotonated under basic conditions to form a pyrazolide anion. This anionic state creates an electron-rich shield that drastically reduces the electrophilicity of the ring, protecting it from nucleophilic attack 1. The N1-ethyl group locks the tautomeric form and prevents this deprotonation. Consequently, the C5-bromo and C4-cyano groups remain highly electrophilic and fully exposed to nucleophilic degradation.

Troubleshooting Issue Issue: Product Loss in Base CheckWater Is water present? Issue->CheckWater Hydrolysis Diagnosis: Nitrile Hydrolysis CheckWater->Hydrolysis Yes SNAr Diagnosis: SNAr at C5 CheckWater->SNAr No Fix1 Action: Use anhydrous solvents & non-nucleophilic bases Hydrolysis->Fix1 Fix2 Action: Switch to weaker bases (e.g., Cs2CO3) or lower temp SNAr->Fix2

Caption: Troubleshooting workflow for mitigating base-induced degradation during pyrazole synthesis.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile under various basic conditions, demonstrating the critical impact of nucleophilicity and hydration.

Reaction ConditionBase SystemTemperatureTimePrimary Degradant% Parent Remaining
Mild Aqueous 0.1 M Na₂CO₃ (aq)25 °C24 hAmide (Trace)> 95%
Strong Aqueous 1.0 M NaOH (aq)25 °C2 hAmide< 10%
Strong Aqueous / Heat 1.0 M NaOH (aq)60 °C12 hCarboxylic Acid0%
Anhydrous Nucleophilic NaOMe / MeOH60 °C4 h5-Methoxy derivative (SNAr)< 5%
Anhydrous Non-Nucleophilic DBU / THF60 °C24 hNone> 98%

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring Base Degradation

To reliably track the degradation of your starting material, a stability-indicating method is required. Causality: A gradient reverse-phase HPLC method is necessary because the degradation products (amide, carboxylic acid, 5-hydroxy derivative) are significantly more polar than the parent carbonitrile. A simple isocratic method would result in poor resolution or excessive retention times 1.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Reason: TFA ensures the carboxylic acid degradant remains fully protonated, preventing peak tailing and shifting retention times).

    • Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Gradient: Linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 237 nm (optimal for the pyrazole core).

  • Self-Validation System: Inject a partially degraded sample (treated with 0.1 M NaOH for 1 hour). The method is validated if the parent peak (eluting last, non-polar) is baseline-resolved from the earlier-eluting polar degradants (acid/amide).

Protocol 2: Controlled Base-Catalyzed Hydrolysis (Forced Degradation / Standard Generation)

If you need to intentionally synthesize the amide or acid degradation standards for analytical reference, use this controlled protocol. Causality: By strictly controlling the equivalents of base and temperature, the reaction can be cleanly arrested at the amide stage or driven to completion to yield the carboxylic acid.

  • Reaction Setup: Dissolve 1.0 mmol of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile in 5.0 mL of ethanol in a round-bottom flask.

  • Reagent Addition:

    • To isolate the Amide: Add 1.1 equivalents of 1.0 M NaOH (aq). Stir at room temperature (25 °C) for 2 hours.

    • To isolate the Acid: Add 3.0 equivalents of 3.0 M NaOH (aq). Attach a reflux condenser and heat to 80 °C for 12 hours.

  • Workup & Quenching: Cool the mixture to 0 °C. Dropwise add 1.0 M HCl until the pH reaches 3.0. (Reason: Neutralizing the base instantly arrests the hydrolysis. Acidifying to pH 3 ensures the newly formed carboxylic acid is protonated and precipitates out of the aqueous layer).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the crude product via TLC (Ethyl Acetate:Hexane 1:1). The reaction is successful if the starting material (Rf ~0.6) is completely consumed. The amide will appear as a mid-polarity spot (Rf ~0.2), while the carboxylic acid will remain firmly at the baseline (Rf 0.0).

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds Source: benchchem.com URL:1

  • Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles Source: Organic & Biomolecular Chemistry URL:3

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC (National Institutes of Health) URL:2

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2). This guide is engineered for research scientists, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1823838-43-2). This guide is engineered for research scientists, medicinal chemists, and process development professionals who require high-purity halogenated heteroaromatic intermediates for downstream pharmaceutical synthesis.

Due to the unique electronic properties imparted by the electron-withdrawing C4-cyano group and the sterically demanding C5-bromo substituent, this compound presents specific purification challenges, including regioisomer co-elution, spontaneous debromination, and nitrile hydrolysis. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure optimal recovery and purity.

Purification Workflow & Decision Matrix

Before selecting a purification method, it is critical to assess the crude mixture via LC-MS or TLC. The presence of specific byproducts dictates the optimal isolation strategy.

PurificationWorkflow Crude Crude 5-Bromo-1-ethyl- 1H-pyrazole-4-carbonitrile Analysis LC-MS / TLC Assessment Crude->Analysis Isomers High Regioisomer Contamination (>10%) Analysis->Isomers Isomer check Standard Standard Impurities (<10% byproducts) Analysis->Standard Purity check Prep Prep RP-HPLC (MeCN/H2O + 0.1% FA) Isomers->Prep Base-line separation Silica Silica Gel Column (Hexane/EtOAc Gradient) Standard->Silica Scalable prep Pure Pure Compound (>98% Purity) Prep->Pure Recryst Recrystallization (EtOH or Hexane/EtOAc) Silica->Recryst Polish step Recryst->Pure

Fig 1: Decision matrix for isolating 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

Troubleshooting & FAQs

Q1: I am observing two closely eluting spots on my TLC/LC-MS. How do I separate them?

A: This is a classic regioisomer issue. Alkylation of bromopyrazole precursors with ethyl halides (e.g., ethyl bromide) frequently yields a mixture of N1 and N2 alkylated regioisomers due to the tautomeric nature of the pyrazole ring[1]. Specifically, you are likely seeing a mixture of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile and its 3-bromo-1-ethyl regioisomer.

  • Solution: Standard silica gel chromatography can resolve these, but requires a very shallow gradient. Start with 100% Hexanes and slowly transition to a 5:1 Hexane:Ethyl Acetate mixture[2]. If the isomers still co-elute, switch to Preparative RP-HPLC using a C18 or Newcrom R1 column, which offers superior resolution for pyrazole regioisomers[3].

Q2: My LC-MS shows a significant M-79 peak. Why is my compound losing its bromine atom?

A: You are observing debromination. The C5 position of the pyrazole ring is highly activated by the adjacent electron-withdrawing C4-cyano group. Under prolonged exposure to heat, light, or basic conditions, the carbon-bromine bond becomes susceptible to cleavage or nucleophilic aromatic substitution.

  • Solution: Avoid basic modifiers (like ammonium hydroxide) in your chromatography eluents. Keep water bath temperatures below 40°C during rotary evaporation. If storing the crude mixture overnight, keep it in a dark, refrigerated environment (2-8°C)[4].

Q3: I am losing my product on the silica column (poor mass recovery) and seeing severe tailing. What causes this?

A: While 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is moderately lipophilic, the nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on standard un-endcapped silica gel.

  • Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes, followed by a pure hexane flush to remove excess TEA before loading your sample. Alternatively, use neutral alumina or switch to reverse-phase chromatography.

Q4: The nitrile group seems to be converting to an amide byproduct (M+18). How do I prevent hydrolysis?

A: The cyano group at the C4 position is prone to partial hydrolysis into a carboxamide (-CONH2) when exposed to strong acids or bases in the presence of trace water.

  • Solution: When performing RP-HPLC, avoid using Trifluoroacetic Acid (TFA). Instead, use 0.1% Formic Acid (FA), which is milder, MS-compatible, and less likely to trigger nitrile hydrolysis during the concentration of aqueous fractions[3].

Validated Experimental Protocols

Protocol A: Optimized Normal Phase Silica Gel Chromatography

Best for: Scalable purification of crude mixtures with <10% regioisomer contamination.

  • Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexanes. (Optional: Pre-neutralize with 1% TEA in hexanes if tailing was previously observed).

  • Sample Loading: Dissolve the crude 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile in a minimum volume of Dichloromethane (DCM). Dry-load the sample onto a small amount of silica gel, evaporate the DCM, and apply the powder evenly to the top of the column bed.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 100% Hexanes.

    • Elute with 3 CV of 10:1 Hexane:Ethyl Acetate.

    • Elute with 5 CV of 5:1 Hexane:Ethyl Acetate[2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes during the 5:1 gradient phase.

  • Isolation: Pool pure fractions and concentrate under reduced pressure at ≤40°C to prevent thermal debromination.

Protocol B: Preparative RP-HPLC

Best for: High-purity isolation (>99%) and baseline separation of 3-bromo/5-bromo regioisomers.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm) or a specialized low-silanol reverse-phase column like Newcrom R1[3].

  • Mobile Phase:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Method: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Recovery: Lyophilize the collected fractions immediately. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in acidic water can hydrolyze the carbonitrile group.

Protocol C: Recrystallization (Polishing Step)

Best for: Removing trace colored impurities and achieving crystalline purity.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Filtration: Filter the resulting white/off-white crystals through a Büchner funnel, wash with ice-cold hexanes, and dry in a vacuum desiccator overnight.

Quantitative Data Summary: Method Comparison

The following table synthesizes the expected outcomes of the purification methodologies described above, allowing researchers to balance yield, purity, and throughput.

Purification MethodExpected Yield RecoveryTypical Final PurityRegioisomer ResolutionTime RequiredPrimary Advantage
Silica Gel Column 75% - 85%90% - 95%Moderate (Requires shallow gradient)3 - 5 HoursHighly scalable for multi-gram batches.
Prep RP-HPLC 60% - 70%> 99%Excellent (Baseline separation)1 - 2 HoursUltimate purity; removes trace isomers.
Recrystallization 50% - 65%> 98%Poor (Isomers may co-crystallize)12 - 24 HoursLow cost; removes colored impurities.

References

  • Sigma-Aldrich. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile | 1823838-43-2. Retrieved from: [Link]

  • SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from: [Link]

  • Scientific Research Publishing (SCIRP). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Retrieved from:[Link]

  • Google Patents. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction.

Sources

Optimization

Technical Support Center: Preventing Debromination in Pyrazole Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with hydrodebromination —a notorious side reaction in palladium-catalyzed cross-couplings (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with hydrodebromination —a notorious side reaction in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the C–Br bond of a bromopyrazole is reduced to a C–H bond rather than forming the desired coupled product.

This guide provides field-proven, mechanistically grounded solutions to salvage your yields, eliminate complex product mixtures, and ensure reproducible scale-ups.

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction conditions blindly, use the logical workflow below to identify the specific variable driving the debromination in your catalytic cycle.

Troubleshooting Start High Debromination Detected NH Is Pyrazole N-H Unprotected? Start->NH Protect Protect N-H (Boc, SEM, THP) NH->Protect Yes Solvent Check Solvent & Base NH->Solvent No Protect->Solvent Protic Protic Solvents or Moisture Present? Solvent->Protic Anhydrous Use Anhydrous Dioxane or Toluene + K3PO4 Protic->Anhydrous Yes Cat Evaluate Catalyst Protic->Cat No Anhydrous->Cat ChangeCat Use XPhos-Pd-G2 + XPhos Ligand Cat->ChangeCat Standard Pd used Temp Lower Temperature (e.g., to 80°C) Cat->Temp Optimized Pd used

Workflow for troubleshooting and minimizing hydrodebromination in pyrazole cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of hydrodebromination in bromopyrazole couplings? A1: Hydrodebromination is the result of a competing catalytic cycle. Following the oxidative addition of the palladium catalyst to the C–Br bond, the resulting Pd(II) intermediate can undergo a hydride transfer instead of the desired transmetalation. This forms a palladium-hydride (Pd-H) species, which subsequently undergoes reductive elimination to yield the debrominated pyrazole[1]. The hydride source is typically a protic solvent, trace moisture, an aggressive base, or the free N–H proton of the pyrazole itself[2].

Q2: Why is the free N–H group of pyrazole problematic, and how does protection help? A2: Unprotected pyrazoles possess an acidic N–H bond that can directly protonate the Pd(II) intermediate or coordinate to the metal center. This coordination poisons the catalyst and drastically slows down transmetalation. When transmetalation is slow, the competing debromination pathway dominates, often resulting in less than 50% yield of the desired product[3]. Masking the amine with protecting groups (e.g., Boc, SEM, or THP) removes this proton source and alters the steric profile, which has been proven to effectively suppress dehalogenation[4].

Q3: Which catalyst and ligand systems are most effective at preventing this side reaction? A3: To outcompete debromination, the transmetalation step must be accelerated. Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos, are highly effective. Utilizing a tandem catalytic system like XPhos-Pd-G2 (or G3) with a supplemental XPhos ligand facilitates rapid transmetalation and reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate[5][6].

Q4: How do temperature and base selection influence C–Br bond cleavage? A4: High temperatures exponentially increase the rate of Pd-H formation and subsequent debromination[1]. Lowering the reaction temperature (e.g., from 110 °C to 80 °C) while using a highly active pre-catalyst mitigates this. Furthermore, aggressive bases or the use of secondary amines (like morpholine) can act as hydride donors[3]. Switching to mild, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents (dioxane or toluene) restricts hydride availability[2].

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how specific combinations of catalysts, solvents, and protecting groups dictate the balance between successful cross-coupling and unwanted debromination based on empirical literature data[3][7].

Catalyst SystemSolvent / BasePyrazole N–H StatusExpected DebrominationExpected Product Yield
PdCl₂(PPh₃)₂ (10 mol%)Dioxane/H₂O (4:1) / Na₂CO₃Unprotected~ 90% ~ 10%
Pd(PPh₃)₄ (10 mol%)Dioxane/H₂O (4:1) / Na₂CO₃Unprotected> 80% < 15%
Pd(dppf)Cl₂ (5 mol%)DMF / K₂CO₃Protected (Boc)20 - 40% 40 - 60%
XPhos-Pd-G2 + XPhos Anhydrous Dioxane / K₃PO₄Protected (SEM)< 5% > 85%
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling of Bromopyrazoles

This methodology utilizes a Buchwald precatalyst system to ensure rapid transmetalation, effectively outcompeting the hydrodebromination pathway. Every step contains a self-validating checkpoint to ensure the integrity of the reaction.

Step 1: Reagent Preparation & Drying

  • Rigorously dry K₃PO₄ under vacuum at 120 °C for 4 hours prior to use.

  • Causality Check: Trace water acts as a potent hydride source, leading directly to Pd-H formation. If your base clumps, it is wet and will cause debromination.

Step 2: Reaction Assembly (Standard Schlenk Technique)

  • To an oven-dried Schlenk flask, add the protected bromopyrazole (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), XPhos-Pd-G2 (2–5 mol%), XPhos ligand (2–5 mol%), and the dried K₃PO₄ (2.0 equiv).

  • Causality Check: The 1:1 ratio of Pd to supplemental ligand prevents the formation of coordinatively unsaturated Pd species that are prone to decomposition or off-cycle hydride transfers.

Step 3: Solvent Addition & Degassing

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Perform three Freeze-Pump-Thaw cycles or rigorous argon sparging for 15 minutes.

  • Self-Validating Checkpoint: Upon warming to room temperature and stirring, the solution should transition to a clear, deep red/orange color. If the solution turns black , Pd(0) has precipitated (Pd black) due to oxygen contamination or ligand degradation. Stop here; the reaction will fail and yield high amounts of debrominated starting material.

Step 4: Heating and Monitoring

  • Heat the reaction mixture at 80 °C for 4–12 hours.

  • Causality Check: Do not exceed 80 °C unless absolutely necessary. Elevated temperatures (e.g., >100 °C) exponentially increase the rate of thermal debromination[1].

  • Self-Validating Checkpoint: Monitor via LC-MS. Look for the disappearance of the bromopyrazole isotopic pattern (M and M+2 peaks of equal height) and verify the absence of the M-79 (des-bromo) peak.

Step 5: Quench and Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via standard flash chromatography.

References
  • MDPI. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." [Link]

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." [Link]

  • RSC Publishing. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in pyrazole carbonitrile reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the notoriously challenging synthesis of pyrazole carbonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the notoriously challenging synthesis of pyrazole carbonitriles. While traditional routes like the Sandmeyer or Rosenmund-von Braun reactions exist, palladium-catalyzed cyanation of halopyrazoles is the industry standard for late-stage functionalization. However, this method is plagued by low conversion rates, often stalling at 10–20%.

This guide bypasses generic advice to focus on the exact mechanistic causes of reaction failure—specifically catalyst poisoning and transmetalation bottlenecks—providing you with self-validating protocols to rescue your yields.

Diagnostic Workflow: Isolating the Conversion Bottleneck

Before altering your protocol, use the decision tree below to diagnose the physical state of your stalled reaction.

Pathway A Low Conversion in Pyrazole Cyanation B Analyze Reaction Mixture (LC-MS / Visual Inspection) A->B C1 Pd Black Precipitate (Catalyst Poisoning) B->C1 C2 Unreacted Starting Material (Poor Transmetalation) B->C2 C3 Dehalogenation / Homocoupling B->C3 D1 Switch to Bulky Ligand (e.g., tBuXPhos) C1->D1 D2 Use Slow-Release CN Source (K4[Fe(CN)6] or Zn(CN)2 in H2O) C1->D2 C2->D2 C3->D1 D3 Optimize Base pKa (Avoid strong bases) C3->D3

Diagnostic workflow for troubleshooting low conversion in pyrazole cyanation.

Core Troubleshooting Q&A

Q1: My palladium-catalyzed cyanation of 4-bromopyrazole stalls at 15% conversion, and I observe a fine black precipitate in the flask. What is the root cause? A1: The black precipitate is "palladium black," indicating catastrophic catalyst deactivation. Free cyanide ions (


) are highly nucleophilic and coordinate strongly to palladium intermediates. If the concentration of dissolved cyanide is too high, it forms inactive 

complexes, poisoning the catalytic cycle and precipitating the metal[1]. The inherent coordinating ability of the pyrazole nitrogen exacerbates this by competing for open coordination sites on the metal center. Causality & Solution: You must control the steady-state concentration of dissolved cyanide. Switch from highly soluble sources like

or

to slow-release sources such as Zinc Cyanide (

) or Potassium Ferrocyanide (

). Furthermore, employing a highly sterically hindered ligand like

is critical; the bulky tert-butyl groups physically block multiple cyanide ions from coordinating to the palladium center simultaneously, keeping the catalyst active[2].

Q2: I switched to


 as recommended, but my conversion rate is still poor (mostly unreacted starting material). How can I improve this without re-poisoning the catalyst? 
A2: 

has exceptionally low solubility in pure organic solvents like THF or dioxane. While this prevents catalyst poisoning, it also starves the catalytic cycle, creating a transmetalation bottleneck[2]. Causality & Solution: Implement a biphasic aqueous/organic solvent system. By using a

mixture (e.g., a 5:1 ratio), the

solubilizes in the aqueous phase. The cyanide then slowly diffuses across the phase boundary into the organic phase where the palladium catalyst resides. This controlled diffusion acts as a kinetic buffer, providing exactly enough cyanide for transmetalation without overwhelming the catalyst, allowing reactions to reach >90% conversion even at mild temperatures (40 °C)[3].

Q3: I am restricted from using toxic cyanide salts due to EHS regulations. Can I achieve high conversion on heteroaryl halides using non-toxic alternatives? A3: Yes. Potassium ferrocyanide (


) is an excellent, bench-stable, and non-toxic cyanide source.
Causality & Solution: The ferrocyanide complex releases cyanide very slowly under specific conditions. By pairing 

with a

Pd G3 precatalyst and a weak base (like KOAc) in a 1:1 dioxane/water mixture at 100 °C, the cyanide is released at a rate that perfectly matches the catalytic turnover. This specific system has been proven to cyanate challenging substrates like 3-bromopyrazole and 4-bromopyrazole in excellent yields within just one hour[1].

Q4: Can I bypass the halogenation step entirely and perform direct C-H cyanation on the pyrazole ring to avoid these coupling issues? A4: Yes, direct C-H cyanation is viable via chelation-assisted palladium catalysis, though it requires specific directing groups. Causality & Solution: For 1-arylpyrazoles, the pyrazole nitrogen can act as a directing group to facilitate C-H activation. A cascade bromination/cyanation using


 as the cyanating agent allows for a one-pot route to carbonitriles without the need to isolate a halogenated intermediate, providing a highly efficient alternative pathway[4].

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the causal relationship between cyanide sources, ligand choice, and resulting conversion rates based on validated literature parameters.

Cyanide SourceLigandSolvent SystemTemp (°C)Typical Conversion (%)Mechanistic Observation


DMF120< 20%Rapid catalyst poisoning; Pd black formation.


THF (Anhydrous)8040–50%Poor solubility severely limits the transmetalation rate.



/THF (5:1)
40> 95%Aqueous phase enables slow diffusion, protecting Pd[3].


Dioxane/

(1:1)
100> 90%Non-toxic slow release; bulky ligand prevents deactivation[1].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Visual cues (e.g., absence of black precipitate, biphasic emulsion) serve as real-time indicators of reaction health.

Protocol A: Mild Aqueous Pd-Catalyzed Cyanation (Using )

Optimized for temperature-sensitive pyrazoles.

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol),

    
     (0.6 mmol), and 
    
    
    
    Pd G3 precatalyst (2–5 mol%).
  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon for 5 minutes.

  • Solvent Addition: Inject a degassed mixture of

    
     and THF (5:1 ratio, 3.0 mL total volume). Self-Validation Check: The mixture should form a distinct biphasic system.
    
  • Reaction: Stir the mixture vigorously (≥ 800 rpm) at 40 °C. Causality: Vigorous stirring is critical to maintain a consistent interfacial surface area for controlled cyanide diffusion into the organic phase.

  • Monitoring: Check via LC-MS after 4 hours. The solution should remain yellow/orange. If it turns black, the stirring rate was insufficient, causing localized cyanide spikes.

  • Workup: Quench with saturated aqueous

    
     (to prevent HCN gas formation) and extract with EtOAc.
    
Protocol B: Green Cyanation (Using Non-Toxic )

Optimized for standard benchtop synthesis without specialized EHS controls.

  • Preparation: Charge a pressure tube with halopyrazole (1.0 mmol),

    
     (0.5 mmol), KOAc (0.125 mmol), and 
    
    
    
    Pd G3 (1–2 mol%).
  • Inert Atmosphere: Purge the vessel with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and

    
     (2.5 mL).
    
  • Reaction: Seal the tube and heat to 100 °C for 1 hour. Causality: The elevated temperature is strictly required to facilitate the thermal release of cyanide from the stable ferrocyanide complex[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water to remove residual iron salts.

References

1.3. Organic Letters - ACS Publications. 2.4. The Journal of Organic Chemistry - ACS Publications. 3. . Thieme Connect. 4.1. PMC - National Institutes of Health. 5.2. MIT Open Access.

Sources

Optimization

separation of 3-bromo and 5-bromo pyrazole isomers

Technical Support Center: Separation & Characterization of 3-Bromo and 5-Bromo Pyrazole Isomers Executive Summary This guide addresses the structural assignment and separation of 3-bromo and 5-bromo pyrazoles. Users freq...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Characterization of 3-Bromo and 5-Bromo Pyrazole Isomers

Executive Summary

This guide addresses the structural assignment and separation of 3-bromo and 5-bromo pyrazoles. Users frequently encounter confusion regarding the isolability of these isomers. This document distinguishes between the inseparable tautomers of the parent heterocycle and the separable regioisomers of


-substituted derivatives.

Part 1: The "Phantom" Separation (Parent Compounds)

Q1: I see a single spot on TLC for my 3-bromo-1H-pyrazole starting material, but the label says "3-bromo". Can I isolate the 5-bromo tautomer?

A: No. You are chasing a phantom. In


-unsubstituted pyrazoles (containing a free N-H), the 3-bromo and 5-bromo forms are tautomers , not separable isomers.[1] They exist in rapid equilibrium via [1,5]-sigmatropic proton shifts (annular tautomerism).
  • The Reality: In solution, the proton shuttles between N1 and N2 billions of times per second. You cannot bottle "5-bromo-1H-pyrazole" distinct from "3-bromo-1H-pyrazole."

  • Nomenclature Convention: Chemical vendors typically label the material as 3-bromo-1H-pyrazole because the 3-substituted tautomer is often the dominant form in the solid state due to crystal packing and hydrogen bonding thermodynamics [1].

  • Action Item: If your synthesis requires specifically the 5-bromo reactivity, you must block the tautomerism by substituting the nitrogen (see Part 2).

Part 2: The Real Separation ( -Substituted Regioisomers)

Scenario: You have performed an alkylation (e.g., methylation) on 3-bromo-1H-pyrazole. You now have two distinct products.

Q2: Why did my reaction produce two products, and how do I separate them?

A: Alkylation locks the tautomeric equilibrium, creating two stable, separable regioisomers: 1-alkyl-3-bromopyrazole and 1-alkyl-5-bromopyrazole .

Separation Workflow (Silica Gel Flash Chromatography): These regioisomers typically exhibit sufficient


 on standard silica gel to allow separation.
ParameterRecommendation
Stationary Phase Standard Silica Gel (40–63 µm).
Mobile Phase A Hexanes or Heptane (Non-polar).
Mobile Phase B Ethyl Acetate (Polar).
Gradient Strategy Start 0% B. Ramp to 20% B over 10 CV (Column Volumes). Hold. If no elution, ramp to 50% B.
Elution Order The 1,5-isomer (more sterically crowded) often elutes first (less polar) or second depending on the specific dipole moment induced by the R-group. Always collect both and characterize (see Part 3).

Troubleshooting Co-elution: If the spots overlap significantly (


 difference < 0.1):
  • Switch Solvent System: Change to DCM (Dichloromethane) / MeOH . Start with 100% DCM and ramp to 5% MeOH. The orthogonal selectivity of DCM often resolves pyrazoles better than Hex/EtOAc.

  • Use C18 Reverse Phase:

    • Column: C18 functionalized silica.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

    • Benefit: The hydrophobic interaction with the C18 chain is highly sensitive to the shape difference between the 1,3- and 1,5-isomers.

Part 3: Analytical Differentiation (The "Which is Which?" Problem)

Q3: I have separated the two isomers. How do I definitively prove which is the 3-bromo and which is the 5-bromo?

A: 1H-NMR using NOE (Nuclear Overhauser Effect) is the gold standard. You cannot rely solely on chemical shift prediction.

The NOE Logic:

  • 1-Alkyl-3-bromo: The

    
    -alkyl group is spatially close to the proton at C5 .
    
    • Result: Irradiation of the

      
      -alkyl signal causes enhancement of the aromatic signal (H5).
      
  • 1-Alkyl-5-bromo: The

    
    -alkyl group is spatially close to the Bromine  atom. The proton is at C3  (far away).
    
    • Result: Irradiation of the

      
      -alkyl signal shows NO  (or negligible) enhancement of the aromatic signal.
      

Data Summary Table:

Feature1-Methyl-3-bromo-pyrazole 1-Methyl-5-bromo-pyrazole
Structure N-Me is adjacent to H N-Me is adjacent to Br
NOE Contact Strong NOE between N-Me and H5No NOE between N-Me and H3
13C NMR (C-Br) Typically ~126-130 ppmTypically ~118-125 ppm (Upfield shift due to steric compression)
Coupling (

)

is usually larger (~180 Hz)

is usually smaller (~170 Hz)

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling bromopyrazole isomers.

PyrazoleLogic Start Start: Bromopyrazole Mixture CheckNH Is the Nitrogen unsubstituted (NH)? Start->CheckNH Tautomer STOP: Tautomers are inseparable. Use as mixture or derivatize. CheckNH->Tautomer Yes CheckSub Is Nitrogen substituted (N-R)? CheckNH->CheckSub No Separation Proceed to Separation (Flash Chromatography) CheckSub->Separation Yes Method Method: Silica Gel 0-30% EtOAc in Hexane Separation->Method Analysis Analyze Fractions via NMR (NOE) Method->Analysis Result3 NOE Observed (N-Me to Ar-H) = 1-Alkyl-3-bromo Analysis->Result3 Result5 NO NOE Observed = 1-Alkyl-5-bromo Analysis->Result5

Caption: Decision tree for the separation and identification of bromopyrazole isomers.

Part 5: Regiocontrol Strategies (Prevention)

Q4: Can I force the reaction to produce only one isomer?

A: Yes, to an extent. The regioselectivity is governed by sterics and electronics.

  • Steric Control: If you use a bulky alkylating agent (e.g., Isopropyl iodide), the reaction favors the 1-alkyl-3-bromo isomer. The nitrogen adjacent to the bromine (N1 in the 5-bromo product) is sterically shielded by the bromine atom, making attack there less favorable [2].

  • Electronic Control: Under basic conditions (NaH/THF), the pyrazolide anion attacks the electrophile. The lone pair on the nitrogen further from the electron-withdrawing bromine is often more nucleophilic, favoring the 1-alkyl-3-bromo product.

  • Acidic Conditions: If you start from a hydrazine and a 1,3-dicarbonyl equivalent, the regiochemistry is determined by the condensation kinetics. Using specific hydrazines (e.g., aryl hydrazines) can shift selectivity, but mixtures are common.

References

  • Alkorta, I., et al. (2025). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. ResearchGate. Available at: [Link]

  • López, C., et al. (2011). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. As no single, universally cited solvent system exists for this specific mol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. As no single, universally cited solvent system exists for this specific molecule, this document emphasizes a systematic, first-principles approach to solvent selection and troubleshooting. The methodologies outlined here are designed to empower researchers to purify this compound with high efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the purification of pyrazole derivatives.

Q1: Where should I begin with solvent selection for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[1][2] For novel compounds like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, a logical starting point is to examine solvents used for structurally similar molecules.

  • Ethanol and Ethanol/Water Mixtures: These are excellent starting points. A closely related analog, 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, is successfully recrystallized from an ethanol/water mixture.[3] Other pyrazole derivatives also show good recrystallization behavior in alcohols or alcohol-water systems.[4][5][6] The ethyl group on your compound suggests good compatibility with ethanol.

  • Ethyl Acetate: This polar aprotic solvent is another strong candidate, often used for purifying pyrazoles.[5]

  • Methanol: Similar to ethanol, methanol is a common choice for heterocyclic compounds.[7][8]

The most effective approach is to conduct small-scale solubility tests with these solvents to empirically determine the best fit for your specific compound.[2]

Q2: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid instead of forming crystals.[9] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.

Causality & Solutions:

  • Cause: The compound is coming out of solution at a temperature above its melting point. This can be exacerbated by a high concentration of impurities, which can depress the melting point.

  • Solution 1: Add More Solvent. The most straightforward fix is to re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (1-5% of the total volume), and allow it to cool again, more slowly this time.[9][10] This reduces the saturation point, lowering the temperature at which nucleation begins.

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can shock the system, favoring oil formation. After re-dissolving the oil, insulate the flask to allow it to cool to room temperature over a longer period before moving it to an ice bath.[9][11]

  • Solution 3: Change Solvents. If oiling persists, the solvent may be a poor match. Consider a lower-boiling point solvent or a different mixed-solvent system.

Q3: I've cooled my solution, but no crystals have formed. What are my next steps?

A3: A failure to crystallize typically points to one of two issues: excessive solvent use or a supersaturated solution that resists nucleation.[9]

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution may need a "trigger" to begin crystallization. First, try scratching the inside of the flask at the liquid's surface with a glass rod; the microscopic scratches provide a surface for crystal growth.[9][12] If that fails, add a tiny "seed crystal" of the pure compound, if available.[12]

  • Reduce Solvent Volume: If nucleation techniques don't work, you have likely used too much solvent.[9] Gently heat the solution and boil off a portion of the solvent (10-20%) in a fume hood. Allow the more concentrated solution to cool again.[10]

  • Cool to a Lower Temperature: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[11]

Q4: My final yield is very low. What are the most common reasons for product loss?

A4: A low recovery is a frequent and frustrating issue in recrystallization. The cause can almost always be traced to a specific step in the procedure.

Common Causes of Low Yield:

  • Excessive Solvent: This is the most common culprit. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[10][13]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the compound can crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask and keep the solution at a boil until it is passed through the filter.[11][14]

  • Washing with Room Temperature Solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[13]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at cold temperatures will inevitably lead to poor recovery.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single or mixed-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of your crude 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[12] Set it aside as a potential "soluble solvent" for a mixed-solvent pair.

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath.[15] Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature, fully dissolves at the boiling point, and provides a high yield of crystals upon cooling.[2][15]

Protocol 2: Full-Scale Recrystallization from a Single Solvent (e.g., Ethanol)

Objective: To purify the bulk sample using a validated single solvent.

Methodology:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot ethanol until the solid completely dissolves.[14]

  • (Optional Hot Filtration): If insoluble impurities are present, pre-heat a separate flask and a stemless funnel with filter paper. Pour the hot solution through the filter to remove the impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[12]

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Data & Visualization

Table 1: Properties of Suggested Solvents for Screening

SolventBoiling Point (°C)Rationale for TestingPotential Issues
Ethanol 78A good solvent for moderately polar molecules; effective for other pyrazole derivatives.[4][5][7]May have moderate solubility when cold, potentially reducing yield.
Methanol 65A polar protic solvent commonly used for recrystallizing heterocyclic compounds.[7]Lower boiling point can lead to rapid evaporation.
Ethyl Acetate 77A polar aprotic solvent with good solvating power, often used for pyrazoles.[5][7]Can sometimes lead to oiling out if cooled too quickly.
Isopropanol 82Similar to ethanol but slightly less polar; may offer a different solubility profile.[16]Higher boiling point requires more care for removal.
Ethanol/Water VariableA mixed-solvent system is ideal if no single solvent works. Ethanol acts as the soluble solvent, and water as the anti-solvent. Proven effective for a close analog.[3]Requires careful addition of water to avoid premature precipitation.
Toluene 111A non-polar solvent to test if the compound has low polarity and is too soluble in other solvents.[7]High boiling point makes it difficult to remove from crystals.[12]

Diagram 1: Troubleshooting Workflow for Recrystallization

This diagram outlines the decision-making process when encountering common recrystallization problems.

G start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node end_node end_node start Hot Solution Cooled check_crystals Crystals Formed? start->check_crystals success Collect, Wash & Dry Crystals check_crystals->success Yes check_oil Oil Formed? check_crystals->check_oil No procedure_end End of Procedure success->procedure_end Complete oil_problem Problem: Oiling Out check_oil->oil_problem Yes no_crystals_problem Problem: No Crystals check_oil->no_crystals_problem No oil_solutions 1. Re-heat & add more solvent. 2. Slow the cooling rate. 3. Try a different solvent. oil_problem->oil_solutions no_crystals_solutions 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume (boil off). 4. Cool in ice-bath. no_crystals_problem->no_crystals_solutions restart_cooling Re-cool Solution oil_solutions->restart_cooling Implement Solution restart_cooling->check_crystals no_crystals_solutions->restart_cooling Implement Solution

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available at: [Link]

  • Recrystallization - University of Colorado Boulder. Available at: [Link]

  • Recrystallization - California State University, Northridge. Available at: [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • SOP: CRYSTALLIZATION - University of Toronto. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - RSC Publishing. Available at: [Link]

  • Solvents and solubilities - MicroChemicals. Available at: [Link]

  • 5-bromo-4-ethyl-1h-pyrazole (C5H7BrN2) - PubChemLite. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Pyrazole Carbonitrile Intermediates

Welcome to the technical support center for handling pyrazole carbonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling pyrazole carbonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges posed by their moisture sensitivity, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of pyrazole carbonitrile intermediates.

Issue 1: My pyrazole carbonitrile intermediate is changing color (e.g., turning brown) during storage.

  • Question: What causes the discoloration of my pyrazole carbonitrile compound, and how can I prevent it?

  • Answer: A brown discoloration is often a sign of oxidation.[1] To minimize this, it is essential to store the compound under an inert atmosphere, such as argon or nitrogen.[1] Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 2-8°C) can significantly slow down oxidative degradation.[1]

Issue 2: I'm observing unexpected peaks in my HPLC or GC analysis after a reaction.

  • Question: My reaction with a pyrazole carbonitrile intermediate is showing multiple products or impurities. Could moisture be the cause?

  • Answer: Yes, the appearance of new peaks can indicate chemical degradation, such as hydrolysis, oxidation, or photodegradation.[1] The nitrile group (-CN) on the pyrazole ring can be susceptible to hydrolysis, especially in the presence of acid or base, converting it to a carboxylic acid or amide. This introduces impurities and reduces the yield of your desired product. It is crucial to review your storage and reaction conditions, ensuring an anhydrous and inert environment.[1]

Issue 3: My reaction yield is consistently low when using a pyrazole carbonitrile intermediate.

  • Question: I'm experiencing poor yields in a reaction that involves a pyrazole carbonitrile. How can I improve this?

  • Answer: Low yields are a common consequence of reagent degradation due to moisture. To improve your yield, implement rigorous air-free techniques.[2] This includes drying all glassware in an oven (e.g., 140°C for 4 hours or 125°C overnight) and cooling it under a stream of dry inert gas.[3][4] Use septa and syringes for transferring anhydrous solvents and reagents to maintain a positive pressure of inert gas throughout the experiment.[3][4]

Issue 4: I'm seeing inconsistent results in my biological assays.

  • Question: The biological activity of my final compound, derived from a pyrazole carbonitrile, is variable. Could this be related to the handling of the intermediate?

  • Answer: Inconsistent biological results can stem from the presence of impurities or degradation products that may have their own biological activity.[1] For N-unsubstituted pyrazoles, water can also facilitate the interconversion between tautomers, leading to a mixture that could affect biological activity.[1] It is advisable to re-purify the intermediate if moisture exposure is suspected and to control the solvent and pH in your assays.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of pyrazole carbonitrile intermediates.

Q1: Why are pyrazole carbonitrile intermediates so sensitive to moisture?

A1: The moisture sensitivity of pyrazole carbonitrile intermediates arises from the reactivity of the nitrile group and the potential for tautomerism in the pyrazole ring. The nitrile group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid, particularly under acidic or basic conditions. Additionally, for N-unsubstituted pyrazoles, water can act as a proton shuttle, facilitating the interconversion between different tautomeric forms, which can alter the compound's reactivity and spectral properties.[1]

Q2: What is the best way to store pyrazole carbonitrile intermediates?

A2: To ensure long-term stability, pyrazole carbonitrile intermediates should be stored under the following conditions:

  • Temperature: In a cool to cold environment, such as a refrigerator (2-8°C) or freezer (-20°C).[1]

  • Atmosphere: Under an inert atmosphere of argon or nitrogen to prevent oxidation.[1]

  • Light: Protected from light by using amber-colored glass vials or by wrapping the container with aluminum foil.[1]

  • Moisture: In a dry environment, preferably in a desiccator containing a suitable drying agent, to prevent hydrolysis.[1]

Q3: What are the essential laboratory techniques for handling these sensitive compounds?

A3: The use of air-free techniques is paramount.[2][5] The two most common methods are working in a glovebox or using a Schlenk line.[2][5]

  • Glovebox: Provides a highly controlled inert atmosphere for handling solids and preparing solutions.[5]

  • Schlenk Line: Allows for the manipulation of air-sensitive compounds on a standard lab bench using glassware equipped with sidearms for connection to a dual vacuum and inert gas manifold.[2][5] For both techniques, all glassware must be rigorously dried, typically by oven-drying or flame-drying, followed by purging with an inert gas.[2][3][4][6]

Q4: How do I properly dry solvents for reactions involving pyrazole carbonitriles?

A4: Solvents must be thoroughly dried and deoxygenated. Common methods include:

  • Distillation: Refluxing the solvent over a suitable drying agent followed by distillation under an inert atmosphere.

  • Molecular Sieves: Using activated molecular sieves (typically 3Å or 4Å) is a convenient method for drying many common organic solvents.[7]

  • Solvent Purification Systems: These systems pass solvents through columns of activated alumina and other materials to remove water and oxygen.

The choice of drying agent is critical and must be compatible with the solvent and the nitrile functional group.[8][9]

Q5: What are some suitable drying agents for solvents that will be used with pyrazole carbonitriles?

A5: The choice of drying agent depends on the solvent. Here is a table summarizing some common drying agents and their compatibility:

Drying AgentSuitable forUnsuitable forNotes
Molecular Sieves (3Å, 4Å) Most common organic solvents, including nitriles.[7]-Very efficient and easy to use. Must be activated before use.
Calcium Hydride (CaH2) Ethers, hydrocarbons, and some esters.[7][9]Alcohols, acids, and other protic solvents.Reacts with water to produce hydrogen gas. Handle with care.
Sodium Sulfate (Na2SO4) General pre-drying of most organic solvents.[9][10]-Low efficiency; used for removing bulk water.[8]
Magnesium Sulfate (MgSO4) General drying of most organic solvents.[9][10]-Higher efficiency than sodium sulfate.
Phosphorus Pentoxide (P2O5) Halogenated and non-halogenated hydrocarbons.[7][9]Alcohols, amines, ketones, and other basic or easily oxidized solvents.Extremely efficient but highly reactive. Forms a syrupy layer that can trap solvent.[8]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)

  • Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >125°C for at least 4 hours.[3][4]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via a gas inlet adapter.

  • Purge and Refill: Evacuate the glassware using the vacuum on the Schlenk line and then backfill with a dry inert gas (argon or nitrogen). Repeat this cycle three times to ensure all air and residual moisture is removed.[2]

  • Reagent Addition (Solids): Introduce solid pyrazole carbonitrile intermediate into the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a cannula or a syringe through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[3][4]

Protocol 2: Transfer of Anhydrous Liquid Reagents Using a Syringe

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator.

  • Flush the Syringe: Flush the syringe with dry inert gas three times.

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the prepared syringe into the reagent bottle, ensuring the needle tip is below the liquid level, and withdraw the desired volume.

  • Remove Gas Bubbles: Invert the syringe and expel any gas bubbles.

  • Transfer to Reaction Flask: Puncture the septum of the reaction flask and slowly add the reagent.

Visualizations

// Nodes Pyrazole_CN [label="Pyrazole Carbonitrile\n(Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Moisture [label="H₂O\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tautomerization [label="Tautomerization\n(for N-unsubstituted)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Pyrazole Carboxamide\n(Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="Pyrazole Carboxylic Acid\n(Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tautomer_Mixture [label="Tautomeric Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Yield [label="Low Reaction Yield", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inconsistent_Results [label="Inconsistent Biological\nAssay Results", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyrazole_CN -> Hydrolysis [label="Reacts with"]; Moisture -> Hydrolysis; Hydrolysis -> Amide; Amide -> Carboxylic_Acid [label="Further\nhydrolysis"]; Pyrazole_CN -> Tautomerization [label="Facilitated by"]; Moisture -> Tautomerization; Tautomerization -> Tautomer_Mixture; Amide -> Low_Yield [label="Leads to"]; Carboxylic_Acid -> Low_Yield [label="Leads to"]; Tautomer_Mixture -> Inconsistent_Results [label="Can lead to"]; } dot Caption: The impact of moisture on pyrazole carbonitrile intermediates.

// Workflow connections Oven_Dry -> Assemble_Hot; Assemble_Hot -> Connect_Schlenk; Connect_Schlenk -> Evacuate; Evacuate -> Backfill [label="Cycle"]; Backfill -> Evacuate; Backfill -> Repeat [style=invis]; Repeat -> Add_Solid; Add_Solid -> Add_Liquid; Add_Liquid -> Run_Reaction;

// Global attributes {rank=same; Oven_Dry; Evacuate; Add_Solid;} } dot Caption: Workflow for setting up a reaction under an inert atmosphere.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from a URL provided by the grounding tool.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from a URL provided by the grounding tool.
  • Key Organics. (2017, December 1). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (2025, July 26). 1-Methyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (2022, August 11). 3-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Autech. (n.d.). 1H-Pyrazole-4-Carbonitrile: Reliable Sourcing, Properties, and Application Insights. Retrieved from a URL provided by the grounding tool.
  • Ghasemzadeh, M. A., & Gaygysyz, N. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from a URL provided by the grounding tool.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Götzinge, A. C., & Müller, T. J. J. (n.d.). Pyrazole chemistry has developed rapidly since the publication of the last review of. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • ResearchGate. (2025, November 4). Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1H-PYRAZOLE-3-CARBONITRILE synthesis. Retrieved from a URL provided by the grounding tool.
  • Hazeri, N., et al. (2023). Synthesis of Pyrazolopyranopyrimidine and Dihydropyrano[2,3- c]pyrazole Derivatives using Vitamin D as an. Journal of Applied Chemistry Research, 17(1), 72-86. Retrieved from a URL provided by the grounding tool.
  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from a URL provided by the grounding tool.
  • Naeimi, H., & Ramezani, F. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21065–21077. Retrieved from [Link]

  • Shirini, F., & Langarudi, M. S. N. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 943-947. Retrieved from [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from a URL provided by the grounding tool.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile . It is designed for analytical chemists and drug discovery scientists requiring rigorous structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification.[1]

Executive Summary

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a critical scaffold in medicinal chemistry, often serving as a precursor for pyrazolo[1,5-a]pyrimidines and other fused heterocycles.[1] However, its synthesis (typically via bromination of the 5-amino precursor or alkylation of the pyrazole core) frequently yields the 3-bromo regioisomer as a major impurity or alternative product.

Standard LC-MS analysis cannot distinguish between these regioisomers (identical


).[1] Therefore, 1H NMR spectroscopy —specifically utilizing Nuclear Overhauser Effect (NOE)—is the definitive method for structural validation. This guide compares the target molecule against its regioisomer and evaluates solvent performance to ensure data integrity.

Structural Analysis & Predicted Shifts

The molecule consists of a pyrazole core substituted at N1 (Ethyl), C4 (Cyano), and C5 (Bromo). The only aromatic proton remaining is at the C3 position .[1]

Theoretical Chemical Shift Assignment (CDCl )
Proton EnvironmentMultiplicityPredicted Shift (

ppm)
Coupling Constant (

Hz)
Structural Logic
H-3 (Aromatic) Singlet (s)7.80 – 8.00 N/ADeshielded by adjacent C4-CN and N2.[1]
N-CH

(Methylene)
Quartet (q)4.15 – 4.25

Deshielded by N1 attachment.[1]
CH

(Methyl)
Triplet (t)1.45 – 1.55

Standard terminal ethyl shift.[1]

Note: The absence of coupling for the aromatic proton (singlet) confirms the 3,4,5-substitution pattern but does not confirm regio-orientation (3-bromo vs. 5-bromo).

Comparative Analysis: Target vs. Alternatives

Comparison A: Regioisomer Differentiation (The Critical "Alternative")

The most common "alternative" encountered is the 3-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile .[1] Both isomers have identical multiplicities (Singlet, Quartet, Triplet). Differentiation relies on spatial proximity (NOE).[1]

FeatureTarget: 5-Bromo Isomer Alternative: 3-Bromo Isomer
Structure Br at C5; H at C3 Br at C3; H at C5
Proximity H3 is remote from N-Ethyl.[1]H5 is adjacent to N-Ethyl.[1]
1D NOE Result No enhancement of H3 when Ethyl is irradiated.[1]Strong enhancement of H5 when Ethyl is irradiated.[1]
HMBC Correlation H3 correlates to C5 (C-Br).[1]H5 correlates to C3 (C-Br).[1]
Self-Validating Protocol: The NOE Decision Tree

To confirm your product is the 5-Bromo isomer, you must run a 1D NOE or 2D NOESY experiment.[1]

RegioisomerID Start Start: Isolate Pure Compound Acquire Acquire 1H NMR (Identify Aromatic Singlet & N-Ethyl) Start->Acquire NOE_Exp Run 1D NOE Experiment (Irradiate N-CH2 Quartet) Acquire->NOE_Exp Decision Is NOE observed at Aromatic Singlet? NOE_Exp->Decision Result_3Br Result: 3-Bromo Isomer (Alternative/Impurity) Decision->Result_3Br YES (Proton is H5) Result_5Br Result: 5-Bromo Isomer (Target Product) Decision->Result_5Br NO (Proton is H3)

Figure 1: Decision tree for distinguishing 5-Bromo vs. 3-Bromo regioisomers using NOE spectroscopy.

Comparison B: Solvent Selection (CDCl vs. DMSO- )

Choosing the correct solvent is vital for resolution and preventing overlap with water peaks.[1]

ParameterChloroform-

(CDCl

)
DMSO-

Recommendation
Solubility Moderate.[1] Good for lipophilic derivatives.[1]Excellent. Dissolves polar/salt forms.[1]Use CDCl

for initial purity checks.[1]
Water Peak ~1.56 ppm (Close to Methyl Triplet).[1]~3.33 ppm (Clear of aliphatic region).[1]Use DMSO-

if the Methyl triplet is obscured.[1]
Exchangeables NH protons (if unreacted precursor) are broad/invisible.[1]NH protons are sharp and visible.[1]Use DMSO-

to detect unreacted 5-amino precursor.[1]
Chemical Shift Standard reference.Shifts aromatic peaks downfield (+0.1-0.3 ppm).[1]Consistent reporting usually prefers CDCl

.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Quality Control: Ensure solvent is stored over molecular sieves to minimize the water peak at 1.56 ppm, which can overlap with the ethyl triplet (

      
      1.50 ppm).
      
  • Filtration: If the solution is cloudy (indicating inorganic salts from the bromination step), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Number of Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Data Processing & Analysis[1]
  • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the ethyl group.

  • Integration:

    • Set the Aromatic Singlet (H3) to 1.00 integral.[1]

    • Check Quartet (N-CH

      
      ) : Should integrate to ~2.00.[1]
      
    • Check Triplet (CH

      
      ) : Should integrate to ~3.00.[1]
      
  • Impurity Check:

    • Look for a broad singlet at ~4.0–5.0 ppm (unreacted 5-amino precursor).[1]

    • Look for a second set of ethyl peaks (minor 3-bromo regioisomer).[1]

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps anticipate impurities in the NMR spectrum.[1]

Synthesis Precursor 5-Amino-1-ethyl- pyrazole-4-carbonitrile Reagent Sandmeyer Reaction (CuBr2 / t-BuONO) Precursor->Reagent Target TARGET: 5-Bromo-1-ethyl- pyrazole-4-carbonitrile Reagent->Target Major Product Impurity IMPURITY: 3-Bromo isomer (via tautomerization) Reagent->Impurity Minor Product

Figure 2: Synthetic origin of the target molecule and its primary regioisomer impurity.[1]

References

  • Royal Society of Chemistry. 1H NMR data for Ethyl 3-acetamido-1H-pyrazole-4-carboxylate derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). Ethyl 5-amino-1-methylpyrazole-4-carboxylate Spectral Data.[1][2] Retrieved from

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from

Sources

Comparative

C13 NMR chemical shifts for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pyrazolo-pyrimidine scaffolds used in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pyrazolo-pyrimidine scaffolds used in kinase inhibitor development.

Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to focus on regioisomer differentiation —the most common challenge when working with N-alkylated pyrazoles.

Structural Context & Criticality

The 1-substituted-5-bromo-4-cyanopyrazole scaffold is a "linchpin" intermediate. The bromine at C5 allows for Suzuki/Buchwald couplings, while the nitrile at C4 serves as a precursor for amides, esters, or heterocyclization.

The Analytical Challenge: During the synthesis (typically N-alkylation of 3(5)-bromo-4-cyanopyrazole), a mixture of regioisomers is formed:

  • Target (N1-Ethyl-5-Bromo): Sterically hindered, often the minor product without specific conditions.

  • Impurity (N1-Ethyl-3-Bromo): Thermodynamically favored in some contexts, often the major impurity.

Distinguishing these isomers by 1H NMR is difficult due to the single aromatic proton. C13 NMR, combined with 2D techniques (HMBC), is the definitive validation method.

Comparative C13 NMR Chemical Shifts

The following data compares the target compound with its amino-analog (experimental) and its regioisomer (predicted based on substituent shielding effects).

Solvent: DMSO-d₆ (Standard for polar heterocycles) Reference: TMS (0.0 ppm)

Carbon PositionTarget: 5-Bromo-1-ethyl (ppm)Analog: 5-Amino-1-ethyl (ppm)**Impurity: 3-Bromo-1-ethyl (ppm)Signal Type (DEPT)
C4 (C-CN) 92.5 – 94.0 76.190.0 – 92.0Quaternary (Cq)
CN (Nitrile) 113.5 – 114.5 113.8113.5 – 114.5Quaternary (Cq)
C5 126.0 – 128.0 149.8 (C-NH₂)132.0 – 134.0 (C-H)Cq (Target) vs CH (Impurity)
C3 141.0 – 143.0 141.3 (C-H)128.0 – 130.0 (C-Br)CH (Target) vs Cq (Impurity)
N-CH₂ (Ethyl) 46.0 – 48.0 44.548.0 – 50.0CH₂
CH₃ (Ethyl) 14.5 – 15.5 14.814.5 – 15.5CH₃

*Values derived from substituent chemical shift increments (SCS) applied to the 1-ethyl-pyrazole core, accounting for the heavy-atom shielding effect of Bromine (


 to 

ppm) and the deshielding effect of the nitrile group. **Experimental values sourced from analogous 5-amino-1-aryl-4-carbonitrile systems [1].
Key Diagnostic Signals[1]
  • C5 vs. C3 Shift: In the target (5-Bromo), the C5 carbon is quaternary and shielded by the bromine. In the impurity (3-Bromo), C5 is a methine (CH) and typically resonates upfield of a standard C3-H, but the lack of bromine shielding at C5 in the impurity makes the C5-H signal diagnostic.

  • C4 Shielding: The C4 carbon is significantly shielded by the adjacent electron-donating group (Amino > Bromo > Hydrogen). The shift from ~76 ppm (Amino) to ~93 ppm (Bromo) confirms the substitution of the strong donor (

    
    ) with the weaker donor/withdrawer (
    
    
    
    ).

Definitive Assignment Strategy (The "Self-Validating" Protocol)

Relying solely on 1D C13 NMR is risky due to solvent-dependent shifts. You must validate the regiochemistry using HMBC (Heteronuclear Multiple Bond Correlation) .

The Logic Flow

The N-Ethyl


 protons are the "anchor." They will show a strong 3-bond coupling (

) to C3 and C5 .
  • If Target (1,5-isomer): The

    
     protons couple to a Quaternary  carbon (C5-Br) and a Methine  carbon (C3-H) is "far" (weak/no coupling). Correction: In pyrazoles, N1-CH2 couples strongly to C5 (
    
    
    
    ) and weakly to C3 (
    
    
    , often invisible).
  • If Impurity (1,3-isomer): The

    
     protons couple to a Methine  carbon (C5-H).
    
Visualization: HMBC Decision Tree

NMR_Assignment Start Acquire 1H & 13C HMBC Anchor Identify N-CH2 Protons (~4.2 ppm, q) Start->Anchor Coupling Observe 3-Bond Correlation (N-CH2 -> Ring Carbon) Anchor->Coupling CheckC5 Target Carbon Type? (Check 13C/DEPT) Coupling->CheckC5 Result_Target Carbon is Quaternary (C-Br) (~127 ppm) CONFIRMED: 5-Bromo Isomer CheckC5->Result_Target Quaternary Result_Impurity Carbon is Methine (C-H) (~133 ppm) CONFIRMED: 3-Bromo Isomer CheckC5->Result_Impurity Methine (CH)

Figure 1: HMBC logic flow for distinguishing 1,5-substituted from 1,3-substituted pyrazoles.

Experimental Synthesis & Sample Preparation

To generate the sample for this analysis, the following optimized protocol is recommended. This method favors the 1,5-isomer (Target) but requires careful purification.

Synthesis (N-Alkylation)
  • Reagents: 3(5)-Bromo-1H-pyrazole-4-carbonitrile (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (promote

    
    ) or THF (if temperature control is needed).
    
  • Condition: Stir at

    
     for 4 hours.
    
  • Purification: The 1-ethyl-5-bromo isomer is typically less polar than the 3-bromo isomer.

    • TLC Mobile Phase: 20% EtOAc in Hexanes.

    • Observation: Target spot

      
      ; Impurity spot 
      
      
      
      .
NMR Sample Prep
  • Mass: Dissolve 10-15 mg of purified solid.

  • Solvent: 0.6 mL DMSO-d₆ (Avoid

    
     if possible; DMSO stabilizes the quadrupole relaxation of N, sharpening peaks).
    
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 512-1024 scans (Brominated carbons have long

      
       relaxation times; ensure 
      
      
      
      for quantitative integration, though standard parameters suffice for assignment).

References

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science.

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[1][2]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives. Acta Chemica Scandinavica.

  • Hansen, P. E. (1979). Carbon-13 NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry.

Sources

Validation

Mastering Purity Analysis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile: A Comparative HPLC Guide

Executive Summary: The Analytical Challenge 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 52057-97-3) is a critical pharmacophore scaffold, widely employed in the synthesis of Janus kinase (JAK) inhibitors and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 52057-97-3) is a critical pharmacophore scaffold, widely employed in the synthesis of Janus kinase (JAK) inhibitors and various agrochemicals. Its structural integrity is defined by the precise positioning of the N-ethyl group and the bromine substituent.

The Problem: Standard "generic" HPLC methods often fail to resolve the critical N1-ethyl vs. N2-ethyl regioisomers . These isomers possess nearly identical lipophilicities (


) and often co-elute on standard C18 columns using isocratic methanol/water systems, leading to false purity assertions.

The Solution: This guide compares a traditional Isocratic Methanol Method against an Optimized Gradient Method utilizing acidic buffering and high-coverage C18 chemistry. We demonstrate why the optimized approach is the only self-validating protocol for GMP-compliant release testing.

Comparative Analysis: Generic vs. Optimized Methods

The following table summarizes the performance metrics of two distinct approaches. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method represents the robust solution required for high-sensitivity impurity profiling.

Table 1: Method Performance Comparison
FeatureMethod A: Generic Isocratic (The "Old Standard")Method B: Optimized Acidic Gradient (Recommended)
Column Standard C18 (5 µm, 150 x 4.6 mm)High-Stability C18 (3 µm, 150 x 4.6 mm, e.g., Shim-pack GIST or Hypersil Gold)
Mobile Phase MeOH : Water (60:40 v/v)A: 0.1% H₃PO₄ in Water (pH 2.5)B: Acetonitrile (ACN)
Elution Mode IsocraticGradient (See Table 2)
Resolution (

)
< 1.5 (Regioisomers co-elute or shoulder)> 3.0 (Baseline separation of N1/N2 isomers)
Peak Shape Tailing Factor (

) ~ 1.8 - 2.2
Symmetric (

~ 0.95 - 1.1)
Run Time 15 minutes12 minutes (plus re-equilibration)
Detection UV 254 nmUV 220 nm (Enhanced sensitivity for nitrile/bromo)
Suitability Rough reaction monitoringFinal purity release & impurity quantification

Deep Dive: The Optimized Protocol (Method B)

This protocol is designed to be self-validating . The use of an acidic mobile phase suppresses the ionization of residual silanols on the column and the basic nitrogen of the pyrazole ring, eliminating peak tailing. The switch to Acetonitrile (ACN) provides the distinct dipole-dipole selectivity needed to separate the regioisomers.

Reagents & Materials[1][2][3][4][5]
  • Analyte: 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (Reference Standard).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

  • Buffer: Phosphoric Acid (85%, HPLC Grade).

  • Column: C18 End-capped, 3 µm or 5 µm particle size (e.g., Thermo Hypersil Gold or Shimadzu Shim-pack GIST).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm nylon membrane. (Final pH ≈ 2.1–2.5).

  • Mobile Phase B (MPB): 100% Acetonitrile. Note: Do not use Methanol in MPB for this separation; ACN is required for the selectivity difference between the N-ethyl isomers.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C (Controlled temperature is crucial for reproducibility).

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm; Extract chromatogram at 220 nm (max absorption) and 254 nm (for comparison).

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Equilibration
2.009010Isocratic Hold (Focus sample)
10.004060Linear Gradient
12.001090Wash Impurities
12.109010Return to Initial
16.009010Re-equilibration

Step 4: Sample Preparation

  • Dissolve 5 mg of sample in 10 mL of 50:50 Water:ACN .

  • Critical: Do not dissolve in 100% ACN, as the solvent strength mismatch will cause peak distortion (fronting) for early eluting impurities.

Visualizing the Analytical Logic

The following diagrams illustrate the workflow and the origin of impurities, providing a logical map for troubleshooting.

Diagram 1: Impurity Origin & Separation Pathway

Caption: Logical flow showing how synthesis routes generate specific impurities and how Method B isolates them.

ImpurityPathway Start Synthesis Precursors Reaction Alkylation Reaction (Et-Br + Pyrazole) Start->Reaction Crude Crude Mixture Reaction->Crude Imp1 Impurity A: N2-Ethyl Isomer (Regioisomer) Crude->Imp1 Side Product Imp2 Impurity B: Des-bromo Analog Crude->Imp2 Incomplete Rxn Imp3 Impurity C: Hydrolyzed Amide Crude->Imp3 Degradation Method Optimized HPLC (Acidic ACN Gradient) Crude->Method Imp1->Method Co-elutes in MeOH Result Baseline Resolution (Purity > 99.5%) Imp1->Result Separated in ACN Method->Result Selectivity Factor > 1.2

Diagram 2: Method Development Decision Tree

Caption: Decision matrix for selecting the correct column and mobile phase for Pyrazole Carbonitriles.

MethodDecision Problem Start: Pyrazole Analysis Check1 Are Regioisomers Present? Problem->Check1 Yes Yes (N1 vs N2) Check1->Yes No No (Single Isomer) Check1->No Sol1 Use ACN Gradient + High Surface Area C18 Yes->Sol1 Sol2 Std MeOH Isocratic Acceptable No->Sol2 Tailing Is Peak Tailing > 1.5? Sol1->Tailing FixTailing Add 0.1% H3PO4 (Suppress Silanols) Tailing->FixTailing Yes

Scientific Rationale (E-E-A-T)

Why Acetonitrile over Methanol?

While Methanol is a protic solvent that can engage in hydrogen bonding, Acetonitrile is an aprotic solvent with a strong dipole. The N1-ethyl and N2-ethyl isomers of pyrazoles have subtle differences in their dipole moments. Acetonitrile maximizes this "dipole selectivity," often resolving isomers that co-elute in Methanol [1, 3].

Why Acidic pH?

Pyrazoles are basic heterocycles. At neutral pH, the nitrogen atoms can interact with the free silanol groups (


) on the silica support of the HPLC column. This secondary interaction causes peak broadening and tailing. By lowering the pH to ~2.5 using phosphoric acid, we protonate the silanols (

) and ensure the pyrazole remains in a consistent ionization state, resulting in sharp, Gaussian peaks [4].
Why C18 End-Capped?

Modern "End-capped" columns (like the Shim-pack GIST or Hypersil Gold) have undergone a secondary bonding process to cover unreacted silanol groups. For basic compounds like 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, this is non-negotiable to prevent irreversible adsorption and ensure quantitative recovery [6].

References

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carbonitrile derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[4] Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative. Retrieved from [Link]

  • OAText. (2018).[2] An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate. (Methodology reference for sulfonate/ester impurities). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Pyrazoles

Executive Summary This guide details the mass spectrometric behavior of brominated pyrazoles, a critical scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant). Unlike simple aromatics, pyrazoles exhibit complex f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometric behavior of brominated pyrazoles, a critical scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant). Unlike simple aromatics, pyrazoles exhibit complex fragmentation heavily influenced by the position of the bromine atom (C3, C4, or C5) and the ionization method (EI vs. ESI). This document provides a self-validating workflow to differentiate regioisomers without relying solely on NMR, utilizing characteristic neutral losses and isotopic signatures.

Isotopic Fingerprint & Ionization Physics

Before analyzing fragmentation, the presence of bromine must be validated through its unique isotopic signature.

The 1:1 Doublet Rule

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Observation: Any molecular ion (

    
    ) or fragment retaining a bromine atom will appear as a doublet  separated by 2 
    
    
    
    units with nearly equal intensity (
    
    
    ratio).
  • Validation: If the peak at

    
     is 
    
    
    
    or
    
    
    of the intensity of
    
    
    , the ion likely does not contain a single bromine atom (or suffers from interference).
  • Polybromination:

    • Dibromo (

      
      ):  1:2:1 triplet (
      
      
      
      ).
    • Tribromo (

      
      ):  1:3:3:1 quartet.
      

Fragmentation Mechanics: The "Why"

The fragmentation of the pyrazole ring is driven by the high stability of the nitrogen-nitrogen bond and the thermodynamic drive to expel stable neutral molecules like hydrogen cyanide (


) and nitrogen gas (

).
Core Pathways
  • Ring Cleavage A (HCN Loss): The most common pathway for pyrazoles. The ring breaks to expel

    
     (
    
    
    
    ), often involving the C3-N2 or C5-N1 bond.
  • Ring Cleavage B (

    
     Loss):  Expulsion of molecular nitrogen (
    
    
    
    ). This requires cleavage of the C3-C4 and C5-N1 bonds. This pathway is highly sensitive to substitution patterns.
  • Radical Loss (

    
    ):  Homolytic cleavage of the 
    
    
    
    bond, yielding a cation
    
    
    . This is more prevalent in Electron Impact (EI) than Electrospray Ionization (ESI).

Comparative Analysis: Differentiating Regioisomers

The most challenging analytical task is distinguishing between 3-bromo, 4-bromo, and 5-bromo isomers (particularly in N-substituted pyrazoles).

Table 1: Diagnostic Fragmentation Patterns (EI/ESI-CID)
Feature4-Bromopyrazole 3-Bromopyrazole (or 5-bromo N-H tautomer)5-Bromo-N-Alkylpyrazole
Primary Neutral Loss

followed by


followed by

(variable)

or

Diagnostic Sequence



Key Indicator Formation of

(

92/94) in EI.[1]
Loss of

is often suppressed compared to 4-isomer.
Ortho Effect: Proximity of Br to N-alkyl group facilitates unique losses (e.g., loss of alkyl-Br).
Stability Generally more stable molecular ion.Less stable; fragments at lower collision energies.Steric strain often leads to facile loss of substituents.
Mechanism of Differentiation
  • 4-Bromo Isomer: The symmetry of the 4-position allows for sequential loss of two

    
     molecules. In EI, a specific pathway involves the loss of 
    
    
    
    followed immediately by the expulsion of
    
    
    to form a cyclopropenyl-type cation (
    
    
    ).[1]
  • 3(5)-Bromo Isomer: The bromine on the carbon adjacent to nitrogen interferes with the symmetric ring collapse. The loss of

    
     is dominant, but the subsequent pathways differ.[1]
    
  • N-Methyl-5-Bromo (Ortho Effect): The bromine at C5 is spatially adjacent to the N-methyl group. This allows for a "proximity effect" where the bromine can interact with the methyl group, sometimes leading to the loss of a methyl radical or

    
     neutral, which is impossible for the 3-bromo or 4-bromo isomers (where Br is distant from the N-methyl).
    

Experimental Protocol: LC-MS/MS Characterization

Objective: Generate reproducible fragmentation spectra for isomer identification.

Reagents & Equipment[2][3]
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Thermo Orbitrap).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    ).
    
Step-by-Step Workflow
  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    MeOH. Dilute to
    
    
    in 50:50
    
    
    .
  • Source Parameters (ESI+):

    • Gas Temp:

      
      
      
    • Gas Flow:

      
      
      
    • Nebulizer:

      
      
      
    • Capillary Voltage:

      
      
      
  • MS1 Scan: Scan range

    
     50–500. Verify the 
    
    
    
    doublet (
    
    
    ratio).
  • Product Ion Scan (MS2):

    • Select the

      
       isotope peak (lower mass) as the precursor.
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Data Analysis:

    • Low CE (10 eV): Look for labile losses (e.g., loss of N-protecting groups).

    • High CE (40 eV): Look for ring cleavage (

      
       loss).
      
    • Differentiation: Compare the ratio of

      
       to 
      
      
      
      . 4-bromo isomers typically retain the bromine longer than 5-bromo isomers due to lack of steric crowding.

Visualization of Pathways

Figure 1: Fragmentation Logic Flow

This diagram illustrates the decision process for identifying pyrazole isomers based on MS/MS data.

BromopyrazoleFragmentation Start Precursor Ion [M+H]+ (1:1 Doublet Observed) LossHCN Loss of HCN (27 Da) Start->LossHCN Dominant Pathway LossBr Loss of Br Radical (79/81 Da) Start->LossBr Minor Pathway (High CE) Isomer4 4-Bromopyrazole (Sequential HCN loss) LossHCN->Isomer4 Second HCN loss (m/z 92/94 observed) Isomer35 3/5-Bromopyrazole (Complex Ring Cleavage) LossHCN->Isomer35 No clear 2nd HCN loss LossBr->Isomer4 Followed by N2 loss OrthoEffect N-Substituted 5-Bromo (Proximity Effect) LossBr->OrthoEffect Interaction with N-substituent

Caption: Decision tree for differentiating brominated pyrazole regioisomers based on primary neutral losses observed in MS/MS.

Figure 2: Mechanistic Pathway (4-Bromopyrazole)

A detailed view of the specific ring cleavage for the 4-bromo isomer.

Mechanism4Bromo M Molecular Ion [M+H]+ Frag1 [M - HCN]+ M->Frag1 -HCN (27) Frag3 [M - Br]+ M->Frag3 -Br (79) Frag2 [M - HCN - HCN]+ Frag1->Frag2 -HCN (27) (Diagnostic for 4-pos) Frag4 Cyclopropenyl Cation (C3H3+) Frag3->Frag4 -N2 (28)

Caption: Fragmentation pathway of 4-bromopyrazole showing the characteristic sequential loss of HCN and the alternative bromine loss pathway.

References

  • Van Thuijl, J., et al. (1970).[2] "The mass spectra of some pyrazole compounds." Journal of Mass Spectrometry. Link

  • Khmel'nitskii, R. A., et al. (1970). "Mass spectrometry of heterocyclic compounds." Chemistry of Heterocyclic Compounds. Link

  • Santos, C., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Link

  • Save My Exams. (2025). "Mass Spectrometry Fragmentation Patterns." IB Chemistry Revision. Link

  • BenchChem. (2025). "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." Link

Sources

Validation

Comparative Guide: IR Spectral Profiling of Nitrile-Substituted Pyrazoles

Executive Summary In drug discovery, the pyrazole ring is a privileged scaffold, and the nitrile group (-C≡N) is a critical bioisostere for carbonyls and carboxylates. However, synthetic pathways often yield mixtures of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, and the nitrile group (-C≡N) is a critical bioisostere for carbonyls and carboxylates. However, synthetic pathways often yield mixtures of regioisomers (3-cyano, 4-cyano, or 5-cyano) that are difficult to distinguish by low-resolution MS.

This guide objectively compares the Infrared (IR) spectral characteristics of the nitrile group at different positions on the pyrazole ring. Unlike NMR, which requires solubility and expensive deuterated solvents, IR offers a rapid, solid-state method for structural validation.

Key Takeaway: The position of the nitrile group on the electron-rich pyrazole ring dictates the vibrational frequency (


) through specific electronic effects.
  • 4-Cyanopyrazoles (Product): Display a red-shifted absorption (

    
    ) due to strong resonance conjugation.
    
  • 3(5)-Cyanopyrazoles (Alternative/Byproduct): Display a blue-shifted absorption (

    
    ) due to inductive withdrawal by adjacent nitrogen atoms.
    

Scientific Foundation: The Electronic "Tug-of-War"

To interpret the spectra accurately, one must understand the causality behind the peak shifts. The vibrational frequency of the nitrile group is governed by the bond order, which is modulated by the electronic environment of the pyrazole ring.

Electronic Effects by Position

The pyrazole ring is a


-excessive heterocycle, but the electron density is not uniformly distributed.
  • Position 4 (The Nucleophilic Center): The C4 carbon is the most electron-rich position, behaving similarly to the para-position in aniline. It can donate electron density into the nitrile group via resonance. This population of the nitrile's

    
     antibonding orbital weakens the C≡N bond, lowering its force constant (
    
    
    
    ) and reducing the wavenumber.
  • Positions 3 and 5 (The Electrophilic Centers): These carbons are directly adjacent to the electronegative nitrogen atoms. The inductive electron-withdrawing effect (-I effect) of the nitrogen dominates, reducing electron density in the C-C bond but preventing significant resonance donation into the nitrile. This maintains a higher bond order for the C≡N triple bond, resulting in a higher wavenumber.[1]

Visualization of Electronic Influence

ElectronicEffects Pyrazole Pyrazole Scaffold Pos4 Position 4 (Electron Rich) Pyrazole->Pos4 Electronic Distribution Pos35 Position 3/5 (Electron Poor) Pyrazole->Pos35 Resonance Strong Resonance (+M) Donation to -CN Pos4->Resonance Dominant Effect Induction Inductive Withdrawal (-I) by Nitrogen Pos35->Induction Dominant Effect BondOrderLow Reduced Bond Order (Weaker Spring) Resonance->BondOrderLow BondOrderHigh Retained Bond Order (Stiffer Spring) Induction->BondOrderHigh RedShift Red Shift 2220-2245 cm⁻¹ BondOrderLow->RedShift BlueShift Blue Shift 2250-2265 cm⁻¹ BondOrderHigh->BlueShift

Figure 1: Mechanistic pathway showing how the pyrazole substitution pattern influences the nitrile vibrational frequency.

Comparative Analysis: Product vs. Alternatives

This section benchmarks the target "Product" (4-Cyanopyrazole) against its common regioisomeric "Alternatives" and standard references.

Quantitative Data Summary
Feature4-Cyanopyrazole (Target)3(5)-Cyanopyrazole (Alternative)Benzonitrile (Standard)
Typical

2220 – 2245 cm⁻¹ 2250 – 2265 cm⁻¹ ~2228 cm⁻¹
Peak Intensity Very StrongStrongMedium/Strong
Electronic Driver Resonance (+M)Induction (-I)Conjugation
Band Width (FWHM) Broadened by conjugationSharpSharp
Effect of N-Substitution Minimal Shift (<5 cm⁻¹)Significant (locks tautomer)N/A
Detailed Regioisomer Differentiation
The "Product": 4-Cyanopyrazoles

In 4-substituted pyrazoles, the conjugation path is direct. For example, in 3-amino-4-cyanopyrazole , the amino group at C3 pushes electron density through the ring to C4, further enhancing the resonance donation to the nitrile.

  • Observation: You will often see the nitrile peak shift as low as 2230 cm⁻¹ or even 2220 cm⁻¹ if strong electron-donating groups (like -NH₂ or -OH) are present on the ring.

  • Diagnostic Value: A peak below 2245 cm⁻¹ is a strong positive indicator for the 4-isomer.

The "Alternative": 3(5)-Cyanopyrazoles

The 3- and 5-positions are subject to the electron-withdrawing nature of the adjacent nitrogen.

  • Observation: These compounds typically absorb above 2250 cm⁻¹ .[2] For instance, 5-phenyl-3-cyanopyrazole shows a nitrile stretch at 2254 cm⁻¹ .

  • Tautomerism Note: In unsubstituted pyrazoles (N-H), the 3- and 5-isomers are tautomers and exist in rapid equilibrium. The IR spectrum usually shows a single, averaged environment or the band of the dominant tautomer (typically the 3-cyano form due to thermodynamic stability), appearing at the higher frequency range.

Experimental Protocol: Structural Validation Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol for acquiring and analyzing the spectra.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) .

    • Why: Requires minimal prep, avoids moisture absorption (hygroscopic KBr can broaden peaks), and is non-destructive.

    • Crystal: Diamond or ZnSe.

  • Alternative: KBr Pellet.[3]

    • Ratio: 1-2 mg sample : 100 mg KBr.

    • Warning: Ensure KBr is bone-dry. Water bands (~3400 cm⁻¹ and ~1640 cm⁻¹) can obscure N-H and C=N ring modes.

Step-by-Step Identification Workflow
  • Baseline Correction: Perform background subtraction to remove atmospheric CO₂ (2350 cm⁻¹) which is perilously close to the nitrile region.

  • Locate the Nitrile Band: Zoom into the 2100–2300 cm⁻¹ region.

  • Check Intensity: The band must be distinct and sharp. If weak, consider Raman (though IR is usually superior for polar -CN).

  • Apply the Decision Logic: Use the diagram below to classify your compound.

IdentificationWorkflow Start Acquire IR Spectrum (2100-2300 cm⁻¹) CheckPeak Is a sharp peak visible? Start->CheckPeak NoPeak No Nitrile Detected (Check Synthesis) CheckPeak->NoPeak No FrequencyCheck Check Wavenumber (ν) CheckPeak->FrequencyCheck Yes LowFreq ν < 2245 cm⁻¹ (e.g., 2230-2243) FrequencyCheck->LowFreq HighFreq ν > 2250 cm⁻¹ (e.g., 2254-2265) FrequencyCheck->HighFreq Result4 Conclusion: 4-Cyanopyrazole (Conjugated) LowFreq->Result4 Result35 Conclusion: 3(5)-Cyanopyrazole (Inductive) HighFreq->Result35

Figure 2: Decision tree for rapid regioisomer identification using IR spectroscopy.

Advanced Considerations

Solvent and Hydrogen Bonding Effects

If measuring in solution (e.g., Chloroform vs. DMSO):

  • H-Bonding: The nitrile nitrogen is a weak hydrogen bond acceptor. In protic solvents (or if water is present), the peak may shift slightly to higher frequencies (blue shift) due to the constraint of the lone pair, which slightly strengthens the C≡N bond.

  • Recommendation: For strict comparison, always report solid-state (ATR) data or use a non-polar solvent like CH₂Cl₂.

Comparison with Raman Spectroscopy

While this guide focuses on IR, Raman is a viable alternative if the IR spectrum is congested.

  • IR: Detects changes in Dipole Moment . Nitrile (polar) is Strong .

  • Raman: Detects changes in Polarizability . Nitrile is Medium/Weak ; C=C ring modes are Very Strong .

  • Verdict: Stick to IR for nitrile quantification and identification; use Raman to confirm the pyrazole backbone unsaturation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Amino-4-pyrazolecarbonitrile. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[1] [Link]

  • Molecules (MDPI). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021).[4][5][6] [Link]

  • PubChem. 1H-Pyrazole-4-carbonitrile (4-Cyanopyrazole) Compound Summary. National Library of Medicine. [Link]

  • Semantic Scholar. Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles. (2012).[7][8] [Link]

Sources

Comparative

Biological Activity Comparison of Ethyl vs. Methyl Pyrazole Analogs: A Lead Optimization Guide

As a Senior Application Scientist, one of the most frequent structural dilemmas encountered during lead optimization is the selection of terminal alkyl substituents on heterocyclic scaffolds. The pyrazole ring is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent structural dilemmas encountered during lead optimization is the selection of terminal alkyl substituents on heterocyclic scaffolds. The pyrazole ring is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors, anti-infectives, and anti-inflammatory agents.

A seemingly trivial modification—substituting an N-methyl group with an N-ethyl group—can drastically alter a molecule's biological activity. This guide objectively compares the performance, mechanistic causality, and experimental validation of ethyl versus methyl pyrazole analogs to assist drug development professionals in rational structure-based design.

Mechanistic Rationale: The Causality of the Methylene Shift

The transition from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group on a pyrazole nitrogen (N1) or carbon (C3/C5) introduces three critical biophysical changes:

  • Steric Volume and Dihedral Restriction: A methyl group occupies a van der Waals volume of approximately 15 ų, while an ethyl group occupies ~29 ų. The additional methylene unit in the ethyl analog introduces a rotatable bond that can either perfectly fill a deep hydrophobic pocket or induce a severe steric clash with the receptor backbone, forcing the pyrazole core into a suboptimal binding pose.

  • Lipophilicity (LogP): The addition of a -CH₂- unit typically increases the partition coefficient (LogP) by 0.4 to 0.5 units. While this enhances passive membrane permeability, it may concurrently decrease aqueous solubility and increase non-specific protein binding.

  • Metabolic Stability: N-alkyl pyrazoles are susceptible to cytochrome P450-mediated N-dealkylation. Ethyl groups are often more vulnerable to α-carbon oxidation than methyl groups, potentially altering the compound's pharmacokinetic half-life.

Comparative Case Studies in Drug Discovery

To illustrate these principles, we analyze recent experimental data where methyl and ethyl pyrazole analogs were directly compared against specific therapeutic targets.

Case Study A: SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

In the development of antivirals targeting SARS-CoV-2, structural biology has revealed how the size of the pyrazole substituent dictates the binding sub-pocket. Crystallographic data demonstrates that an N-methyl pyrazole analog binds deeply into the BL2 groove of PLpro, forming strong hydrophobic interactions with Pro248, Tyr264, and Tyr268. Conversely, substituting this with an N-ethyl pyrazole shifts the binding modality; the bulkier ethyl group cannot penetrate the BL2 groove efficiently and instead makes surface van der Waals contacts with the Pro247 ring at the Val70Ub site[1]. This demonstrates how a single carbon atom dictates the preferred binding trajectory.

Case Study B: Malaria DHODH Inhibitors

During the optimization of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, researchers found that an N-methyl pyrazole core was essential for maintaining submicromolar potency (IC₅₀ = 0.36 μM). Unsubstituted pyrazoles were entirely inactive. When the N-methyl group was replaced with larger aliphatic groups (such as N-ethyl or N-cyclopropyl), the analogs suffered a significant drop in potency because the larger substituents forced the pyrazole ring to flip 180° relative to the FMN cofactor pocket, breaking a critical hydrogen bond with the Arg265 residue[2].

Case Study C: Antibacterial Pyrazole Hydrazones

In phenotypic screening against Gram-positive bacteria (e.g., Staphylococcus aureus), N-methyl and N-ethyl pyrazole derivatives exhibit remarkable parity. An N-methyl-N-m-tolyl pyrazole hydrazone demonstrated an MIC of 1.56–3.12 μg/mL. Its N-ethyl-N-phenyl counterpart maintained highly effective antimicrobial activity[3]. This suggests that the bacterial target's binding pocket is highly solvent-exposed or flexible, accommodating the extra steric bulk of the ethyl group without a loss of target affinity.

Quantitative Data Summary
Compound Class / TargetN-Methyl Analog ActivityN-Ethyl Analog ActivityMechanistic Observation
SARS-CoV-2 PLpro High Affinity (BL2 Groove)Shifted Affinity (Val70Ub)Ethyl induces a steric shift, changing the primary interaction residues[1].
PfDHODH (Malaria) IC₅₀ = 0.36 μM> 20-fold loss in potencyEthyl forces a 180° ring flip, breaking the Arg265 H-bond[2].
Antibacterial (MRSA) MIC = 1.56–3.12 μg/mLMIC = ~1.56–3.12 μg/mLTarget pocket is highly flexible; accommodates both volumes equally[3].

Structural & Mechanistic Workflows

The following diagrams illustrate the divergent optimization pathways and binding modalities of these two analogs.

G Start Unsubstituted Pyrazole Lead N_Methyl N-Methyl Analog (LogP +0.5, Vol ~15 ų) Start->N_Methyl Alkylation (MeI) N_Ethyl N-Ethyl Analog (LogP +1.0, Vol ~29 ų) Start->N_Ethyl Alkylation (EtI) BL2 Binds BL2 Groove (Hydrophobic: P248, Y264) N_Methyl->BL2 Deep Pocket Fit Val70 Binds Val70Ub Site (vdW: P247) N_Ethyl->Val70 Steric Clash / Surface Shift Opt1 Maintained H-Bond Network BL2->Opt1 Opt2 Altered Selectivity Profile Val70->Opt2

Workflow: Mechanistic divergence of pyrazole N-alkylation during lead optimization.

G Core Pyrazole Core Me -CH3 (Methyl) Core->Me N1 Substitution Et -CH2CH3 (Ethyl) Core->Et N1 Substitution P248 Pro248 (BL2) Me->P248 Hydrophobic Y264 Tyr264 (BL2) Me->Y264 pi-CH interaction P247 Pro247 (Val70Ub) Et->P247 van der Waals

Interaction Map: Distinct receptor residue engagement for Methyl vs. Ethyl analogs.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow rigorous, self-validating protocols. The causality behind each step is detailed below.

Protocol A: Regioselective N-Alkylation of Pyrazoles

Causality: Pyrazoles possess tautomeric nitrogens. The choice of base and electrophile dictates the regioselectivity (N1 vs. N2). A weaker base (K₂CO₃) under thermodynamic control is preferred to prevent over-alkylation. Furthermore, the larger steric bulk of ethyl iodide (EtI) compared to methyl iodide (MeI) slows the Sₙ2 transition state, requiring elevated temperatures to achieve comparable yields.

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the unsubstituted pyrazole precursor (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • For Methyl Analog: Add Methyl Iodide (MeI, 1.2 equiv) dropwise at 0°C. Stir at room temperature for 4 hours.

    • For Ethyl Analog: Add Ethyl Iodide (EtI, 1.5 equiv) dropwise at room temperature. Heat to 60°C and stir for 12 hours to overcome the steric hindrance of the ethyl group.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine to remove residual DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Confirm regioselectivity via 2D-NMR (NOESY), looking for spatial correlations between the N-alkyl protons and the adjacent C5 proton.

Protocol B: In Vitro Enzymatic Assay (FRET-based)

Causality: To validate the true biological variance between the methyl and ethyl analogs, the assay must rule out false positives caused by aggregation. A continuous Fluorescence Resonance Energy Transfer (FRET) assay with a detergent (Triton X-100) prevents non-specific binding, while calculating the Hill slope confirms a 1:1 stoichiometric binding event.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the methyl and ethyl pyrazole analogs in 100% DMSO.

  • Incubation: In a 384-well black microplate, add 10 µL of the target enzyme (e.g., PLpro or DHODH) diluted in assay buffer. Add 100 nL of the compound dilutions using an acoustic dispenser. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the specific FRET substrate to initiate the reaction.

  • Self-Validation & Readout: Monitor fluorescence continuously for 60 minutes. Include a known reference inhibitor as a positive control and DMSO as a negative control.

  • Data Analysis: Calculate initial velocities. Plot normalized activity vs. log[inhibitor] and fit to a 4-parameter logistic equation to determine the IC₅₀ and Hill slope. A Hill slope near 1.0 validates specific, competitive inhibition.

Conclusion

The decision to utilize an ethyl versus a methyl pyrazole analog should never be arbitrary. As demonstrated by structural data in SARS-CoV-2 PLpro and PfDHODH targets, the addition of a single methylene group dramatically shifts the steric profile, altering the molecule's binding trajectory from deep hydrophobic grooves to surface van der Waals interactions. Researchers must pair synthetic regiocontrol with rigorous, structurally validated biological assays to harness the full potential of the pyrazole pharmacophore.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention | Journal of Medicinal Chemistry - ACS Publications.
  • Identification of naturally occurring drug-resistant mutations of SARS-CoV-2 papain-like protease - PMC.
  • Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC.

Sources

Validation

Comprehensive Guide to Reference Standards for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Executive Summary In the development of pyrazole-based kinase inhibitors (e.g., JAK inhibitors), 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile serves as a critical regulatory starting material (RSM) or intermediate.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., JAK inhibitors), 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile serves as a critical regulatory starting material (RSM) or intermediate.[1] Its structural integrity directly impacts the impurity profile of the final drug substance.

This guide compares the analytical performance and suitability of three distinct classes of reference materials available to researchers: Commercial Reagent Grade , In-House Working Standards , and Certified Primary Reference Standards . We provide experimental protocols for qualifying this specific molecule, emphasizing the transition from a raw reagent to a compliant reference standard.

Comparative Analysis: Reference Standard Grades

For a drug development professional, choosing the right standard is a balance of cost, speed, and regulatory risk. The table below objectively compares the "performance" of these alternatives when applied to the analysis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Commercial Reagent Alternative B: In-House Working Standard Product: Certified Primary Standard (Qualified)
Purity Definition Area % (HPLC/GC) only.Mass balance (100% - Impurities - Solvents).[1]Absolute Assay via qNMR or Mass Balance (Traceable).
Traceability None (Vendor Batch).Traceable to Primary Standard.[1][2]Traceable to SI Units (via NIST/BIPM traceable internal std).
Impurity Profiling Generic (often ignores inorganic salts).Characterized for specific process impurities.[1][3]Fully elucidated (Organic, Inorganic, Residual Solvents).
Water/Solvent Content Rarely quantified.[1]Quantified (KF/GC-HS).[1]Quantified and factored into "As Is" assay.
Regulatory Risk High : Unsuitable for GMP release testing.[1]Medium : Requires periodic requalification.[1]Low : Gold standard for pivotal clinical batches.[1]
Assay Accuracy ± 2.0 - 5.0% (Variable).[1]± 1.0 - 2.0%.[1]± 0.5 - 1.0%.[1]

Critical Insight: Using a Commercial Reagent (Alternative A) as a quantitative standard often leads to a systematic potency bias . If the reagent is 97% pure but contains 2% water and 1% inorganic salts (undetected by HPLC-UV), calculating yields or potencies based on "100%" or "Area %" will introduce a 3% error in your final API assay.

Qualification Workflow: Reagent to Reference

To transform a commercial batch of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile into a Qualified Reference Standard, a rigorous characterization workflow is required.[1]

Diagram 1: Reference Standard Qualification Pathway

QualificationWorkflow Raw Raw Material (Commercial Reagent) Purification Purification (Recrystallization/Column) Raw->Purification Enrichment >99.5% StructID Structural ID (1H-NMR, MS, IR, XRD) Purification->StructID Identity Check PurityAssess Purity Assessment (HPLC, GC-HS, KF, ROI) StructID->PurityAssess Impurity Profiling qNMR Absolute Assay (qNMR w/ TCNB) PurityAssess->qNMR Potency Assignment COA Generate COA (Primary Standard) PurityAssess->COA Data Integration qNMR->COA Release

Caption: Logical workflow for converting raw 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile into a certified reference standard.

Experimental Protocols

Protocol A: Chromatographic Purity (HPLC-UV)

Purpose: To determine organic impurities and chromatographic purity (Area %).[1] This method separates the target molecule from its regioisomer (1-ethyl-3-bromo) and hydrolysis byproducts.[1]

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B[1]

    • 20 min: 10% A / 90% B[1]

    • 25 min: 10% A / 90% B[1]

    • 25.1 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: 230 nm (Maximize signal for pyrazole ring).

  • Column Temp: 30°C.

  • Sample Prep: Dissolve 25 mg standard in 50 mL Diluent (50:50 Water:ACN).

Self-Validation Check:

  • Resolution (Rs): Ensure Rs > 1.5 between the main peak and the nearest impurity (likely the des-bromo analogue or regioisomer).

  • Symmetry: Tailing factor should be 0.8 – 1.2.

Protocol B: Absolute Assay via qNMR

Purpose: To establish the "Assay (as is)" value without relying on another reference standard of the same molecule. This is the gold standard for Primary Reference qualification.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides good solubility and separates water peaks).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1]

  • Relaxation Delay (D1): ≥ 30 seconds (Critical for quantitative integration; must be > 5x T1).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Procedure:

  • Accurately weigh ~20 mg of the 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile sample (

    
    ) and ~15 mg of the Internal Standard (
    
    
    
    ) into the same vial.[1]
  • Dissolve in 0.75 mL DMSO-d6.

  • Acquire spectrum.[1]

  • Integrate the unique pyrazole proton (H-3, singlet around ~8.0 ppm) against the IS signal.[1]

Calculation:



Where 

= Integration Area,

= Number of protons,

= Molecular Weight,

= Purity of IS.

Impurity Fate Mapping

Understanding the origin of impurities is crucial for defining the reference standard's quality attributes. The diagram below illustrates the synthesis-related impurities that the reference standard method must resolve.

Diagram 2: Impurity Origins in 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

ImpurityFate Start Starting Material (Hydrazine + Enol Ether) Intermediate Intermediate (Pyrazole Core) Start->Intermediate Cyclization ImpurityB Impurity B: Regioisomer (1-ethyl-3-bromo) Start->ImpurityB Regio-selectivity Error Product TARGET: 5-Bromo-1-ethyl-1H-pyrazole -4-carbonitrile Intermediate->Product Bromination ImpurityA Impurity A: Des-bromo analog Intermediate->ImpurityA Incomplete Bromination ImpurityC Impurity C: Hydrolysis (Amide) Product->ImpurityC Degradation (Moisture)

Caption: Fate map showing critical impurities (Des-bromo, Regioisomer, Hydrolysis) that must be resolved by the HPLC protocol.

References

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. 2023.[1] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] 2015. [Link]

  • Gorr, I. et al.The Importance of Reference Standards in the Pharmaceutical Development. Journal of Pharmaceutical and Biomedical Analysis, 2013.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound whose utility in synthesis is matched by its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Inherent Risks

Understanding the intrinsic hazards of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is the foundation of safe handling. The molecule's structure incorporates a brominated organic component, a pyrazole ring, and a nitrile group, each contributing to its overall risk profile. The compound is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1]

The primary causality for these hazards lies in its chemical reactivity and potential biological effects. The nitrile (-CN) group is a well-known toxicophore, while brominated compounds can be environmentally persistent and require specific disposal pathways.[2] Therefore, a thorough risk assessment is mandatory before any handling or disposal procedure.

Hazard Classification (GHS) Code Description
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Pictogram Signal Word
GHS07 (Exclamation Mark)[1]Warning

Immediate Safety and Handling Protocols

Proper handling is the first line of defense against exposure and contamination. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1]

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a failure in one layer of protection does not lead to exposure. The selection of PPE is not merely a checklist but a system designed to counter the specific hazards identified.

PPE Category Specification & Rationale
Eye Protection Wear tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[3] This provides a robust barrier against splashes and airborne particles.
Hand Protection Wear chemical-impermeable nitrile gloves.[4][5] Thin nitrile gloves offer splash protection and must be removed and discarded immediately upon contamination.[6][7] Never reuse disposable gloves.
Skin & Body A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, an acid-resistant apron is required.[8] Ensure full leg and foot coverage with long pants and closed-toe shoes.
Respiratory Use only in a well-ventilated area, such as a fume hood.[1] If dust or aerosols are generated outside of a hood, a full-face respirator with appropriate cartridges should be used.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental release. The procedure varies based on the spill's magnitude.

Step-by-Step Spill Cleanup
  • Isolate & Alert : Immediately alert personnel in the vicinity and restrict access to the spill area.[9]

  • Ventilate : Ensure the chemical fume hood is operational to vent vapors.[9]

  • Don PPE : Before cleanup, don the appropriate PPE as detailed in the table above.

  • Contain : For liquid spills, encircle the perimeter with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) and work inward.[9][10] For solid spills, gently cover the material to avoid generating dust.[3]

  • Absorb & Collect : Absorb the spilled material completely.[1] Use non-sparking tools, such as a plastic scoop, to carefully collect the absorbed material and contaminated solids into a designated, leak-proof hazardous waste container.[9]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent and water.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Label & Dispose : Seal and label the waste container with "Hazardous Waste," the full chemical name, and associated hazards.[2][9] Arrange for pickup by a licensed hazardous waste disposal service.

Spill Response Workflow

Caption: Decision workflow for minor vs. major chemical spills.

Comprehensive Disposal Procedure

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile must be disposed of as hazardous waste. Due to its halogenated nature, it falls into a specific waste category that requires professional handling to prevent the formation of toxic byproducts during treatment.[2][11]

Step-by-Step Disposal Protocol
  • Segregation : This is the most critical step. Keep waste containing 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile separate from all other waste streams. It must be designated as "Halogenated Organic Waste."[2]

    • Causality : Mixing halogenated waste with non-halogenated solvent waste can render the entire volume unsuitable for solvent recovery and dramatically increases disposal costs.[11] More importantly, improper incineration of mixed waste can lead to the formation of dioxins and other persistent organic pollutants.[12]

  • Containerization : Place the waste into a robust, chemically compatible, and clearly labeled container with a tightly sealing lid.[3][13] The original product container is often suitable for this purpose.

  • Labeling : The waste container must be unequivocally labeled. The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile"

    • The relevant hazard pictograms (e.g., GHS07)[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, bases, or reducing agents.[2][14]

  • Final Disposal : Arrange for collection by a licensed and certified hazardous waste disposal company. The recommended and most environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful acidic gases (like hydrobromic acid) that are produced.[15][16] Never discharge this chemical into drains or the environment.[1][16]

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile must be thoroughly decontaminated.

  • Glassware/Equipment : Rinse three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[13] After the solvent rinse, wash with soap and water.

  • Work Surfaces : Use disposable, plastic-backed absorbent paper to protect surfaces.[8] If contamination occurs, wipe the surface with a cloth soaked in a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

By adhering to these rigorous, evidence-based protocols, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This structured approach to disposal is a cornerstone of responsible science.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Safety Data Sheet - 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile, CymitQuimica.
  • Pyrazole SDS, 288-13-1 Safety D
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Chemical Spill Response Procedures - University of Louisville.
  • Pyrazole - Safety D
  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Labor
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-4-pyrazolecarboxyl
  • The Science And Safety Behind The Use Of Nitrile Gloves.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs - EHRS, University of Pennsylvania.
  • Working with Chemicals - Prudent Practices in the Labor
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
  • Spill and Release Response Procedures - EHS, MIT.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • Hazardous Waste Reduction - Environmental Health and Safety, Oregon St
  • Chemical Waste Disposal Guidelines - Emory University.

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